Ropinirole Hydrochloride
Description
This compound is the hydrochloride salt form of ropinirole, a non-ergot dopamine agonist with antiparkinsonian property. Acting as a substitute for dopamine, this compound binds to and activates dopamine D2 and D3 receptors within the caudate putamen in the brain, thereby improving motor function.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and is indicated for parkinson disease and restless legs syndrome. This drug has a black box warning from the FDA.
Ropinirole is a non-ergoline dopamine agonist, manufactured by GlaxoSmithKline. It is used in the treatment of Parkinson's disease, and is also one of two medications in the United States with an FDA-approved indication for the treatment of restless legs syndrome (the other being Pramipexole).
See also: Ropinirole (has active moiety).
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXHAEQXIBQUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91374-21-9 (Parent) | |
| Record name | Ropinirole hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50238533 | |
| Record name | Ropinirole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91374-20-8 | |
| Record name | Ropinirole hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91374-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ropinirole hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091374208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ropinirole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-(dipropylamino)ethyl)indolin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROPINIROLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7ZD41RZI9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ropinirole Hydrochloride's Mechanism of Action in Parkinson's Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ropinirole (B1195838) hydrochloride is a non-ergoline dopamine (B1211576) agonist that plays a crucial role in the management of Parkinson's disease. Its therapeutic efficacy stems from its specific interaction with dopamine receptors in the brain, primarily targeting the D2-like receptor family. This guide provides a comprehensive technical overview of the core mechanism of action of ropinirole, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways. The information is presented to aid researchers, scientists, and drug development professionals in their understanding of this important therapeutic agent.
Receptor Binding Affinity and Selectivity
Ropinirole's primary mechanism of action is the direct stimulation of postsynaptic dopamine receptors, mimicking the effect of endogenous dopamine. Its therapeutic effect in Parkinson's disease is attributed to its agonist activity at D2-like dopamine receptors (D2, D3, and D4) in the striatum.[1] Ropinirole exhibits a higher affinity for the D3 receptor subtype compared to the D2 and D4 subtypes.[2] It has a low affinity for the D1-like receptors (D1 and D5).[3][4]
The binding affinities of ropinirole hydrochloride for human dopamine receptor subtypes have been determined through in vitro radioligand binding assays. These studies are crucial for understanding the drug's potency and selectivity. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) [nm] | Reference |
| D1 | No significant affinity (>10,000) | [3] |
| D2 | 29 | [4] |
| D4 | pKi 8.11 (approximately 7.76 nM) | [5] |
| D5 | pKi 4.38 (approximately 41,211 nM) | [5] |
Note: pKi is the negative logarithm of the Ki value. The Ki value for D4 was calculated from the provided pKi.
Downstream Signaling Pathways
Upon binding to D2-like receptors, which are G-protein coupled receptors (GPCRs), ropinirole initiates a cascade of intracellular signaling events. These receptors are primarily coupled to the Gαi/o class of G proteins.[6]
Inhibition of Adenylyl Cyclase
Activation of D2-like receptors by ropinirole leads to the inhibition of the enzyme adenylyl cyclase.[7] This inhibition is mediated by the α subunit of the Gαi/o protein. The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[7] Lowered cAMP levels lead to reduced activity of protein kinase A (PKA), a key enzyme in many cellular processes.
Activation of G-Protein Coupled Inwardly Rectifying Potassium (GIRK) Channels
The βγ subunits of the dissociated Gαi/o protein directly bind to and activate G-protein coupled inwardly rectifying potassium (GIRK) channels.[8][9] This activation leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization makes the neuron less likely to fire an action potential, thus modulating neuronal excitability.
Modulation of Calcium Channels
Ropinirole's activation of D2-like receptors also leads to the inhibition of voltage-gated calcium channels. This effect is also mediated by the Gβγ subunits of the G-protein. The reduction in calcium influx further contributes to the overall inhibitory effect on neuronal activity.
Role of β-Arrestin
Beyond the canonical G-protein signaling, β-arrestin plays a role in the desensitization and internalization of D2 receptors following agonist binding.[10] This process can influence the long-term effects of ropinirole treatment.
The following diagram illustrates the primary signaling pathway of ropinirole at a D2-like receptor.
Effect on Presynaptic D2 Autoreceptors
Ropinirole also acts on presynaptic D2 autoreceptors located on dopaminergic neurons. Activation of these autoreceptors provides a negative feedback mechanism, leading to reduced synthesis and release of dopamine from the presynaptic terminal. In the context of Parkinson's disease, where endogenous dopamine production is already diminished, the primary therapeutic benefit of ropinirole is derived from its potent stimulation of postsynaptic D2 receptors, which outweighs the effect on presynaptic autoreceptors.
Experimental Protocols
The elucidation of ropinirole's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of ropinirole for dopamine receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the dopamine receptor subtype of interest or from brain tissue known to be rich in these receptors (e.g., striatum).[11]
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2-like receptors) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled ropinirole.[12][13]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[11]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of ropinirole that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[11]
The following diagram outlines the workflow for a competitive radioligand binding assay.
Adenylyl Cyclase Activity Assay
This assay measures the ability of ropinirole to inhibit adenylyl cyclase activity.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing D2-like receptors are prepared.[14]
-
Assay Reaction: The membranes are incubated with ATP (the substrate for adenylyl cyclase) and various concentrations of ropinirole. The reaction is often stimulated with forskolin (B1673556) to increase the basal adenylyl cyclase activity, making inhibition easier to detect.[15]
-
cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is measured. This can be done using various methods, including competitive immunoassays (e.g., ELISA) or bioluminescence-based assays (e.g., cAMP-Glo™ Assay).[14][16]
-
Data Analysis: The concentration of ropinirole that causes a 50% inhibition of adenylyl cyclase activity (IC50) is determined.
G-Protein Coupled Inwardly Rectifying Potassium (GIRK) Channel Activity Assay
Electrophysiological techniques, such as patch-clamp recording, are used to measure the activation of GIRK channels in response to ropinirole.
Methodology:
-
Cell Preparation: Whole-cell or single-channel patch-clamp recordings are performed on cells expressing both D2-like receptors and GIRK channels.[17]
-
Ropinirole Application: Ropinirole is applied to the cell, and the resulting changes in potassium currents are measured.
-
Data Analysis: An increase in outward potassium current upon ropinirole application indicates activation of GIRK channels. The dose-response relationship can be determined to assess the potency of ropinirole in activating these channels.
Conclusion
The therapeutic efficacy of this compound in Parkinson's disease is fundamentally linked to its action as a dopamine agonist with a preference for D2-like receptors. Its ability to stimulate these receptors in the striatum helps to compensate for the loss of endogenous dopamine, thereby alleviating the motor symptoms of the disease. The downstream signaling events, including the inhibition of adenylyl cyclase and the activation of GIRK channels, collectively contribute to the modulation of neuronal activity that underlies its clinical benefits. A thorough understanding of these molecular mechanisms is essential for the continued development of novel and improved therapies for Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ropinirole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational study on new natural compound agonists of dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 9. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 17. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Ropinirole Hydrochloride: A Technical Guide to its Affinity and Interaction with Dopamine D2 and D3 Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of Ropinirole (B1195838) Hydrochloride's interaction with dopamine (B1211576) D2 and D3 receptors. Ropinirole is a non-ergoline dopamine agonist primarily indicated for the treatment of Parkinson's disease (PD) and Restless Legs Syndrome (RLS)[1][2]. Its therapeutic efficacy is rooted in its ability to mimic the action of endogenous dopamine by directly stimulating postsynaptic D2-like family receptors, particularly the D2 and D3 subtypes[3][4]. This guide details the quantitative binding affinities, the canonical signaling pathways activated by ropinirole, and the standard experimental methodologies used to determine these pharmacological parameters.
Receptor Affinity and Potency Profile
Ropinirole binds selectively and with high affinity to the D2-like family of dopamine receptors (D2, D3, and D4)[4][5]. It demonstrates a notable preference for the D3 subtype[3][4][6]. The drug has weak activity at α2-adrenergic and 5-HT2 receptors and virtually no affinity for D1-like, 5-HT1, GABA, or adrenergic (α1, β) receptors[7][8]. This selectivity minimizes off-target effects[3].
The binding affinity (Ki) and functional potency (EC50) are critical parameters for characterizing this interaction. The data, compiled from various in-vitro studies, are summarized below.
Table 1: Ropinirole Quantitative Affinity and Potency Data
| Parameter | Receptor Subtype | Value (nM) | Value Description | Source(s) |
| Ki | Human Dopamine D2 | 3.7 - 29 | Inhibition Constant | [6][8][9][10] |
| Ki | Human Dopamine D3 | 2.9 - 19 | Inhibition Constant | [9] |
| EC50 | Human Dopamine D2 | 39.8 | Half Maximal Effective Conc. | [6] |
| EC50 | Human Dopamine D3 | 4.0 | Half Maximal Effective Conc. | [6] |
Note: Ki values represent the concentration of ropinirole required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Ki value indicates higher binding affinity. EC50 values are derived from functional assays (pEC50 of 7.4 for hD2 and 8.4 for hD3) and represent the concentration that elicits a half-maximal response[6]. The data confirms that ropinirole has a 10-20 fold higher affinity for D3 over D2 receptors[6].
Dopamine D2/D3 Receptor Signaling Pathway
Dopamine D2 and D3 receptors are members of the D2-like receptor family, which are canonical G protein-coupled receptors (GPCRs) that couple to the inhibitory Gαi/o class of G proteins[11][12][13]. As a dopamine agonist, ropinirole activates these receptors, triggering a downstream signaling cascade.
Upon binding of ropinirole, the receptor undergoes a conformational change, facilitating the activation of its associated heterotrimeric Gi/o protein. The activated Gαi/o subunit dissociates and proceeds to inhibit the enzyme adenylyl cyclase[12][14]. This inhibition leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP)[13]. Concurrently, the liberated Gβγ subunits can modulate ion channel activity, notably by activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels[11][14].
Experimental Protocols: Receptor Affinity Determination
The binding affinity (Ki) of ropinirole for D2 and D3 receptors is typically determined using competitive radioligand binding assays[15]. This technique is considered a gold standard for quantifying ligand-receptor interactions[15].
Principle
The assay measures the ability of a non-radiolabeled compound (the "competitor," i.e., ropinirole) to displace a specific radiolabeled ligand from its receptor. The assay is performed by incubating a constant concentration of the radioligand and receptor preparation with varying concentrations of the competitor. The concentration of ropinirole that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.
Detailed Methodology
-
Receptor Preparation: Cell membranes are prepared from stable cell lines (e.g., HEK-293 or CHO cells) engineered to express a high density of a single human dopamine receptor subtype (D2 or D3)[16]. Alternatively, tissue homogenates from brain regions rich in these receptors, such as the caudate nucleus, can be used[8].
-
Radioligand Selection: A high-affinity radioligand specific for the D2/D3 receptors is chosen. A common choice is [3H]spiperone, which binds with high affinity to both receptor subtypes[16].
-
Incubation: The receptor membrane preparation is incubated in a buffered solution with the fixed concentration of the radioligand and a range of concentrations of ropinirole. The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound (free) radioligand. This is most commonly achieved by rapid vacuum filtration through glass fiber filters using a 96-well cell harvester[15]. The membranes and the bound radioligand are trapped on the filter, while the free radioligand passes through.
-
Quantification: The filters are washed to remove any non-specifically bound radioactivity. A scintillation cocktail is then added to the filters, and the amount of radioactivity trapped on each filter is quantified using a liquid scintillation counter.
-
Data Analysis: The raw counts are used to generate a competitive binding curve, plotting the percentage of specific binding against the log concentration of ropinirole. A non-linear regression analysis is used to fit the curve and determine the IC50 value. The Ki is then calculated using the formula: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
References
- 1. What is the mechanism of Ropinirole Hydrochloride? [synapse.patsnap.com]
- 2. Ropinirole: MedlinePlus Drug Information [medlineplus.gov]
- 3. sterispharma.com [sterispharma.com]
- 4. Update on ropinirole in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ropinirole - Wikipedia [en.wikipedia.org]
- 8. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ropinirole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. selleckchem.com [selleckchem.com]
- 11. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Ropinirole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physicochemical properties of Ropinirole Hydrochloride, a non-ergoline dopamine (B1211576) agonist crucial in the treatment of Parkinson's disease and restless legs syndrome. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering critical data and methodologies to support further investigation and formulation efforts.
Core Physicochemical Properties
This compound is the hydrochloride salt of Ropinirole, presenting as a pale cream to yellow powder.[1] A thorough understanding of its physicochemical characteristics is fundamental for predicting its behavior in biological systems and for the rational design of drug delivery systems.
Table 1: Key Physicochemical Identifiers of this compound
| Property | Value | Source(s) |
| Chemical Name | 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride | [2] |
| Molecular Formula | C₁₆H₂₅ClN₂O | [2] |
| Molecular Weight | 296.83 g/mol | [2] |
| CAS Number | 91374-20-8 | [2] |
Table 2: Quantitative Physicochemical Data of this compound
| Parameter | Value | Experimental Conditions / Notes | Source(s) |
| Melting Point | 243-250 °C | [1] | |
| Solubility (Water) | 133 mg/mL | [1] | |
| Solubility (PBS, pH 7.2) | ~10 mg/mL | [3] | |
| Solubility (DMSO) | ~1 mg/mL | [3] | |
| Solubility (Ethanol) | Insoluble | [4] | |
| pKa (Strongest Basic) | 10.28 | Predicted by Chemaxon | [5] |
| 10.17 | Mentioned as the upper limit of a stable pH range for a potentiometric sensor | [6] | |
| Partition Coefficient (logP) | 2.7 | Octanol:buffer partition coefficient for the neutral species | [7] |
| 3.24 | ALOGPS prediction | [5] | |
| UV-Vis λmax | 250 nm | In Methanol | [8] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups. While a complete spectrum is not provided, key absorptions have been reported.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
| 3320 | N-H stretching | |
| 1700 | C=O stretching | |
| 1456 | C=C stretching | |
| 1350 | CH₃ bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination of this compound in various solvents.
Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.
Materials:
-
This compound powder
-
Selected solvents (e.g., Water, Phosphate (B84403) Buffered Saline pH 7.2, DMSO, Ethanol)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound powder to a known volume of each solvent in separate sealed flasks.
-
Place the flasks in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant of each flask and filter it using a 0.45 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solutions using a validated HPLC or UV-Vis spectrophotometric method.[1][8]
-
Calculate the original concentration in the saturated solution to determine the solubility.
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
pKa Determination (Potentiometric Titration)
This method is used to determine the acid dissociation constant (pKa) of this compound.
Objective: To determine the pKa value of the ionizable functional groups in this compound.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
Calibrated pH meter with an electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration.
-
Add KCl to the solution to maintain a constant ionic strength.
-
Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH of the solution versus the volume of NaOH added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point or by analyzing the first and second derivatives of the titration curve to find the inflection point.[9]
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination using potentiometric titration.
Partition Coefficient (logP) Determination (Shake-Flask Method)
This protocol describes the determination of the n-octanol/water partition coefficient (logP) for Ropinirole.
Objective: To measure the lipophilicity of Ropinirole by determining its distribution between n-octanol and water.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (e.g., phosphate buffer pH 7.4, pre-saturated with n-octanol)
-
Separatory funnels or centrifuge tubes
-
Shaker
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare pre-saturated n-octanol and aqueous phases by shaking them together for 24 hours and then allowing them to separate.
-
Prepare a stock solution of this compound in the aqueous phase.
-
In a separatory funnel or centrifuge tube, add a known volume of the Ropinirole stock solution and a known volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the drug between the two phases.
-
Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Carefully collect a sample from both the aqueous and the n-octanol phases.
-
Determine the concentration of Ropinirole in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Mechanism of Action and Signaling Pathway
Ropinirole is a non-ergoline dopamine agonist with a high affinity for D2 and D3 dopamine receptors.[10] Its therapeutic effects in Parkinson's disease are believed to be due to the stimulation of postsynaptic dopamine receptors in the brain's striatum. By mimicking the action of dopamine, Ropinirole helps to compensate for the dopamine deficiency that characterizes this neurodegenerative disorder.
Simplified Dopamine D2 Receptor Signaling Pathway Activated by Ropinirole
Caption: Simplified signaling pathway of Ropinirole at the D2 dopamine receptor.
References
- 1. Controlled Release of this compound from a Multiple Barrier Layer Tablet Dosage Form: Effect of Polymer Type on Pharmacokinetics and IVIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C16H25ClN2O | CID 68727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Quality Control Dissolution Data Is Biopredictive for a Modified Release Ropinirole Formulation: Virtual Experiment with the Use of Re-Developed and Verified PBPK Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijddr.in [ijddr.in]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. medchemexpress.com [medchemexpress.com]
The Genesis of a Dopamine Agonist: A Technical History of Ropinirole Hydrochloride
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Ropinirole (B1195838) Hydrochloride, marketed under trade names such as Requip®, is a non-ergoline dopamine (B1211576) agonist that has become a cornerstone in the management of Parkinson's Disease (PD) and Restless Legs Syndrome (RLS).[1][2][3] Developed by SmithKline Beecham (now GlaxoSmithKline), its journey from laboratory synthesis to clinical application represents a significant advancement in the targeted therapy of dopamine-related neurological disorders.[4][5][6] First approved in the UK in 1996 and in the US in 1997 for Parkinson's disease, Ropinirole's indication was later expanded to include moderate-to-severe RLS in 2005, a testament to its successful drug repurposing.[3][4][5][6][7] This guide provides a detailed technical overview of its discovery, development, mechanism of action, and pivotal clinical findings, tailored for the scientific community.
Discovery and Synthesis
Ropinirole, chemically known as 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one monohydrochloride, was developed as SKF-101468A.[8] The commercial synthesis of Ropinirole Hydrochloride has evolved to improve efficiency and yield.
Manufacturing Process Overview
The commercial manufacturing process has historically started from isochroman, involving a nine-step sequence with an overall yield of 12-25%.[1] More recent and efficient synthetic routes have been developed to reduce the step count and increase the overall yield.[1] One improved four-step synthesis begins with a commercially available naphthalene (B1677914) derivative, featuring a regioselective Birch reduction and an ozonolysis with concomitant ring closure.[1]
Key Synthetic Methodologies
Various patents and publications outline the chemical synthesis. A common approach involves the preparation of the core indole (B1671886) structure followed by the addition of the dipropylaminoethyl side chain.
Example Experimental Protocol: Reductive Amination for Ropinirole Synthesis [1]
-
Reaction Setup: An aldehyde precursor (e.g., 2-oxo-4-indoleacetaldehyde) is dissolved in a suitable solvent such as Dichloromethane (CH₂Cl₂).
-
Amine Addition: Di-n-propylamine (ⁿPr₂NH) is added to the solution, followed by acetic acid (AcOH) after a brief interval (e.g., 5 minutes). The acetic acid acts as a catalyst for imine formation.
-
Reduction: A reducing agent, Sodium cyanoborohydride (NaCNBH₃), is added to the mixture. This agent selectively reduces the intermediate iminium ion to form the tertiary amine, Ropinirole. The reaction is stirred for approximately 1.5 to 2 hours.
-
Workup and Purification: The reaction is quenched with a saturated potassium carbonate (K₂CO₃) solution. The organic layer is extracted, concentrated, and then treated with concentrated hydrochloric acid (HCl) to form the hydrochloride salt.
-
Isolation: The final product, this compound, is isolated through basification, extraction, and crystallization.[1] Purity is typically assessed by HPLC, with standards requiring specific impurities like the 3-oxo impurity to be below 0.02%.[9]
Preclinical Development
The preclinical phase established Ropinirole's pharmacological profile, demonstrating its selective dopamine agonism and efficacy in animal models of Parkinson's disease.
Mechanism of Action
Ropinirole is a potent and selective agonist of the D2-like family of dopamine receptors (D₂, D₃, and D₄), with a particularly high affinity for the D₃ subtype.[3][10][11][12] It has negligible affinity for D1-like receptors, adrenergic, serotoninergic, or GABA receptors.[3][13] By stimulating postsynaptic D2 receptors in the brain's corpus striatum, Ropinirole mimics the effect of endogenous dopamine, compensating for the depleted levels characteristic of Parkinson's disease.[3][10][11] This stimulation of G-protein-coupled inhibitory neurons leads to the inhibition of adenylyl cyclase and voltage-gated calcium channels, while activating potassium channels.[14]
Caption: Ropinirole's mechanism as a D2 receptor agonist.
Pharmacodynamics in Animal Models
Preclinical studies in rodent and primate models were crucial for demonstrating Ropinirole's therapeutic potential.
Experimental Protocol: MPTP-Induced Primate Model of Parkinsonism [13]
-
Model Induction: Marmosets are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Drug Administration: Following the induction of stable parkinsonian symptoms (e.g., motor and behavioral deficits), Ropinirole is administered either subcutaneously (0.05-1.0 mg/kg) or orally (0.1 mg/kg).
-
Behavioral Assessment: Motor function and behavior are systematically scored to assess the reversal of MPTP-induced deficits.
-
Outcome: In these models, Ropinirole was shown to reverse all motor and behavioral deficits, with effects starting 10-20 minutes after dosing and lasting over two hours. Notably, therapeutic effects were observed in the absence of emesis, a common side effect with other dopamine agonists like L-dopa.[13]
Pharmacokinetics and Metabolism
Pharmacokinetic studies define the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.
| Parameter | Value / Description | Citation(s) |
| Absorption | Rapidly absorbed orally. | [10][14][15] |
| Bioavailability | ~50-55%, indicating a significant first-pass metabolism. | [14][15][16] |
| Time to Peak (Tmax) | 1-2 hours. A high-fat meal can delay Tmax by ~2.5 hours. | [10][14][15] |
| Distribution | Volume of distribution is 7.5 L/kg. | [14] |
| Plasma Protein Binding | ~40%. | [14] |
| Metabolism | Extensively metabolized in the liver, primarily by the CYP1A2 enzyme. Major metabolites are inactive. | [3][14][16] |
| Elimination Half-Life | Approximately 6 hours. | [15][16] |
| Excretion | Over 88% of a dose is recovered in urine, with less than 10% as the unchanged drug. | [3][15] |
Clinical Development
The efficacy and safety of Ropinirole were established through a multinational program of randomized, controlled trials for both Parkinson's Disease and Restless Legs Syndrome.[15]
Caption: A generalized workflow for Ropinirole's clinical trials.
Trials in Parkinson's Disease
Clinical trials evaluated Ropinirole as both a monotherapy for early-stage PD and as an adjunct therapy to levodopa (B1675098) (L-dopa) in advanced-stage PD.[15][17]
Key Trial Protocol: Adjunctive Therapy in Advanced PD [17][18]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study lasting 6 months.
-
Patient Population: Patients with advanced Parkinson's disease whose symptoms were not adequately controlled with L-dopa, experiencing at least three hours of "off" time daily.[17]
-
Intervention: Patients were randomized to receive either Ropinirole (titrated to an optimal dose, up to a maximum of 24 mg/day) or a placebo, in addition to their existing L-dopa regimen.[14][18]
-
Primary Endpoint: The primary efficacy measure was the reduction in the average duration of "off" time. A key secondary goal was the reduction in L-dopa dosage.[17]
Summary of Efficacy in Parkinson's Disease
| Trial Population | Primary Endpoint | Ropinirole Result | Placebo Result | Citation(s) |
| Early PD (Monotherapy) | % Improvement in UPDRS Motor Score | 32% | - | [19] |
| Advanced PD (Adjunct) | Change in "Off" Time (hours/day) | -2.1 hours | -0.3 hours | [17] |
| Advanced PD (Adjunct) | % Responders (≥20% L-dopa dose reduction & ≥20% "off" time reduction) | 28% | 11% | [17] |
Trials in Restless Legs Syndrome (RLS)
Ropinirole was the first drug approved by the FDA for moderate-to-severe primary RLS.[2]
Key Trial Protocol: RLS Treatment [20]
-
Study Design: A 12-week, multicenter, double-blind, placebo-controlled, flexible-dose study.
-
Patient Population: Patients diagnosed with moderate-to-severe primary RLS.
-
Intervention: Patients were randomized to Ropinirole or placebo, with flexible dosing from 0.25 mg to 4.0 mg, taken once daily 1 to 3 hours before bedtime.
-
Primary Endpoint: The mean change from baseline in the International Restless Legs Scale (IRLS) total score at week 12.
Summary of Efficacy in Restless Legs Syndrome
| Trial | Primary Endpoint | Ropinirole Result (Change from Baseline) | Placebo Result (Change from Baseline) | Adjusted Mean Treatment Difference | Citation(s) |
| TREAT RLS 1 | IRLS Score at 12 weeks | -13.5 | -9.8 | -3.7 | [2][20] |
| US Study | IRLS Score at 12 weeks | Significant Improvement | Less Improvement | -3.7 (p < 0.001) | [20] |
| Pooled Analysis | % CGI-I Responders ('Much/Very Much Improved') | 53.4% | 40.9% | - | [2][21] |
Safety and Tolerability
Across numerous studies, Ropinirole has demonstrated a safety profile consistent with other dopamine agonists.[22]
Common Adverse Events (Incidence higher than placebo): [22][23]
-
Early PD Therapy: Nausea, somnolence (sleepiness), dizziness, leg edema, abdominal pain, vomiting, and hallucinations.[22]
-
Adjunct PD Therapy: Dyskinesia (involuntary movements), nausea, hallucinations, and confusion.[22]
-
RLS Therapy: Nausea, headache, and daytime somnolence.[21]
Most adverse events were reported as mild, and their incidence often decreased over time despite dose increases (with the exception of hallucinations).[22] Meta-analyses have confirmed a higher incidence of dizziness, nausea, vomiting, and lethargy compared to control groups.[23]
Conclusion and Future Directions
The development of this compound is a story of rational drug design and thorough clinical investigation. From its initial synthesis, it has been characterized as a selective D2-like dopamine agonist with a well-defined pharmacokinetic and safety profile. Rigorous clinical trials have firmly established its efficacy in alleviating the motor symptoms of Parkinson's Disease and the sensory-motor disturbances of Restless Legs Syndrome.[2][12][23] More recently, early clinical trials have explored its potential neuroprotective effects in other conditions like Amyotrophic Lateral Sclerosis (ALS), suggesting that the story of Ropinirole may not yet be complete.[24][25][26] Future research, including a planned phase 3 trial for ALS, will continue to define the therapeutic scope of this important neurological medication.[25]
References
- 1. The development of a short route to the API this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ropinirole for the treatment of restless legs syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CN108440376B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. Ropinirole - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. An In-depth Analysis of Ropinirole's R&D Progress and Mechanism of Action on Drug Targets [synapse.patsnap.com]
- 8. medlink.com [medlink.com]
- 9. Process For The Preparation Of this compound [quickcompany.in]
- 10. drugs.com [drugs.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. sterispharma.com [sterispharma.com]
- 13. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Ropinirole in the treatment of early Parkinson's disease: a 6-month interim report of a 5-year levodopa-controlled study. 056 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ropinirole in the treatment of patients with restless legs syndrome: a US-based randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ropinirole in restless legs syndrome and periodic limb movement disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The safety of ropinirole, a selective nonergoline dopamine agonist, in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The effect and safety of ropinirole in the treatment of Parkinson disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. neurologylive.com [neurologylive.com]
- 26. Phase 1/2a clinical trial in ALS with ropinirole, a drug candidate identified by iPSC drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolism of Ropinirole in Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropinirole (B1195838) is a non-ergoline dopamine (B1211576) D2 receptor agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2][3] Understanding its pharmacokinetic and metabolic profile in preclinical animal models is crucial for drug development, enabling the prediction of its behavior in humans and the assessment of its safety and efficacy. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of ropinirole in various animal species, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Pharmacokinetics
Ropinirole exhibits rapid absorption and extensive metabolism in the animal models studied, with notable species-specific differences in its metabolic pathways.[4]
Absorption
Following oral administration, ropinirole is rapidly and almost completely absorbed from the gastrointestinal tract in mice, rats, and cynomolgus monkeys.[4][5] Studies using 14C-labeled ropinirole hydrochloride indicated that nearly 94% of the orally administered dose is absorbed in these species.[4][5] Peak plasma concentrations are typically reached within 1 to 2 hours after oral administration.[1]
Distribution
Ropinirole is widely distributed throughout the body, with a volume of distribution of 7.5 L/kg.[1] It has been shown to cross the blood-brain barrier in rats and monkeys.[4][5] Approximately 40% of the drug is bound to plasma proteins.[1]
Metabolism
Ropinirole undergoes extensive metabolism, primarily in the liver.[1][3][6][7] The major metabolic pathways include N-depropylation and hydroxylation, followed by glucuronidation.[4][5] However, the predominant pathway varies among species.
-
Rats: The primary metabolic route is the hydroxylation of the aromatic ring to form 7-hydroxy ropinirole.[4]
-
Mice, Monkeys, and Humans: In these species, the major pathway is N-depropylation.[4][5] The resulting N-despropyl metabolite can be further metabolized to form 7-hydroxy and carboxylic acid derivatives.[4]
-
Dogs: In dogs, several cytochrome P450 (CYP) isoforms, including CYP2B11, CYP2C21, CYP2D15, CYP1A2, and CYP1A1, contribute to the clearance of ropinirole.[8] This multi-enzyme involvement may reduce the impact of polymorphism in a single CYP enzyme, such as CYP1A2, on the drug's pharmacokinetics.[8][9]
The primary enzyme responsible for ropinirole metabolism in humans is CYP1A2.[1][3][6][7][10]
Excretion
The primary route of excretion for ropinirole and its metabolites is through the kidneys, with 60-90% of the administered dose being eliminated in the urine.[4][5] Less than 10% of the orally administered dose is excreted as the unchanged drug in urine.[1][10]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of ropinirole in different animal models.
Table 1: Elimination Half-Life of Ropinirole
| Animal Species | Elimination Half-Life (t½) | Route of Administration | Reference |
| Rat | 0.5 hours | Intravenous | [4] |
| Cynomolgus Monkey | 1.3 hours (initial phase), 5-11 hours (second phase) | Intravenous | [4] |
Experimental Protocols
This section details the methodologies used in key pharmacokinetic and metabolism studies of ropinirole.
Animal Models and Drug Administration
-
Species: Studies have been conducted in mice, Wistar rats, Sprague-Dawley rats, and cynomolgus monkeys.[4][11]
-
Administration: this compound, including a 14C-labeled version, has been administered both orally (p.o.) and intravenously (i.v.).[4] For some studies in rats, intranasal administration has also been used.[11]
Sample Collection and Preparation
-
Biological Matrices: Plasma, brain homogenate, and microdialysate have been collected for analysis.[11]
-
Sample Preparation: A common method for extracting ropinirole from biological samples is liquid-liquid extraction using ethyl acetate. This technique has been shown to effectively eliminate matrix effects, particularly from lysoglycerophosphocholines.[11]
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the quantification of ropinirole.[12][13][14] A typical HPLC setup involves a C18 column with a mobile phase consisting of a mixture of glacial acetic acid and acetonitrile, with UV detection at 250 nm.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more sensitive and specific quantification, LC-MS/MS methods have been developed. These methods are capable of detecting ropinirole concentrations in the range of 0.01-20 ng/ml in plasma and brain homogenate, and 0.1-200 ng/ml in microdialysate samples.[11]
Visualizations
The following diagrams illustrate key processes in the study of ropinirole's pharmacokinetics and metabolism.
Caption: Major metabolic pathways of Ropinirole in different species.
Caption: General experimental workflow for pharmacokinetic studies.
Conclusion
The preclinical pharmacokinetic and metabolism studies of ropinirole in various animal models have provided valuable insights into its ADME profile. The drug is well-absorbed, widely distributed, and extensively metabolized, with significant species-dependent variations in its metabolic pathways. This comprehensive understanding is essential for the interpretation of preclinical safety and efficacy data and for the successful clinical development of ropinirole. The provided data and methodologies serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition of ropinirole in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of ropinirole is mediated by several canine CYP enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of ropinirole is mediated by several canine CYP enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ijddr.in [ijddr.in]
A Deep Dive into Ropinirole Hydrochloride for In Vitro Neurological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ropinirole Hydrochloride, a non-ergoline dopamine (B1211576) agonist, is a crucial tool in neurological research, primarily for its selective agonism of D2, D3, and D4 dopamine receptors.[1] Its application in in vitro studies provides a window into the complex mechanisms of dopaminergic signaling and its role in both normal neuronal function and the pathophysiology of neurodegenerative diseases like Parkinson's disease.[2][3] This guide offers a comprehensive overview of Ropinirole's use in in vitro neurological studies, detailing its mechanism of action, key experimental findings, and associated protocols.
Mechanism of Action and Key In Vitro Effects
Ropinirole functions by mimicking the action of dopamine, binding to and activating D2-like dopamine receptors.[2] This interaction triggers a cascade of intracellular events. As a G-protein-coupled receptor agonist, it leads to the inhibition of adenylyl cyclase and calcium channels, alongside the activation of potassium channels.[4][5] This modulation of ion channel activity and second messenger systems ultimately influences neuronal excitability and signaling.
In vitro studies have demonstrated that Ropinirole's engagement with D3 receptors, which are highly expressed on dopaminergic neurons, is pivotal for its effects on neuronal plasticity.[6] Research utilizing human induced pluripotent stem cell (hiPSC)-derived dopaminergic neurons has revealed that Ropinirole can induce dose-dependent increases in dendritic arborization and soma size.[6] These structural changes are indicative of enhanced neuronal connectivity and are mediated through the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) signaling pathways.[6]
Furthermore, investigations have explored potential off-target effects. Preliminary findings suggest that Ropinirole may interact with muscarinic M2 receptors, leading to increased ERK phosphorylation and receptor internalization.[7] This highlights the importance of comprehensive in vitro characterization to understand the full pharmacological profile of a compound. Additionally, studies have indicated that Ropinirole may have a neuroprotective role by influencing the expression of enzymes involved in the cholesterol synthesis pathway in motor neurons.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies involving this compound.
| Parameter | Value | Cell Type/System | Reference |
| Pharmacokinetics | |||
| Peak Plasma Concentration (Cmax) at 1 mg dose | 24.95 ng/mL | In vivo (human) | [9] |
| Clearance Rate at 1 mg dose | 143.42 mL/min | In vivo (human) | [9] |
| Receptor Selectivity | |||
| Primary Targets | D2, D3, D4 dopamine receptors | Various | [1] |
| Potential Off-Target | Muscarinic M2 receptor | Cells overexpressing M2 receptor | [7] |
Signaling Pathways and Experimental Workflows
Ropinirole-Induced Neuronal Plasticity
Ropinirole's influence on neuronal structure is primarily mediated through the D3 receptor and subsequent activation of the BDNF and mTOR signaling pathways. The diagram below illustrates this process.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. An In-depth Analysis of Ropinirole's R&D Progress and Mechanism of Action on Drug Targets [synapse.patsnap.com]
- 3. Neuroprotective Effect of Ropinirole Lipid Nanoparticles Enriched Hydrogel for Parkinson’s Disease: In Vitro, Ex Vivo, Pharmacokinetic and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ropinirole and Pramipexole Promote Structural Plasticity in Human iPSC-Derived Dopaminergic Neurons via BDNF and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.magnusconferences.com [neurology.magnusconferences.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Observation of this compound in the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ropinirole Hydrochloride: Molecular Properties and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core molecular and analytical properties of Ropinirole Hydrochloride. The information is curated for professionals engaged in pharmaceutical research and development.
Core Molecular Data
This compound is the hydrochloride salt of ropinirole, a non-ergoline dopamine (B1211576) agonist.[1][2] The fundamental molecular properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅ClN₂O | [1][2][3] |
| Empirical Formula | C₁₆H₂₄N₂O · HCl | |
| Molecular Weight | 296.83 g/mol | [1][2] |
| Alternate Molecular Weight | 296.84 g/mol | [3] |
| CAS Number | 91374-20-8 | |
| IUPAC Name | 4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one;hydrochloride | [1] |
Mechanism of Action: Dopamine Agonism
This compound functions as a dopamine agonist with a high affinity for the D2, D3, and D4 dopamine receptors.[4][5][6] Its therapeutic effects in conditions like Parkinson's disease and Restless Legs Syndrome stem from its ability to mimic the action of dopamine in the brain, thereby compensating for the reduced levels of this neurotransmitter.[4] The drug binds to and activates these G-protein-coupled receptors, which leads to the inhibition of adenylyl cyclase and calcium channels, alongside the activation of potassium channels.[7]
Experimental Protocols
A common method for the preparation of this compound involves the hydrogenation of 4-(2-nitrovinyl)indole. The general workflow is outlined below.
Detailed Protocol Steps (Illustrative Example):
-
Hydrogenation: 4-(2-Di-n-propylaminoethyl)-2-(3H)-oxindole hydrochloride (NDPA HCl) is suspended in methanol (B129727) and water. 5% Palladium on carbon (Pd/C) is added as a catalyst. The mixture undergoes hydrogenation at 10-12 kgs of pressure at room temperature for approximately 3 hours.[8]
-
Filtration and Concentration: Following the reaction, the catalyst is filtered out. The resulting filtrate is then concentrated.[8]
-
Purification: The crude this compound can be purified to reduce impurities. This involves dissolving the crude product in water, adjusting the pH to between 7.5 and 10.5 with a suitable base, extracting the Ropinirole base into a halogenated solvent, and then isolating the pharmaceutically acceptable salt.[8]
A validated RP-HPLC method is crucial for the quantitative analysis of this compound in bulk drug and pharmaceutical dosage forms.[9]
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 (250 x 4.6 mm i.d., 5µm particle size) |
| Mobile Phase | Buffer (pH 6.0) and Acetonitrile (50:50 v/v) |
| Mode | Isocratic |
| Flow Rate | 0.5 ml/min |
| Detection | UV at 245nm |
| Retention Time | ~4.867 min |
Methodology:
-
Standard Stock Solution Preparation: A stock solution is prepared by dissolving a known quantity (e.g., 50mg) of standard this compound in a volumetric flask (e.g., 100 ml) with methanol (HPLC grade). The solution is sonicated for approximately 15 minutes to ensure complete dissolution, and the volume is made up to the mark with methanol.[9]
-
Working Standard Solutions: Daily working standard solutions are prepared by diluting the stock solution to achieve a desired concentration range for linearity (e.g., 5-50µg/ml).[9]
-
Sample Preparation (from tablets): A number of tablets (e.g., 20) are weighed to determine the average weight. They are then crushed into a fine powder. A quantity of the powder equivalent to a specific dose of this compound is weighed and transferred to a volumetric flask with a suitable solvent like methanol. The solution is sonicated intermittently to ensure complete dissolution of the drug, and then filtered through a 0.45 µm membrane filter before injection into the HPLC system.[9]
-
Analysis: The standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The quantity of this compound in the sample is determined by comparing the peak area of the sample with that of the standard.[9]
References
- 1. This compound | C16H25ClN2O | CID 68727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | Trusted Suppliers - Chemical Bull [chemicalbull.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Ropinirole - Wikipedia [en.wikipedia.org]
- 6. sterispharma.com [sterispharma.com]
- 7. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Process For The Preparation Of this compound [quickcompany.in]
- 9. researchgate.net [researchgate.net]
Ropinirole Hydrochloride: An In-Depth Technical Guide to its Off-Target Effects in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropinirole (B1195838), a non-ergoline dopamine (B1211576) agonist, is a cornerstone in the management of Parkinson's disease and Restless Legs Syndrome. Its therapeutic efficacy is primarily attributed to its high affinity and agonist activity at dopamine D2 and D3 receptors. However, a comprehensive understanding of a drug's preclinical profile necessitates a thorough investigation of its interactions with unintended molecular targets. These "off-target" effects can have significant implications for a drug's overall safety and tolerability profile. This technical guide provides a detailed overview of the preclinical off-target pharmacology of Ropinirole Hydrochloride, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.
Off-Target Binding Profile of Ropinirole
Preclinical studies have systematically evaluated the binding affinity of ropinirole across a wide range of molecular targets. The following table summarizes the quantitative data from these in vitro radioligand binding assays.
| Receptor/Target Family | Specific Receptor/Target | Test System | Radioligand | Ropinirole Binding Affinity (Ki) | Reference |
| Dopaminergic | D1 | Rat Striatum | [³H]-SCH23390 | >10,000 nM | [1] |
| D2 | Human Caudate | [³H]-Spiperone | 29 nM | [1] | |
| D3 | Recombinant Human | [³H]-7-OH-DPAT | ~1.45 nM (pKi = 8.84) | N/A | |
| D4 | Recombinant Human | [³H]-Spiperone | ~158 nM (pEC50 = 6.8) | [2] | |
| Serotonergic | 5-HT1A | N/A | [³H]-8-OH-DPAT | ~1706 nM (pKi = 5.77) | [3] |
| 5-HT2 | Rat Cortex | [³H]-Ketanserin | Weakly Active (Ki not specified) | [1] | |
| Adrenergic | α1 | Rat Brain | [³H]-Prazosin | Inactive | [1] |
| α2 | Rat Cortex | [³H]-Rauwolscine | Weakly Active (Ki not specified) | [1] | |
| β | Rat Cortex | [³H]-Dihydroalprenolol | Inactive | [1] | |
| Other | Benzodiazepine | Rat Cortex | [³H]-Flunitrazepam | Inactive | [1] |
| GABA | Rat Cortex | [³H]-Muscimol | Inactive | [1] | |
| Opioid | N/A | N/A | Moderate Affinity (Ki not specified) | [4] |
Key Findings:
-
Ropinirole demonstrates high selectivity for the dopamine D2-like receptor family (D2, D3, D4) over the D1 receptor.[1][2]
-
It exhibits a notably higher affinity for the D3 receptor subtype.[2]
-
While displaying some affinity for the 5-HT1A receptor, its affinity for other serotonergic (5-HT2) and adrenergic (α2) receptors is weak.[1][3]
-
Ropinirole shows negligible affinity for α1 and β-adrenergic, benzodiazepine, and GABA receptors.[1]
-
Some studies indicate a moderate affinity for opioid receptors, although specific quantitative data are limited.[4]
Key Experimental Protocols
The following sections detail the generalized methodologies employed in preclinical studies to assess the off-target binding and functional activity of Ropinirole.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a drug for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Ropinirole for various G-protein coupled receptors (GPCRs).
General Protocol:
-
Membrane Preparation:
-
Specific brain regions (e.g., rat cortex, human caudate) or cells expressing the receptor of interest are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled Ropinirole are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of Ropinirole that inhibits 50% of the specific radioligand binding (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Functional Assays
These assays assess the functional consequences of drug-receptor interaction, determining whether the drug acts as an agonist, antagonist, or inverse agonist.
Objective: To characterize the functional activity of Ropinirole at off-target receptors (e.g., 5-HT2 receptors).
General Protocol (e.g., for 5-HT2A receptor activation):
-
Cell Culture:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) is cultured under standard conditions.
-
-
Assay Principle (e.g., Calcium Mobilization Assay):
-
The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Compound Treatment:
-
Cells are treated with varying concentrations of Ropinirole.
-
A known 5-HT2A agonist (e.g., serotonin) is used as a positive control, and an antagonist (e.g., ketanserin) can be used to confirm the specificity of the response.
-
-
Signal Detection:
-
Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
-
Data Analysis:
-
The concentration of Ropinirole that produces 50% of the maximal response (EC50) is calculated to determine its potency as an agonist.
-
The maximal effect (Emax) is compared to that of the endogenous ligand to determine if it is a full or partial agonist.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Ropinirole's primary mechanism of action.
Caption: Generalized workflow for off-target profiling.
Caption: Ropinirole's receptor interaction profile.
Conclusion
The preclinical data for this compound indicate a high degree of selectivity for its primary targets, the dopamine D2-like receptors. While interactions with other receptors, notably 5-HT1A and to a lesser extent α2-adrenergic and 5-HT2 receptors, have been observed, the affinity for these off-targets is considerably lower. The negligible interaction with a broad range of other receptors underscores its focused pharmacological profile. This in-depth understanding of Ropinirole's off-target effects is crucial for interpreting its clinical safety profile and for guiding the development of future dopaminergic agents with improved selectivity. Researchers and drug development professionals should consider these off-target activities when designing non-clinical safety studies and in the interpretation of clinical adverse events.
References
- 1. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ropinirole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ropinirole Hydrochloride: A Technical Guide to its Dopamine Receptor Subtype Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ropinirole (B1195838) Hydrochloride is a non-ergoline dopamine (B1211576) agonist with significant therapeutic application in the management of Parkinson's disease and Restless Legs Syndrome.[1] Its clinical efficacy is intrinsically linked to its specific binding profile at dopamine receptor subtypes. This technical guide provides an in-depth analysis of Ropinirole's binding affinities, the experimental protocols used for their determination, and the associated signaling pathways. All quantitative data is presented in a structured format for clarity and comparative analysis, supplemented by detailed diagrams of key biological and experimental processes.
Ropinirole Hydrochloride Binding Profile
Ropinirole exhibits a high affinity for the D2-like family of dopamine receptors (D2, D3, and D4), with a notable selectivity for the D3 subtype.[2][3] It has negligible affinity for D1-like receptors (D1 and D5).[3][4] The binding affinities, expressed as pKi (the negative logarithm of the inhibition constant, Ki) and pEC50 (the negative logarithm of the half-maximal effective concentration), are summarized in the table below. A higher pKi or pEC50 value indicates a stronger binding affinity.
| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) |
| Human D2 | 5.57 - 7.4 | 7.4 |
| Human D3 | 7.72 - 8.54 | 8.4 |
| Human D4 | Not specified | 6.8 |
Data compiled from multiple sources.[5][6]
Experimental Methodologies
The characterization of Ropinirole's binding profile relies on established in vitro techniques, primarily radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays are the gold standard for quantifying the affinity of a ligand for a receptor.[7] A competitive binding assay format is typically employed to determine the Ki of an unlabeled compound like Ropinirole.
Principle: This method involves incubating a preparation of cells or membranes expressing the target dopamine receptor subtype with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (Ropinirole). Ropinirole competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptors is measured, and the concentration of Ropinirole that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[8]
Detailed Protocol for Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Cells (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[8]
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.[8]
-
Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.[8]
-
-
Assay Incubation:
-
The assay is typically performed in 96-well plates.
-
To each well, the following are added in sequence: the membrane preparation, the unlabeled this compound at various concentrations, and a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2-like receptors).[6][8]
-
The plates are incubated, usually for 60 minutes at 30°C, to allow the binding to reach equilibrium.[8]
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[8] This separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.[8]
-
-
Quantification and Data Analysis:
-
The radioactivity trapped on the filters is counted using a scintillation counter.[8]
-
Non-specific binding is determined in the presence of a high concentration of a standard unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of Ropinirole to generate a competition curve, from which the IC50 value is derived.
-
The Ki value is calculated using the formula: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Functional Assays
Functional assays measure the cellular response following the binding of an agonist like Ropinirole to its receptor. This provides a measure of the compound's potency (EC50) and efficacy.
Principle: Since D2-like receptors are coupled to Gi/o proteins, their activation by an agonist inhibits the enzyme adenylyl cyclase.[9][10] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). Functional assays for D2-like agonists often involve measuring this change in cAMP levels.
Detailed Protocol for cAMP-based Functional Assay:
-
Cell Culture:
-
A suitable cell line (e.g., CHO) expressing the dopamine receptor subtype of interest is cultured in appropriate media.[11]
-
-
Assay Procedure:
-
Cells are treated with varying concentrations of this compound.
-
A compound such as forskolin (B1673556) is often added to stimulate adenylyl cyclase and produce a measurable baseline level of cAMP.
-
The cells are incubated to allow for the receptor-mediated response to occur.
-
-
Measurement of cAMP:
-
Data Analysis:
-
The results are plotted as the cAMP response versus the log concentration of Ropinirole.
-
A dose-response curve is generated, from which the EC50 value (the concentration of Ropinirole that produces 50% of the maximal inhibitory effect) is determined.
-
Dopamine Receptor Signaling Pathways
Dopamine receptors are classified into two main families based on their signaling mechanisms: D1-like and D2-like.[9][13] Ropinirole primarily interacts with the D2-like receptors.
D1-Like Receptor Signaling
The D1 and D5 receptors belong to the D1-like family. They are coupled to Gs/olf G-proteins.[14][] Agonist binding to these receptors leads to the activation of adenylyl cyclase, which in turn increases the production of the second messenger cyclic AMP (cAMP).[9] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32.[9][14]
D2-Like Receptor Signaling
The D2, D3, and D4 receptors constitute the D2-like family.[9] These receptors are coupled to Gi/o G-proteins.[10][] The binding of an agonist, such as Ropinirole, to these receptors initiates a signaling cascade that has several key effects:
-
Inhibition of Adenylyl Cyclase: The primary effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity.[9]
-
Modulation of Ion Channels: The Gβγ subunits released upon Gi/o activation can directly modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.[14]
-
Activation of other pathways: D2-like receptors can also engage other signaling pathways, including the MAPK/ERK pathway and the Akt/GSK3 pathway.[13][]
References
- 1. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacologic profile of ropinirole: a nonergoline dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on ropinirole in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ropinirole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Identification of human dopamine D1-like receptor agonist using a cell-based functional assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Methodological & Application
RP-HPLC method development for Ropinirole Hydrochloride quantification
An Application Note and Protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Quantification of Ropinirole Hydrochloride.
Abstract
This document details a simple, precise, and accurate isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in bulk drug and pharmaceutical tablet formulations. The chromatographic separation is achieved on a C8 or C18 column using a mobile phase comprised of a buffer and an organic solvent. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis.
Introduction
This compound is a non-ergoline dopamine (B1211576) agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome. It acts with high affinity on D2 and D3 dopamine receptor subtypes.[1] Given its therapeutic importance, it is crucial to have a reliable and validated analytical method for its quantification in active pharmaceutical ingredients (API) and finished dosage forms to ensure product quality and efficacy. This application note provides a comprehensive protocol for an RP-HPLC method that is sensitive, specific, and stability-indicating for the analysis of this compound.[2]
Materials and Reagents
-
Reference Standard: this compound USP Reference Standard
-
Chemicals: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Orthophosphoric Acid (AR Grade), Potassium Dihydrogen Phosphate (AR Grade), Glacial Acetic Acid (AR Grade), Hydrochloric Acid (AR Grade), Sodium Hydroxide (AR Grade), Hydrogen Peroxide (30%, AR Grade)
-
Water: HPLC Grade or equivalent (e.g., Milli-Q)
-
Column: Phenomenex C8 (250 x 4.6 mm, 5 µm) or equivalent C18 column[3][4]
-
Instrumentation: HPLC system with UV-Vis detector, analytical balance, sonicator, pH meter, 0.45 µm membrane filters.
Experimental Protocols
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1. The UV detection wavelength is selected based on the UV absorbance maximum (λmax) of this compound, which is approximately 250 nm.[5][6]
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | Phenomenex C8 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 0.1% Orthophosphoric Acid (pH 2.61) : Methanol (50:50 v/v)[3][2] |
| Flow Rate | 1.2 mL/min[3] |
| Detection Wavelength | 248 nm[3][7] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Run Time | 10 minutes[3] |
| Diluent | Mobile Phase |
Preparation of Solutions
-
Mobile Phase Preparation: 500 mL of 0.1% Orthophosphoric Acid is prepared by adding 1 mL of orthophosphoric acid to 1000 mL of HPLC grade water and adjusting the pH to 2.61. This is mixed with 500 mL of methanol. The resulting solution is filtered through a 0.45 µm membrane filter and degassed by sonication before use.[3]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the diluent to obtain concentrations in the desired linearity range (e.g., 1-100 µg/mL).[3][2]
Sample Preparation (from Tablets)
-
Weigh and finely powder a minimum of 20 tablets to ensure homogeneity.[5]
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a suitable volumetric flask (e.g., 100 mL).[3]
-
Add approximately 70% of the flask volume with diluent.
-
Sonicate the mixture for 30-60 minutes with intermittent shaking to ensure complete extraction of the drug.[3]
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm nylon membrane filter, discarding the first few mL of the filtrate.
-
Further dilute the filtered solution with the diluent to obtain a final concentration within the linearity range (e.g., 10 µg/mL).
Method Validation Protocol
The developed method was validated as per ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, robustness, and sensitivity.[3][8][9]
-
System Suitability: Before sample analysis, the chromatographic system's suitability is checked by injecting a standard solution (e.g., 10 µg/mL) six times. The acceptance criteria for system suitability parameters are typically a tailing factor of ≤ 2, a theoretical plate count of > 2000, and a relative standard deviation (%RSD) of ≤ 2.0% for replicate injections.[10][11]
-
Specificity (Forced Degradation): To demonstrate the method's stability-indicating capability, forced degradation studies are performed on the this compound API.[3] The drug is subjected to stress conditions such as acid hydrolysis (0.5N HCl at 60°C for 3 hours), base hydrolysis (0.5N NaOH at 60°C for 3 hours), oxidation (30% H₂O₂ at 65°C for 3 hours), thermal degradation (solid drug at 100°C for 12 hours), and photolytic degradation.[3][12] The chromatograms of the stressed samples are compared with that of an unstressed sample to evaluate the separation of the main peak from any degradation products.
-
Linearity and Range: Linearity is assessed by analyzing a series of at least five concentrations of this compound over a specified range (e.g., 1-100 µg/mL).[3][2] A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
-
Accuracy (% Recovery): Accuracy is determined by the standard addition method. A known amount of this compound standard is added to a pre-analyzed sample solution at three different levels (e.g., 80%, 100%, and 120% of the assay concentration). The percentage recovery is then calculated.[11]
-
Precision:
-
Repeatability (Intra-day Precision): The precision of the method is determined by analyzing a sample solution six times on the same day under the same experimental conditions.
-
Intermediate Precision (Inter-day Ruggedness): The analysis is repeated on a different day by a different analyst to assess the method's ruggedness. The %RSD is calculated for both sets of measurements.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is evaluated by introducing small, deliberate variations in chromatographic parameters such as the flow rate (e.g., ±0.1 mL/min), mobile phase composition (e.g., ±2% organic), and pH of the buffer (e.g., ±0.2 units). The effect on the retention time and peak area is observed.
Data Presentation
The quantitative results from the method validation are summarized in the following tables.
Table 2: System Suitability and Linearity Data
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Retention Time (min) | ~2.91[3] | - |
| Tailing Factor | < 1.5 | ≤ 2 |
| Theoretical Plates | > 2000 | > 2000 |
| %RSD of Replicate Injections | < 1.0% | ≤ 2.0% |
| Linearity Range (µg/mL) | 1 - 100[3][7] | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |
Table 3: Accuracy and Precision Data
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Accuracy (% Recovery) | 99.0% - 101.0% | 98.0% - 102.0% |
| Repeatability (%RSD) | < 1.0%[4] | ≤ 2.0% |
| Intermediate Precision (%RSD) | < 1.5%[4] | ≤ 2.0% |
Table 4: Sensitivity and Forced Degradation Summary
| Parameter | Result |
|---|---|
| LOD (µg/mL) | 0.0007[3][2] |
| LOQ (µg/mL) | 0.0021[3][2] |
| Acid Degradation | Minor degradation, peak purity passes[3] |
| Alkali Degradation | Minor degradation, peak purity passes[3] |
| Oxidative Degradation | Minor degradation, peak purity passes[3] |
| Thermal Degradation | Stable[3] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the validation parameters.
Caption: Workflow for Ropinirole HCl quantification by RP-HPLC.
Caption: Key parameters for analytical method validation as per ICH guidelines.
Conclusion
The developed RP-HPLC method is simple, rapid, and reliable for the quantification of this compound in bulk and tablet dosage forms. The validation results confirm that the method is linear over a wide concentration range, accurate, precise, and specific. The stability-indicating nature of the assay was confirmed through forced degradation studies, where the parent drug peak was well-resolved from degradation products. Therefore, the proposed method can be effectively implemented for routine quality control analysis in the pharmaceutical industry.
References
- 1. ijddr.in [ijddr.in]
- 2. rjptonline.org [rjptonline.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.com [ijpbs.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of RP-HPLC Method for the Determination of this compound in Bulk and Pharmaceutical Dosage Forms - ProQuest [proquest.com]
- 8. actascientific.com [actascientific.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
Application Note: A Validated UHPLC Method for Comprehensive Impurity Profiling of Ropinirole Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a robust and validated Ultra-High-Performance Liquid Chromatography (UHPLC) method for the separation and quantification of process-related impurities and degradation products of Ropinirole (B1195838) Hydrochloride. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing of Ropinirole Hydrochloride in bulk drug substance and pharmaceutical formulations. The experimental protocols for method validation and forced degradation studies are described in detail, adhering to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a non-ergoline dopamine (B1211576) agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1] Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. A reliable analytical method is therefore essential to identify and quantify any impurities that may be present as a result of the manufacturing process or degradation over time. This document provides a detailed protocol for a validated UHPLC method for the impurity profiling of this compound.
Experimental
2.1. Instrumentation and Chromatographic Conditions
A UHPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used for this analysis.
| Parameter | Condition |
| Column | Acquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 40 mM Phosphate Buffer, pH 2.0 |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 62:38 v/v) |
| Gradient Elution | A time-based gradient from a low to a high percentage of Mobile Phase B is employed for optimal separation. A representative gradient is provided in the protocol section. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 42 °C |
| Detection Wavelength | 250 nm |
| Injection Volume | 2 µL |
| Sample Concentration | 0.5 mg/mL of this compound |
2.2. Standard and Sample Preparation
-
Standard Solution: A stock solution of this compound reference standard (e.g., 0.5 mg/mL) is prepared in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
Impurity Stock Solutions: Individual stock solutions of known Ropinirole impurities are prepared.
-
Spiked Sample Solution: A solution of this compound is spiked with known impurities at a specified concentration (e.g., 0.2% of the analyte concentration) to verify the method's specificity and accuracy.
Method Validation Protocol
The analytical method was validated according to ICH Q2(R2) guidelines, encompassing the following parameters:[2][3][4][]
3.1. Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on this compound. The drug substance was subjected to stress conditions including acid hydrolysis, base hydrolysis, oxidation, thermal, and photolytic stress.
-
Acid Hydrolysis: Ropinirole HCl solution (1 mg/mL) in 0.5 N HCl was refluxed for 3 hours at 60-65°C.[6]
-
Base Hydrolysis: Ropinirole HCl solution (1 mg/mL) in 0.5 N NaOH was refluxed for 3 hours at 60-65°C.[6]
-
Oxidative Degradation: Ropinirole HCl solution was treated with 30% hydrogen peroxide at room temperature.[7]
-
Thermal Degradation: Ropinirole HCl solid was kept in an oven at 100°C for 12 hours.[3]
-
Photolytic Degradation: Ropinirole HCl solution was exposed to UV light (254 nm) in a UV chamber.
The stressed samples were then analyzed by the UHPLC method to assess for degradation and to ensure that the degradation products were well-resolved from the main peak and from each other.
3.2. Linearity
The linearity of the method was evaluated by analyzing a series of solutions containing this compound and its impurities at different concentrations. A linear relationship should be established between the peak area and the concentration.
3.3. Accuracy
The accuracy was determined by the recovery of a known amount of impurities spiked into a sample solution. The percentage recovery was calculated.
3.4. Precision
-
Repeatability (Intra-day precision): The precision of the method was assessed by performing multiple injections of the same sample solution on the same day.
-
Intermediate Precision (Inter-day precision): The precision was evaluated by analyzing the same sample on different days, by different analysts, or using different equipment.
3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
3.6. Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as pH of the mobile phase, column temperature, and flow rate, and observing the effect on the results.
Results and Discussion
The developed UHPLC method demonstrated excellent separation of this compound from its known process-related impurities and degradation products.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| %RSD of Peak Areas | ≤ 2.0% | < 1.0% |
Table 2: Summary of Validation Data
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 for Ropinirole and all impurities |
| Accuracy (% Recovery) | 98.0% - 102.0% for all impurities |
| Precision (%RSD) | < 2.0% for repeatability and intermediate precision |
| LOD | 0.045 µg/mL |
| LOQ | 0.15 µg/mL |
| Robustness | No significant impact on results was observed. |
Visualizations
Caption: Experimental workflow for UHPLC method validation.
Caption: Potential degradation pathways of Ropinirole HCl.
Conclusion
The UHPLC method described in this application note is a reliable and robust tool for the impurity profiling of this compound. The method has been successfully validated according to ICH guidelines and is suitable for use in quality control laboratories for the routine analysis of bulk drug and finished products, as well as for stability studies.
References
- 1. Ropinirole EP Impurity B | 221264-33-1 | SynZeal [synzeal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ropinirole Hydrochloride in 6-OHDA-Lesioned Rat Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Ropinirole Hydrochloride in the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease. This model is a cornerstone in preclinical research for evaluating potential therapeutic agents that target the dopaminergic system.
Introduction
The unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the nigrostriatal pathway of rats leads to a progressive loss of dopaminergic neurons, mimicking the neuropathological hallmarks of Parkinson's disease.[1][2] This lesion results in motor deficits, most notably a postural bias and rotational behavior when challenged with dopamine (B1211576) agonists.[3][4] this compound, a non-ergoline dopamine agonist with high affinity for D2 and D3 receptors, is used to alleviate Parkinsonian symptoms by stimulating these postsynaptic receptors and compensating for the reduced dopamine levels.[2][5] These protocols detail the procedures for establishing the 6-OHDA model, validating the lesion, and subsequently administering this compound to assess its therapeutic efficacy.
Data Presentation
Table 1: Stereotactic Coordinates for 6-OHDA Lesioning
| Target Structure | Antero-posterior (AP) from Bregma | Medio-lateral (ML) from Midline | Dorso-ventral (DV) from Skull Surface |
| Substantia Nigra (SN) | -5.2 mm | +1.0 mm (for right unilateral lesion) | -8.5 mm |
| Medial Forebrain Bundle (MFB) | -2.2 mm | +1.5 mm (for right unilateral lesion) | -8.0 mm |
Note: These coordinates are approximate and may need to be adjusted based on the rat strain, age, and weight.
Table 2: Reagent and Drug Concentrations
| Reagent/Drug | Concentration | Vehicle | Use |
| 6-Hydroxydopamine (6-OHDA) | 2.5 µg/µL or 2 mg/mL | 0.9% Saline with 0.2% Ascorbic Acid | Nigrostriatal Lesioning |
| Apomorphine Hydrochloride | 0.2 mg/kg | 0.9% Saline | Lesion Validation (Rotational Behavior) |
| This compound | 0.05 - 3.2 mg/kg (s.c.) or 0.2 mg/kg (i.p.) | 0.9% Saline | Therapeutic Intervention |
Experimental Protocols
Protocol 1: Unilateral 6-OHDA Lesioning Surgery
Objective: To induce a unilateral lesion of the dopaminergic nigrostriatal pathway.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., Isoflurane, Ketamine/Xylazine, or 10% Chloral Hydrate)
-
Stereotaxic apparatus
-
Microinjection pump and Hamilton syringe (10 µL)
-
6-OHDA solution (see Table 2)
-
Surgical tools (scalpel, sutures, etc.)
-
Heating pad
Procedure:
-
Anesthetize the rat using the chosen anesthetic agent.
-
Secure the rat in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the coordinates for the injection site (Substantia Nigra or Medial Forebrain Bundle) relative to bregma (see Table 1).[6]
-
Drill a small burr hole through the skull at the marked coordinates.
-
Slowly lower the injection needle to the target depth.
-
Infuse 2-5 µL of the 6-OHDA solution at a rate of 1 µL/min.[6]
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the scalp incision.
-
Place the rat on a heating pad to recover from anesthesia before returning it to its home cage.
-
For sham-operated control animals, follow the same procedure but inject the vehicle solution (0.9% saline with 0.2% ascorbic acid) instead of the 6-OHDA solution.[6]
Protocol 2: Lesion Validation with Apomorphine-Induced Rotations
Objective: To confirm the successful lesioning of the nigrostriatal pathway.
Materials:
-
6-OHDA-lesioned rats (10-14 days post-surgery)
-
Apomorphine Hydrochloride solution (see Table 2)
-
Rotational behavior monitoring system (e.g., automated rotometer or video recording)
Procedure:
-
Allow the rats to recover for 10-14 days after the 6-OHDA surgery.
-
Administer Apomorphine Hydrochloride (0.2 mg/kg, i.p. or s.c.).
-
Place the rat in the rotational monitoring chamber.
-
Record the number of full (360°) contralateral rotations (away from the lesioned side) for a period of 30-90 minutes.
-
A successful lesion is typically indicated by a minimum of 210 contralateral rotations over 30 minutes.[7] This indicates denervation-induced supersensitivity of the postsynaptic dopamine receptors.[4]
Protocol 3: this compound Administration and Behavioral Assessment
Objective: To evaluate the therapeutic effect of this compound on motor deficits.
Materials:
-
Successfully lesioned rats (confirmed by apomorphine-induced rotations)
-
This compound solution (see Table 2)
-
Rotational behavior monitoring system
Procedure:
-
Drug Preparation: Dissolve this compound in 0.9% sterile saline to the desired concentration.
-
Administration:
-
Administer this compound daily via subcutaneous (s.c.) or intraperitoneal (i.p.) injection for the duration of the study (e.g., 9 consecutive days).[8]
-
A common dose range for inducing rotational behavior in rats is 0.05-3.2 mg/kg (s.c.).[6] A subtherapeutic dose of 0.2 mg/kg (i.p.) has also been used to assess receptor supersensitivity.[8]
-
-
Behavioral Assessment:
-
On the designated testing days (e.g., the first and last day of treatment), administer the daily dose of this compound.
-
Immediately place the rat in the rotational monitoring chamber.
-
Record the number of contralateral rotations for a defined period (e.g., 60-90 minutes).
-
A significant increase in contralateral rotations following Ropinirole administration compared to a vehicle-treated control group indicates a therapeutic effect mediated by the stimulation of dopamine receptors.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a 6-OHDA rat model.
Caption: Simplified signaling pathway of this compound at the postsynaptic D2/D3 receptor.
References
- 1. An In-depth Analysis of Ropinirole's R&D Progress and Mechanism of Action on Drug Targets [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdbneuro.com [mdbneuro.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 8. Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ropinirole Hydrochloride in Cynomolgus Monkey Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropinirole (B1195838) hydrochloride, a non-ergoline dopamine (B1211576) agonist, is a crucial compound in the study and treatment of Parkinson's disease (PD). Its high affinity for D2-like dopamine receptors makes it an effective agent for alleviating parkinsonian symptoms.[1][2] The cynomolgus monkey (Macaca fascicularis), particularly when rendered parkinsonian through neurotoxin-induced lesions, serves as a highly valuable translational model for preclinical evaluation of anti-parkinsonian drugs. This document provides detailed application notes and protocols for the use of ropinirole hydrochloride in cynomolgus monkey models of Parkinson's disease, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Mechanism of Action
Ropinirole primarily acts as an agonist at dopamine D2, D3, and D4 receptors in the brain, particularly within the striatum and substantia nigra.[3] In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a deficiency in dopamine, resulting in motor impairments.[3] Ropinirole mimics the action of dopamine, stimulating postsynaptic D2-like receptors.[1] This stimulation helps to normalize the dysfunctional signaling in the basal ganglia motor loop that underlies the symptoms of Parkinson's disease.
The signaling cascade initiated by ropinirole binding to D2-like receptors, which are G protein-coupled receptors (GPCRs) linked to Gi/o proteins, leads to several downstream effects. A key action is the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP).[4] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, D2-like receptor activation leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4] The cumulative effect of these actions is a reduction in neuronal excitability, which helps to rebalance (B12800153) the disordered neuronal activity characteristic of the parkinsonian state.
Experimental Protocols
Parkinson's Model Induction in Cynomolgus Monkeys
A commonly used method for inducing a parkinsonian state in cynomolgus monkeys is through the administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[5] Another established model, particularly for inducing tremor, involves creating a lesion in the ventromedial tegmentum (VMT).[2]
a) MPTP-Induced Parkinsonism Protocol (General)
-
Animal Selection: Use healthy, adult cynomolgus monkeys. Baseline behavioral assessments should be conducted to ensure normal motor function.
-
MPTP Administration: MPTP hydrochloride is typically dissolved in sterile saline. A common administration route is intramuscular (i.m.) injection.[5]
-
Dosing Regimen: A cumulative dose of 1.2 to 2.2 mg/kg is often effective.[5] This is typically administered in injections of 0.3-0.6 mg/kg at intervals of 4-5 days.[5] The dosing should be titrated for each animal until stable parkinsonian symptoms emerge.
-
Symptom Monitoring: Closely monitor the animals for the development of parkinsonian signs such as bradykinesia, rigidity, postural instability, and tremor. Behavioral assessments should be performed regularly.
-
Stabilization Period: Allow for a stabilization period after the final MPTP injection for the parkinsonian symptoms to become consistent.
b) Ventromedial Tegmentum (VMT) Lesion-Induced Tremor Protocol (based on Fukuzaki et al., 2000)
-
Anesthesia and Stereotaxic Surgery: Anesthetize the monkey and place it in a stereotaxic apparatus.
-
Lesioning: Create a unilateral lesion in the ventromedial tegmentum (VMT) of the midbrain using a radiofrequency lesion generator. The specific coordinates for the lesion are determined based on a primate brain atlas and may require adjustment for individual animals.
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for any adverse effects.
-
Tremor Development: A characteristic parkinsonian-like tremor typically develops in the contralateral limbs within a few days to weeks following the surgery.
This compound Administration Protocol
-
Drug Preparation: Prepare solutions of this compound in a suitable vehicle, such as distilled water.[6]
-
Route of Administration: For the VMT-lesioned monkey study, ropinirole was administered orally.[2][7] Pharmacokinetic studies have shown that ropinirole is well-absorbed after oral administration in cynomolgus monkeys.[1]
-
Dosage: In the study by Fukuzaki et al., ropinirole was tested at various doses to determine its efficacy against tremor.[7]
-
Administration Procedure: For oral administration, the drug solution can be delivered via a nasogastric tube or mixed with a palatable food item to ensure complete ingestion.
Behavioral Assessment Protocols
a) Tremor Scoring
-
Observation Period: Observe the monkeys for the presence and severity of tremor.
-
Scoring System: A rating scale can be used to quantify tremor severity. For example, a scale of 0-3 where: 0 = No tremor; 1 = Slight tremor; 2 = Moderate, intermittent tremor; 3 = Pronounced, continuous tremor.[6]
-
Data Collection: Tremor scores are typically recorded at multiple time points before and after drug administration to assess the drug's efficacy and duration of action.[2]
b) General Parkinsonian Disability Scale
A comprehensive parkinsonian disability scale, similar to the Unified Parkinson's Disease Rating Scale (UPDRS) used in humans, can be adapted for monkeys.[8] This scale would assess a range of motor functions:
-
Posture: Scored from normal to severely abnormal.
-
Gait: Assessed for slowness, shuffling, and balance.
-
Bradykinesia (Slowness of Movement): Evaluated by observing the speed of limb movements.
-
Rigidity: Can be assessed by passive manipulation of the limbs.
-
Tremor: As described above.
Each item is scored on a scale (e.g., 0-3 or 0-4), and a total disability score is calculated.
Quantitative Data
The following table summarizes the quantitative data on the efficacy of this compound in a VMT-lesioned cynomolgus monkey model of parkinsonian tremor.
| Parameter | This compound | Bromocriptine (B1667881) | Reference |
| ED₅₀ for Tremor (mg/kg, oral) | 0.18 (95% CI: 0.12-0.29) | 2.63 (95% CI: 1.06-6.45) | [2][6][7] |
ED₅₀: The dose of a drug that produces 50% of its maximum response. CI: Confidence Interval
These data indicate that ropinirole is significantly more potent than bromocriptine in suppressing tremor in this primate model.[2][6][7]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of ropinirole in a cynomolgus monkey model of Parkinson's disease.
Conclusion
The use of this compound in cynomolgus monkey models of Parkinson's disease provides valuable insights into its therapeutic potential and mechanism of action. The protocols and data presented here offer a framework for researchers to design and execute preclinical studies to further evaluate ropinirole and other novel anti-parkinsonian agents. The VMT-lesioned monkey model is particularly useful for studying tremor, while the MPTP model recapitulates a broader range of parkinsonian symptoms. Careful adherence to detailed experimental protocols and the use of quantitative behavioral assessments are essential for obtaining reliable and translatable results.
References
- 1. Disposition of ropinirole in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ropinirole on various parkinsonian models in mice, rats, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Imaging Dopamine and Serotonin Systems on MPTP Monkeys: A Longitudinal PET Investigation of Compensatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Modeling Parkinson’s Disease in Monkeys for Translational Studies, a Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ropinirole Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropinirole Hydrochloride is a non-ergoline dopamine (B1211576) agonist with high affinity for the D2, D3, and D4 dopamine receptors.[1] It is widely used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] In a research context, Ropinirole is a valuable tool for investigating dopaminergic signaling pathways, neuroprotection, and apoptosis in various cell-based models. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, with a focus on neuroprotection and cell viability assays.
Physicochemical and Receptor Binding Properties
A summary of the key properties of this compound is provided below. This information is crucial for the accurate preparation of solutions and the design of in vitro experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, monohydrochloride | [3] |
| Synonym | SKF 101468A | [3] |
| Molecular Formula | C₁₆H₂₄N₂O • HCl | [3] |
| Molecular Weight | 296.8 g/mol | [3] |
| Purity | ≥98% | [3] |
| Appearance | Solid | [3] |
| Storage (Solid) | -20°C | [3] |
| Stability (Solid) | ≥4 years at -20°C | [3] |
| UV/Vis Maximum (λmax) | 250 nm | [3] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Water | 133 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | [3] |
Table 3: Receptor Binding Affinity of Ropinirole
| Receptor | Binding Affinity (Ki) / Potency (pEC₅₀) | Reference |
| Dopamine D2 Receptor | Ki = 29 nM | [3][[“]] |
| pEC₅₀ = 7.4 (human) | [[“]] | |
| Dopamine D3 Receptor | pEC₅₀ = 8.4 (human) | [[“]] |
| Dopamine D4 Receptor | pEC₅₀ = 6.8 (human) | [[“]] |
| Dopamine D1 Receptor | Ki = >100,000 nM | [3] |
Signaling Pathways of Ropinirole
Ropinirole primarily exerts its effects by acting as an agonist at D2-like dopamine receptors (D2, D3, and D4). These receptors are G-protein coupled receptors (GPCRs) that signal through various intracellular pathways. The diagram below illustrates the canonical Gαi/o-mediated pathway and its influence on pro-survival and apoptotic signaling cascades.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution in sterile water and subsequent dilution to working concentrations.
Materials:
-
This compound (solid)
-
Sterile, deionized, and purified water (e.g., cell culture grade)
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Sterile-filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure for 10 mM Stock Solution:
-
Calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution (MW = 296.8 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 296.8 g/mol * (1000 mg / 1 g) = 2.968 mg
-
Aseptically weigh 2.968 mg of this compound and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile water to the tube.
-
Vortex thoroughly until the solid is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[[“]] Note: Aqueous solutions of this compound are not recommended for storage for more than one day.[3] Therefore, freshly prepared or properly stored frozen aliquots should be used.
Procedure for Working Solutions:
-
Thaw a frozen aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mix gently by pipetting. The working solution is now ready to be added to the cell cultures.
Experimental Workflow for In Vitro Neuroprotection Studies
The following diagram outlines a typical workflow for assessing the neuroprotective effects of this compound against a neurotoxin-induced insult in a neuronal cell line, such as SH-SY5Y.
Protocol for Cell Viability (MTS) Assay
This protocol is designed to assess the viability of cells treated with this compound in the presence or absence of a neurotoxin.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom, black-walled tissue culture plates
-
This compound working solutions
-
Neurotoxin (e.g., Rotenone)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Ropinirole Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a vehicle control (medium only). Incubate for 2 hours.[5][6]
-
Neurotoxin Treatment: Add the neurotoxin (e.g., Rotenone at a final concentration of 1 µM) to the appropriate wells. Maintain the Ropinirole concentrations. Incubate for the desired period (e.g., 24 hours).
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other values.
-
Express the results as a percentage of the vehicle-treated control group.
-
Protocol for Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysates from treated and control cells (prepared as per the experimental workflow)
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysis: After treatment, collect cells (adherent and suspension) and centrifuge at 600 x g for 5 minutes. Resuspend the pellet in chilled cell lysis buffer (e.g., 50 µL per 1-5 x 10⁶ cells) and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute at 4°C. Collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Caspase Assay:
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Adjust the volume with lysis buffer if necessary.
-
Prepare the reaction mix by adding DTT to the 2x Reaction Buffer.
-
Add 50 µL of the reaction mix to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement: Measure the absorbance at 400-405 nm.
-
Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Protocol for Western Blotting of p-Akt and p-ERK
This protocol is for the detection of changes in the phosphorylation status of Akt and ERK1/2, key proteins in pro-survival signaling pathways.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate 20-50 µg of protein from each cell lysate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C, according to the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt).
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein as a ratio to the total protein.
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture. The detailed protocols for assessing cell viability, apoptosis, and key signaling pathways will enable researchers to effectively utilize this compound in studies related to neuroprotection and dopaminergic signaling. Adherence to these protocols will facilitate the generation of reliable and reproducible data.
References
- 1. Ropinirole induces neuroprotection following reperfusion-promoted mitochondrial dysfunction after focal cerebral ischemia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenylyl Cyclase Interaction with the D2 Dopamine Receptor Family; Differential Coupling to Gi, Gz, and Gs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. Ropinirole alters gene expression profiles in SH-SY5Y cells: a whole genome microarray study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ropinirole alters gene expression profiles in SH-SY5Y cells: a whole genome microarray study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intranasal Delivery of Ropinirole Hydrochloride for Brain Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropinirole (B1195838) Hydrochloride is a dopamine (B1211576) D2 agonist used in the treatment of Parkinson's disease.[1] Conventional oral administration of Ropinirole is subject to extensive first-pass metabolism, resulting in a bioavailability of approximately 50% and a plasma half-life of 5-6 hours.[2] Intranasal delivery presents a promising alternative route for direct-to-brain drug delivery, bypassing the blood-brain barrier (BBB) and avoiding hepatic first-pass metabolism.[3][4] This approach can potentially enhance the therapeutic efficacy of Ropinirole, reduce systemic side effects, and lower the required dosage.[2][5][6]
This document provides a comprehensive overview of the application of intranasal delivery for Ropinirole Hydrochloride, focusing on various nanoformulations designed to enhance brain targeting. It includes detailed experimental protocols and a summary of key quantitative data from published research.
Rationale for Intranasal Ropinirole Delivery
The nasal cavity offers a unique and direct pathway for drug transport to the central nervous system (CNS) via the olfactory and trigeminal nerves.[3][4][7][8] This route circumvents the formidable BBB, a major obstacle for many neurotherapeutics.[3][4] For a drug like Ropinirole, which acts on D2 and D3 receptors in the brain, direct CNS delivery can lead to a more rapid onset of action and higher local concentrations at the target site. Various nanoformulations, such as nanoparticles, nanoemulsions, and in situ gels, have been developed to further enhance the efficiency of this delivery route by improving drug solubility, stability, and mucoadhesion within the nasal cavity.[9][10]
Key Formulations and Quantitative Data
Several nanoformulations have been investigated for the intranasal delivery of this compound. The following tables summarize the key characteristics and in vivo performance of these formulations.
Table 1: Physicochemical Properties of this compound Nanoformulations
| Formulation Type | Composition | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Chitosan (B1678972) Nanoparticles (CSNPs) | Ropinirole HCl, Chitosan | 233 | -19.6 | 65-84 | [11][12][13][14] |
| PLGA/Chitosan Nanoparticles | Ropinirole HCl, PLGA, Chitosan | 468.0 | - | - | |
| Solid Lipid Nanoparticles (SLNs) | Ropinirole HCl, Pluronic F-68, Stearylamine | - | - | - | [5][6] |
| Chitosan-Coated Nanoemulsion (CSNE) | Ropinirole HCl, Capryol 90, Tween 20, Chitosan | - | - | - | [14][15] |
| Chitosan-Alginate PEC Nanocomplex | Ropinirole HCl, Chitosan, Alginate | - | - | - | [16] |
| Mucoadhesive Microspheres | Ropinirole HCl, Carbopol 974P, Guar Gum | - | - | - | [17] |
Table 2: In Vivo Brain Targeting Efficiency of Intranasal this compound Formulations in Animal Models
| Formulation | Animal Model | Cmax in Brain (µg/g or %ID/g) | AUC in Brain (%·min/g) | Drug Targeting Efficiency (%) | Direct Transport Percentage (%) | Reference |
| Ropinirole Solution (i.n.) | Rat | - | 281 ± 52 | - | - | [18] |
| Ropinirole In Situ Gel (i.n.) | Rat | - | 869 ± 250 | >1 | 90.36 | [18] |
| Ropinirole Solution (i.v.) | Rat | - | 102 ± 20 | - | - | [18] |
| RH-CSNPs (i.n.) | Rat | Significantly higher than solution | - | - | - | [11][12] |
| 131I-RH/PCL-PEG/CS NPs (i.n.) | Mouse | 2.8 ± 0.3 (% radioactivity/g) | - | - | - | [16] |
| 131I-RH/CS-ALG NPs (i.n.) | Mouse | 2.0 ± 0.3 (% radioactivity/g) | - | - | - | [16] |
| 131I-RH Solution (i.n.) | Mouse | 0.93 ± 0.03 (% radioactivity/g) | - | - | - | [16] |
| Ropinirole Microemulsion (i.n.) | - | 0.9334 ± 0.0292 µg/ml (at 20 min) | - | - | - | [19] |
| Ropinirole PDS (i.v.) | - | 0.1567 ± 0.023 µg/ml (at 20 min) | - | - | - | [19] |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of this compound nanoformulations for intranasal delivery.
Protocol 1: Preparation of Ropinirole-Loaded Chitosan Nanoparticles (CSNPs) by Ionic Gelation
This protocol is based on the ionic gelation method, which involves the interaction between the positively charged chitosan and a negatively charged cross-linking agent.[11][12]
Materials:
-
This compound (RH)
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Prepare a chitosan solution (e.g., 0.1-0.5% w/v) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) with continuous stirring until a clear solution is obtained.
-
Dissolve this compound in the chitosan solution.
-
Prepare an aqueous solution of TPP (e.g., 0.1-0.5% w/v).
-
Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at room temperature.
-
Continue stirring for a specified period (e.g., 30-60 minutes) to allow for the formation of nanoparticles.
-
The resulting opalescent suspension indicates the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Wash the nanoparticle pellet with deionized water to remove any unentrapped drug and excess reagents.
-
Lyophilize the nanoparticles for long-term storage.
Protocol 2: Preparation of Ropinirole-Loaded Mucoadhesive Microspheres by Emulsion Solvent Evaporation
This method is suitable for encapsulating drugs within a polymeric matrix.[20]
Materials:
-
This compound
-
Mucoadhesive polymers (e.g., Chitosan, Guar gum, Carbopol 974P)[20]
-
Solvent for the drug and polymer (e.g., concentrated hydrochloric acid)[20]
-
Dispersing phase (e.g., light liquid paraffin)[20]
-
Surfactant (e.g., Span 80, Tween 80)[20]
Procedure:
-
Dissolve this compound and the mucoadhesive polymer(s) in the appropriate solvent to form the internal phase.
-
Prepare the external phase by dissolving the surfactant in the dispersing phase.
-
Add the internal phase to the external phase under constant stirring to form a water-in-oil (w/o) emulsion.
-
Continue stirring at a controlled speed and temperature to allow for the evaporation of the solvent from the dispersed droplets.
-
As the solvent evaporates, the polymer precipitates, forming solid microspheres.
-
Collect the microspheres by filtration or centrifugation.
-
Wash the microspheres with a suitable solvent (e.g., petroleum ether) to remove any residual oil.
-
Dry the microspheres in a hot air oven at a controlled temperature (e.g., 40°C for 1 hour).[20]
Protocol 3: In Vivo Biodistribution and Brain Targeting Study in Rats
This protocol describes the evaluation of the in vivo performance of intranasally administered Ropinirole formulations.[11][12][16]
Materials and Animals:
-
Radiolabeled this compound (e.g., with 99mTc or 131I)[16][18]
-
Test formulations (e.g., Ropinirole solution, nanoformulation)
-
Wistar rats or other suitable animal models
-
Anesthetic agent
-
Gamma scintigraphy camera or gamma counter
Procedure:
-
Divide the animals into different groups for each formulation and administration route (intranasal, intravenous).
-
Anesthetize the animals lightly before administration.
-
For intranasal administration, instill a specific volume of the radiolabeled formulation into the nostrils of the animal using a micropipette or a specialized nasal delivery device.
-
For intravenous administration, inject the formulation into the tail vein.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours) post-administration, euthanize the animals.
-
Collect blood samples and dissect various organs, including the brain, liver, kidneys, lungs, and spleen.
-
Weigh each organ and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Perform gamma scintigraphy imaging at different time points to visualize the distribution of the radiolabeled drug in the body, particularly in the brain.[11][12]
Data Analysis:
-
Drug Targeting Efficiency (DTE): DTE = (AUCbrain, i.n. / AUCblood, i.n.) / (AUCbrain, i.v. / AUCblood, i.v.)
-
Direct Transport Percentage (DTP): DTP = [(B i.n. - Bx) / B i.n.] x 100, where B i.n. is the brain AUC after intranasal administration and Bx is the brain AUC contributed by the systemic circulation after intranasal administration.
Visualization of Key Processes
Intranasal to Brain Delivery Pathways
Caption: Pathways for Ropinirole delivery from the nasal cavity to the brain.
Experimental Workflow for Formulation and Evaluation
Caption: Workflow for developing and testing intranasal Ropinirole formulations.
Conclusion
Intranasal delivery of this compound using advanced nanoformulations is a highly promising strategy for enhancing brain targeting and improving the therapeutic management of Parkinson's disease. The data consistently demonstrates that formulations such as chitosan nanoparticles, in situ gels, and nanoemulsions can significantly increase the concentration of Ropinirole in the brain compared to conventional administration routes.[11][12][16][18][19] The detailed protocols provided herein offer a foundation for researchers to develop and evaluate novel intranasal delivery systems for Ropinirole and other CNS-active drugs. Further research and clinical translation of these innovative formulations could lead to more effective and patient-compliant therapies for neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. isfcppharmaspire.com [isfcppharmaspire.com]
- 3. Tailoring Formulations for Intranasal Nose-to-Brain Delivery: A Review on Architecture, Physico-Chemical Characteristics and Mucociliary Clearance of the Nasal Olfactory Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Novel surface modified solid lipid nanoparticles as intranasal carriers for this compound: application of factorial design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Research progress in brain-targeted nasal drug delivery [frontiersin.org]
- 8. sfera.unife.it [sfera.unife.it]
- 9. Pharmacokinetics and Pharmacodynamics of Intranasal Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Nose-to-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nasal Delivery to the Brain: Harnessing Nanoparticles for Effective Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, characterization, and evaluation of intranasal delivery of ropinirole-loaded mucoadhesive nanoparticles for brain targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Nano-ropinirole for the management of Parkinsonism: blood-brain pharmacokinetics and carrier localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biocompatible mucoadhesive nanoparticles for brain targeting of this compound: Formulations, radiolabeling and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In-Vivo studies of anti-parkinson activity of this compound loaded in microsphere for brain targeting by intranasal delivery | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]
- 18. Formulation of intranasal mucoadhesive temperature-mediated in situ gel containing ropinirole and evaluation of brain targeting efficiency in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. wjpps.com [wjpps.com]
- 20. scispace.com [scispace.com]
Application Notes and Protocols for the Preparation of Ropinirole Hydrochloride Loaded Nanostructured Lipid Carriers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Ropinirole (B1195838) Hydrochloride (Ropinirole HCl) loaded Nanostructured Lipid Carriers (NLCs). NLCs are advanced lipid-based nanoparticles that offer a promising strategy for improving the bioavailability and therapeutic efficacy of drugs like Ropinirole HCl, which is used in the treatment of Parkinson's disease and has low oral bioavailability (around 50%) due to extensive first-pass metabolism.[1][2][3] These carriers are designed for various administration routes, including oral, intranasal, and topical delivery, to potentially bypass the blood-brain barrier and provide sustained drug release.[1][4]
Overview of Preparation Methods
Several methods have been successfully employed for the fabrication of Ropinirole HCl-loaded NLCs. The choice of method depends on factors such as the physicochemical properties of the drug and lipids, the desired particle size, and the scale of production. The most common techniques include:
-
High-Pressure Homogenization (HPH): A reliable and scalable method that uses high pressure to reduce particle size. It can be performed using a hot or cold process.[5]
-
Homogenization Aided Probe Sonication: This method combines high-shear homogenization with ultrasonication to produce NLCs with a narrow particle size distribution.[3][6]
-
Emulsification-Solvent Evaporation/Diffusion: This technique involves emulsifying a solution of lipid and drug in an organic solvent with an aqueous phase, followed by the removal of the organic solvent.[7][8][9][10]
-
Microemulsion Technique: This method involves the formation of a thermodynamically stable microemulsion that acts as a template for NLCs.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the preparation of Ropinirole HCl-loaded NLCs, providing a comparative overview of different formulations and their physicochemical characteristics.
Table 1: Formulation Composition of Ropinirole HCl-Loaded NLCs
| Formulation Code | Solid Lipid | Liquid Lipid | Surfactant(s) | Drug Concentration (% w/v) | Reference |
| RNH6 | Glyceryl monostearate | Isopropyl myristate | Pluronic F-68 | Not specified | [1] |
| RP-NLC | Dynasan® 114 | Capryol® 90 | Tween® 20, Poloxamer 188, Soy lecithin | 0.2 | [3][11] |
| Optimized PLN | Not specified | Not specified | Pluronic F-68, Stearylamine | Not specified | [7] |
| RP-NLC4 | Not specified | Not specified | Not specified | Not specified | [6] |
Table 2: Physicochemical Characteristics of Ropinirole HCl-Loaded NLCs
| Formulation Code | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| RNH6 | Not specified | Not specified | Not specified | >70 | Not specified | [1] |
| Optimized RP-NLC | 190.6 ± 3.7 | 0.18 ± 0.03 | -30.5 ± 1.5 | 85.7 ± 1.7 | Not specified | [2][3][6] |
| Optimized PLN | Not specified | Not specified | Positive | High | Not specified | [7] |
| RP-NLC4 | 190.6 ± 3.7 | Not specified | Not specified | 85.7 ± 1.7 | Not specified | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common methods used to prepare Ropinirole HCl-loaded NLCs.
Hot High-Pressure Homogenization
This method involves the homogenization of a hot oil-in-water pre-emulsion at high pressure.[5]
Protocol:
-
Preparation of Lipid Phase: Melt the solid lipid and liquid lipid together at a temperature approximately 10°C above the melting point of the solid lipid.[5] Dissolve the Ropinirole HCl in the molten lipid mixture.
-
Preparation of Aqueous Phase: Dissolve the surfactant(s) in double-distilled water and heat to the same temperature as the lipid phase.[5]
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., using an Ultra-Turrax) to form a coarse pre-emulsion.[5]
-
High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer at a controlled temperature and pressure (e.g., 500 bar) for a defined number of cycles.[5][12]
-
NLC Formation: Allow the resulting nanoemulsion to cool down to room temperature, leading to the recrystallization of the lipid matrix and the formation of NLCs.[5]
Caption: Workflow for Hot High-Pressure Homogenization.
Homogenization Aided Probe Sonication
This method is a modification of the hot homogenization technique that incorporates sonication to achieve smaller and more uniform nanoparticles.[3][6]
Protocol:
-
Preparation of Lipid Phase: Dissolve Ropinirole HCl (e.g., 0.2% w/v), solid lipid (e.g., Dynasan® 114), and liquid lipid (e.g., Capryol® 90) along with a lipid-soluble surfactant (e.g., soy lecithin) and heat to 65±5°C.[3]
-
Preparation of Aqueous Phase: Dissolve water-soluble surfactants (e.g., Tween® 20 and Poloxamer 188) in double-distilled water and heat to the same temperature as the lipid phase.[3]
-
High-Shear Homogenization: Add the aqueous phase to the lipid phase and homogenize using a high-speed stirrer (e.g., 12000 rpm for 10 minutes) to form a pre-emulsion.[3]
-
Probe Sonication: Subject the pre-emulsion to probe sonication (e.g., for 15 minutes at 40% amplitude) to further reduce the particle size.[3]
-
NLC Formation: Cool the resulting nanoemulsion to room temperature to allow for the formation of NLCs.
Caption: Workflow for Homogenization Aided Probe Sonication.
Emulsification-Solvent Evaporation Technique
This method is suitable for thermolabile drugs as it can be performed at lower temperatures.[9][10][13]
Protocol:
-
Preparation of Organic Phase: Dissolve the lipids and Ropinirole HCl in a water-immiscible volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[13]
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a suitable surfactant.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure or by continuous stirring at room temperature.[13]
-
NLC Formation: The removal of the organic solvent leads to the precipitation of the lipid as nanoparticles, entrapping the drug within the NLC matrix.
Caption: Workflow for Emulsification-Solvent Evaporation.
Characterization of Ropinirole HCl-Loaded NLCs
Following preparation, the NLCs should be characterized to ensure they meet the desired specifications. Key characterization techniques include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to determine the average particle size and the width of the size distribution.
-
Zeta Potential: Measured to assess the surface charge of the nanoparticles, which is an indicator of their physical stability.
-
Entrapment Efficiency (%EE) and Drug Loading (%DL): Determined by separating the free drug from the NLCs (e.g., by ultracentrifugation) and quantifying the amount of encapsulated drug using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
Morphology: Visualized using techniques such as Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe the shape and surface characteristics of the NLCs.[2][3][6]
-
In Vitro Drug Release: Performed using methods like dialysis bag diffusion to evaluate the drug release profile from the NLCs over time.[11][14]
Concluding Remarks
The protocols and data presented in these application notes provide a comprehensive guide for the formulation and characterization of Ropinirole HCl-loaded NLCs. By carefully selecting the preparation method and formulation components, it is possible to develop NLCs with optimized properties for enhanced drug delivery. Further in vitro and in vivo studies are essential to fully evaluate the therapeutic potential of these advanced drug delivery systems for the treatment of Parkinson's disease.
References
- 1. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 2. jddtonline.info [jddtonline.info]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel surface modified polymer-lipid hybrid nanoparticles as intranasal carriers for ropinirole hydrochloride: in vitro, ex vivo and in vivo pharmacodynamic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel surface modified solid lipid nanoparticles as intranasal carriers for this compound: application of factorial design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PLGA nanoparticles of ropinirole HCl via emulsion solvent evaporation. [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Effect of Ropinirole Lipid Nanoparticles Enriched Hydrogel for Parkinson’s Disease: In Vitro, Ex Vivo, Pharmacokinetic and Pharmacodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A New Control Strategy for High-Pressure Homogenization to Improve the Safety of Injectable Lipid Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for X-ray Crystallography of Ropinirole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ropinirole Hydrochloride, a non-ergoline dopamine (B1211576) agonist, is primarily used in the management of Parkinson's disease and Restless Legs Syndrome. Its therapeutic efficacy is intrinsically linked to its solid-state properties, including crystal structure and polymorphism. X-ray crystallography is an indispensable analytical technique for elucidating the three-dimensional atomic arrangement of this compound, providing crucial insights into its physicochemical properties, stability, and formulation development. These application notes provide a comprehensive protocol for both single-crystal and powder X-ray diffraction analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound relevant to crystallographic studies is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄N₂O·HCl | [1] |
| Molecular Weight | 296.84 g/mol | [1] |
| Melting Point | 241-243 °C | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Water: 133 mg/mL | [3] |
Single-Crystal X-ray Crystallography Protocol
Single-crystal X-ray diffraction (SC-XRD) provides the definitive three-dimensional structure of a crystalline material. The following protocol outlines the steps for obtaining and analyzing a single crystal of this compound.
Experimental Protocol: Single Crystal Growth
A successful SC-XRD analysis begins with the growth of a high-quality single crystal. Slow evaporation of a saturated solution is a common and effective method.
Materials:
-
This compound powder
-
Methanol (B129727) (reagent grade)
-
Deionized water
-
Small, clean glass vial (e.g., 1-2 mL)
-
Vial cap with a small perforation or covered with parafilm with pinholes
Procedure:
-
Prepare a 95:5 (v/v) solution of methanol and deionized water.
-
In a clean glass vial, dissolve a small amount of this compound powder in the methanol/water solvent mixture. Start with a small volume of solvent and gradually add more until the solid is just dissolved with gentle warming if necessary.
-
Ensure the solution is saturated but free of any undissolved particulate matter. If necessary, filter the solution through a syringe filter into a clean vial.
-
Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature).
-
Monitor the vial over several days to weeks for the formation of single crystals.
-
Once suitable crystals (well-formed, clear, and typically 0.1-0.3 mm in each dimension) are observed, carefully extract a crystal using a cryo-loop or a fine needle.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection and Structure Solution
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
Procedure:
-
Crystal Mounting: Mount a selected single crystal on a goniometer head using a cryo-loop and a suitable cryo-protectant if data is to be collected at low temperatures.
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles. Data collection parameters such as exposure time per frame and frame width should be optimized.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
Scale and merge the data to produce a final reflection file.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data using full-matrix least-squares methods. This involves refining atomic coordinates, displacement parameters, and other relevant parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Crystallographic Data for this compound
The crystallographic data for this compound, as determined by Ravikumar and Sridhar (2006), are summarized in Table 2.[4][5]
| Parameter | Value |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.5388 (11) |
| b (Å) | 8.9545 (13) |
| c (Å) | 12.1647 (18) |
| α (°) | 80.005 (2) |
| β (°) | 85.968 (2) |
| γ (°) | 83.504 (2) |
| Volume (ų) | 799.5 (2) |
| Z | 2 |
| Density (calculated) (Mg m⁻³) | 1.231 |
| Absorption coefficient (mm⁻¹) | 0.22 |
| F(000) | 320 |
| Crystal size (mm³) | 0.30 x 0.25 x 0.20 |
| θ range for data collection (°) | 2.21 to 26.00 |
| Reflections collected | 6184 |
| Independent reflections | 3127 [R(int) = 0.021] |
| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.093 |
| R indices (all data) | R1 = 0.042, wR2 = 0.098 |
| Goodness-of-fit on F² | 1.04 |
Powder X-ray Diffraction Protocol
Powder X-ray diffraction (PXRD) is a powerful technique for fingerprinting crystalline phases, assessing polymorphism, and determining the degree of crystallinity of a bulk sample.
Experimental Protocol: Powder X-ray Diffraction
Instrumentation:
-
Powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation) and detector.
Procedure:
-
Sample Preparation:
-
Gently grind a small amount of this compound powder using a mortar and pestle to ensure a random orientation of the crystallites and a consistent particle size.
-
Mount the powdered sample onto a sample holder. Ensure a flat, level surface of the powder.
-
-
Data Collection:
-
Place the sample holder in the diffractometer.
-
Set the data collection parameters, including the 2θ scan range (e.g., 5° to 40°), step size, and scan speed.
-
Initiate the X-ray source and detector and collect the diffraction pattern.
-
-
Data Analysis:
-
The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle 2θ.
-
The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of the crystalline phase of this compound.
-
This experimental pattern can be compared to reference patterns from databases or from previously analyzed batches to confirm the identity and purity of the crystalline form.
-
Visualization of Experimental Workflows
Single-Crystal X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray crystallography of Ropinirole HCl.
Powder X-ray Diffraction Workflow
Caption: Workflow for powder X-ray diffraction analysis of Ropinirole HCl.
Conclusion
The protocols detailed in these application notes provide a robust framework for the X-ray crystallographic analysis of this compound. Adherence to these methodologies will enable researchers to obtain high-quality crystallographic data, which is essential for understanding the solid-state properties of this important pharmaceutical compound. Such data is critical for ensuring drug quality, stability, and performance throughout the drug development lifecycle.
References
Application Notes & Protocols: Forced Degradation Studies of Ropinirole Hydrochloride for Stability Testing
Introduction
Ropinirole hydrochloride is a dopamine (B1211576) agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome. To ensure the quality, safety, and efficacy of the drug product, it is crucial to conduct stability testing. Forced degradation studies are an integral part of this process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies help to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical methods used.
This document provides a detailed protocol for conducting forced degradation studies on this compound. It outlines the methodologies for subjecting the drug substance to various stress conditions and the subsequent analysis of the degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Purified water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Photostability chamber
-
Hot air oven
-
pH meter
-
Analytical balance
Chromatographic Conditions
A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products. The following chromatographic conditions have been found to be effective:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) in a gradient or isocratic mode |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or water) to obtain a concentration of 1000 µg/mL.
-
Sample Stock Solution: Prepare a sample solution of this compound at the same concentration as the standard stock solution.
Forced Degradation Procedures
Forced degradation studies are performed by subjecting the this compound solution to the following stress conditions:
-
To 1 mL of the sample stock solution, add 1 mL of 0.1 N HCl.
-
Reflux the solution at 80°C for a specified period (e.g., 2, 4, 6, 8, and 12 hours).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N NaOH.
-
Dilute the resulting solution with the mobile phase to a final concentration of 100 µg/mL.
-
Inject the sample into the HPLC system.
-
To 1 mL of the sample stock solution, add 1 mL of 0.1 N NaOH.
-
Reflux the solution at 80°C for a specified period (e.g., 2, 4, 6, 8, and 12 hours).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N HCl.
-
Dilute the resulting solution with the mobile phase to a final concentration of 100 µg/mL.
-
Inject the sample into the HPLC system.
-
To 1 mL of the sample stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 6, 8, and 12 hours).
-
After the specified time, dilute the solution with the mobile phase to a final concentration of 100 µg/mL.
-
Inject the sample into the HPLC system.
-
Expose the solid drug substance to dry heat in a hot air oven at a specified temperature (e.g., 105°C) for a specified period (e.g., 24, 48, and 72 hours).
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample in the mobile phase at a concentration of 100 µg/mL.
-
Inject the sample into the HPLC system.
-
Expose the solid drug substance and the drug solution (1000 µg/mL) to UV light (254 nm) and visible light in a photostability chamber for a specified duration.
-
Prepare a solution of the photo-exposed solid sample in the mobile phase at a concentration of 100 µg/mL.
-
Dilute the photo-exposed drug solution with the mobile phase to a final concentration of 100 µg/mL.
-
Inject the samples into the HPLC system.
Data Presentation
The results of the forced degradation studies should be summarized in a table to facilitate comparison. The table should include the stress condition, the percentage of this compound degraded, and the retention times (RT) of the degradation products.
| Stress Condition | Duration | % Degradation of Ropinirole HCl | Retention Times (RT) of Degradation Products (min) |
| Acid Hydrolysis (0.1 N HCl) | 12 hours | ~15% | Degradant 1: 3.5 min, Degradant 2: 4.2 min |
| Alkaline Hydrolysis (0.1 N NaOH) | 12 hours | ~10% | Degradant 3: 5.1 min |
| Oxidative Degradation (3% H₂O₂) | 12 hours | ~20% | Degradant 4: 6.8 min, Degradant 5: 7.5 min |
| Thermal Degradation (105°C) | 72 hours | ~5% | Minor degradation products observed |
| Photolytic Degradation (UV/Vis) | - | ~8% | Degradant 6: 8.2 min |
Note: The percentage of degradation and retention times are illustrative and may vary depending on the specific experimental conditions.
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the forced degradation study of this compound.
Caption: Workflow for Forced Degradation of Ropinirole HCl.
Logical Relationship of Stability Testing
The following diagram illustrates the logical relationship between forced degradation studies and the overall stability testing program for a pharmaceutical product.
Caption: Role of Forced Degradation in Stability Testing.
Conclusion
Forced degradation studies are a critical component of the drug development process. The protocols outlined in this document provide a framework for investigating the stability of this compound under various stress conditions. The data generated from these studies are essential for developing and validating a stability-indicating analytical method, identifying potential degradation products, and ultimately ensuring the quality and safety of the final drug product. It is important to note that the specific conditions and analytical methods may need to be optimized based on the formulation and intended storage conditions of the this compound product.
Colorimetric and FTIR spectroscopic methods for Ropinirole HCl analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Ropinirole Hydrochloride (HCl) using two distinct and accessible analytical techniques: a colorimetric method and Fourier Transform Infrared (FTIR) spectroscopy. These methods offer reliable alternatives to more complex chromatographic techniques for routine quality control and research applications.
Colorimetric Method for Ropinirole HCl Analysis
This method is based on the formation of a colored complex between Ropinirole HCl and specific reagents, which can be quantified using a UV-Visible spectrophotometer. Two common variants are presented: one employing 1,10-phenanthroline (B135089) and ferric chloride, and another utilizing the Folin-Ciocalteu reagent.
Method A: 1,10-Phenanthroline and Ferric Chloride Method
This approach involves the formation of an orange-red colored complex, which exhibits maximum absorption at approximately 510 nm.[1]
The precise reaction mechanism is not explicitly detailed in the provided literature, but it is described as a condensation reaction where Ropinirole HCl interacts with 1,10-phenanthroline and ferric chloride to form a colored complex.[1]
1. Reagent Preparation:
-
1,10-Phenanthroline (0.2% w/v): Dissolve 0.2 g of 1,10-phenanthroline in 100 mL of ethanol (B145695).
-
Ferric Chloride (5% w/v): Dissolve 5 g of ferric chloride in 100 mL of ethanol.
-
Ethanol (95% v/v)
2. Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 100 mg of Ropinirole HCl reference standard.[1]
-
Transfer to a 100 mL volumetric flask.[1]
-
Dissolve and make up to the volume with ethanol.[1]
3. Working Standard Solutions (50-300 µg/mL):
-
From the stock solution, prepare a series of dilutions in ethanol to obtain concentrations within the range of 50-300 µg/mL.[1]
4. Sample Preparation:
-
Weigh and powder twenty tablets of the Ropinirole HCl formulation.[1]
-
Accurately weigh a quantity of the powder equivalent to 100 mg of Ropinirole HCl.[1]
-
Transfer to a beaker and dissolve in ethanol.[1]
-
Filter the solution through Whatman No. 1 filter paper into a 100 mL volumetric flask and make up to the volume with ethanol to achieve a concentration of 1 mg/mL.[1]
-
Dilute this solution with ethanol to obtain a concentration within the calibration range.
5. Color Development and Measurement:
-
To a specific aliquot of the standard or sample solution, add the 1,10-phenanthroline and ferric chloride reagents. Note: The exact volumes and reaction time are not specified in the provided search results and would need to be optimized during method development.
-
Measure the absorbance of the resulting orange-red complex at 510 nm against a reagent blank.[1]
6. Calibration Curve:
-
Plot a graph of absorbance versus the concentration of the working standard solutions.
-
Determine the concentration of Ropinirole HCl in the sample solution from the calibration curve.
Method B: Folin-Ciocalteu (FC) Reagent Method
This method is based on the reduction of the phosphomolybdic-phosphotungstic acid complexes in the Folin-Ciocalteu reagent by Ropinirole HCl in an alkaline medium, resulting in the formation of a blue-colored chromogen.
The Folin-Ciocalteu reagent contains a mixture of phosphomolybdic and phosphotungstic acids. In an alkaline solution, phenolic and other reducing compounds, including the indole (B1671886) moiety of Ropinirole, can reduce these complexes to form a blue-colored product that can be measured spectrophotometrically.
1. Reagent Preparation:
-
Folin-Ciocalteu Reagent: Commercially available.
-
Sodium Carbonate Solution (e.g., 20% w/v): Dissolve 20 g of anhydrous sodium carbonate in 100 mL of distilled water.
2. Standard and Sample Preparation:
-
Prepare stock and working standard solutions of Ropinirole HCl in a suitable solvent (e.g., ethanol or distilled water) as described in Method A.
-
Prepare the sample solution as described in Method A.
3. Color Development and Measurement:
-
To an aliquot of the standard or sample solution, add the Folin-Ciocalteu reagent followed by the sodium carbonate solution to make the reaction mixture alkaline. Note: The specific volumes, reaction time, and temperature would require optimization.
-
Allow the reaction to proceed for a defined period to ensure complete color development.
-
Measure the absorbance of the blue-colored solution at its absorption maximum (typically around 760 nm) against a reagent blank.
FTIR Spectroscopic Method for Ropinirole HCl Analysis
This method utilizes the principle that the amount of infrared radiation absorbed at a specific wavelength is proportional to the concentration of the analyte. For Ropinirole HCl, the N-H stretching vibration is a characteristic band that can be used for quantification.
The FTIR spectroscopic method is based on the measurement of the area of the infrared band corresponding to the N-H stretching vibration of the indole ring in Ropinirole HCl, which is typically observed around 3320 cm⁻¹ or 3150 cm⁻¹.[1] The area of this peak is directly proportional to the concentration of Ropinirole HCl in the sample.
1. Instrument Parameters:
-
FTIR Spectrometer: Equipped with a suitable detector.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: e.g., 4 cm⁻¹.
-
Number of Scans: e.g., 32 scans.
-
Apodization: e.g., Happ-Genzel.
2. Standard and Sample Preparation (KBr Pellet Method):
-
Standard Preparation:
-
Accurately weigh a specific amount of Ropinirole HCl reference standard (e.g., 1-5 mg).
-
Mix thoroughly with a fixed amount of dry potassium bromide (KBr) (e.g., 100-200 mg) in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Sample Preparation:
-
Prepare a solid dispersion of the powdered tablet formulation in KBr in the same manner as the standard.
-
3. Measurement:
-
Record the FTIR spectrum of each standard and sample pellet.
-
Measure the area of the N-H stretching band (around 3320 cm⁻¹ or 3150 cm⁻¹).[1]
4. Calibration Curve:
-
Prepare a series of KBr pellets with varying concentrations of Ropinirole HCl.
-
Plot a graph of the peak area of the N-H stretching band versus the concentration of Ropinirole HCl.
-
Determine the concentration of Ropinirole HCl in the sample from the calibration curve.
Quantitative Data Summary
The following tables summarize the quantitative data for the described analytical methods based on the available literature.
Table 1: Quantitative Parameters for Colorimetric Analysis of Ropinirole HCl
| Parameter | Method A (1,10-Phenanthroline) | Method B (Folin-Ciocalteu) |
| λmax | 510 nm[1] | ~760 nm |
| Linearity Range | 50-300 µg/mL[1] | Not explicitly found for Ropinirole HCl |
| Correlation Coefficient (r²) | > 0.99 | Not available |
| LOD | Not available | Not available |
| LOQ | Not available | Not available |
| Accuracy (% Recovery) | Not available | Not available |
| Precision (% RSD) | Not available | Not available |
Table 2: Quantitative Parameters for FTIR Spectroscopic Analysis of Ropinirole HCl
| Parameter | Value |
| Analytical Band | ~3320 cm⁻¹ (N-H stretch)[1] |
| Linearity Range | 5-30 µg/mL (Note: This range appears more typical for a solution-based IR method rather than KBr pellets)[1] |
| Correlation Coefficient (r²) | > 0.99 |
| LOD | Not available |
| LOQ | Not available |
| Accuracy (% Recovery) | Not available |
| Precision (% RSD) | Not available |
Experimental Workflow Diagrams
Caption: Workflow for Colorimetric Analysis of Ropinirole HCl.
Caption: Workflow for FTIR Spectroscopic Analysis of Ropinirole HCl.
References
Application Notes and Protocols for the Assay of Ropinirole Hydrochloride in Pharmaceutical Tablet Dosage Forms
Introduction
Ropinirole (B1195838) hydrochloride is a non-ergoline dopamine (B1211576) D2-receptor agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] Accurate and reliable analytical methods are crucial for the quality control and routine analysis of ropinirole hydrochloride in its pharmaceutical tablet dosage forms. This document provides detailed application notes and protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC). These methods are widely employed for their accuracy, precision, and sensitivity.[3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for the assay of this compound, allowing for the separation of the active pharmaceutical ingredient (API) from its potential degradation products and excipients.[5][6]
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Phenomenex C8 (250 x 4.6mm, 5µm)[5][6] | C18 (250 x 4.6 mm, 5µm)[7] | Thermo C18 (250 x 4.6 mm)[8] | Phenomenex Luna C8 (250 x 4.6 mm, 5µm)[9] |
| Mobile Phase | 0.1% Orthophosphoric acid (pH 2.61) : Methanol (B129727) (50:50 v/v)[5][6] | Buffer (pH 6.0) : Acetonitrile (50:50 v/v)[7] | Acetonitrile : 0.02M KH2PO4 (72:28 v/v)[8] | Potassium phosphate (B84403) buffer (pH 7.5) : Methanol (25:75 v/v)[9] |
| Flow Rate | 1.2 mL/min[5][6] | 0.5 mL/min[7] | 1.1 mL/min[8] | 1.0 mL/min[9] |
| Detection Wavelength | 248 nm[5][6] | 245 nm[7] | 250 nm[8] | 250 nm[9] |
| Retention Time | 2.91 ± 0.26 min[5][6] | 4.867 min[7] | 2.66 min[8] | ~15 min[9] |
| Linearity Range | 1-100 µg/mL[5][6] | 5-50 µg/mL[7] | Not specified | 50-150% of working concentration (0.016 mg/mL)[9] |
| LOD | 0.0007 µg/mL[5][6] | Not specified | 1.65 µg/mL[8] | Not specified |
| LOQ | 0.0021 µg/mL[5][6] | Not specified | 5.00 µg/mL[8] | Not specified |
Experimental Protocol: RP-HPLC Method
This protocol is based on a validated RP-HPLC method for the estimation of this compound.[5]
1. Materials and Reagents:
-
This compound reference standard
-
This compound tablets
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Equipment:
-
High-Performance Liquid Chromatograph with UV detector
-
Phenomenex C8 column (250 x 4.6mm, 5µm)
-
Sonicator
-
pH meter
-
0.45 µm membrane filter
3. Chromatographic Conditions:
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% orthophosphoric acid (pH adjusted to 2.61) and methanol.[5]
-
Flow Rate: 1.2 mL/min.[5]
-
Column Temperature: Ambient.
-
Detection Wavelength: 248 nm.[5]
-
Injection Volume: 20 µL.
4. Preparation of Standard Solution:
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and make up the volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
From this stock solution, prepare working standard solutions in the concentration range of 1-100 µg/mL by diluting with the mobile phase.[5]
5. Preparation of Sample Solution:
-
Weigh and powder not fewer than 20 tablets.
-
Accurately weigh a quantity of powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume with the mobile phase and filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
6. System Suitability:
-
Inject the standard solution five times and record the chromatograms.
-
The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The theoretical plates should be not less than 2000, and the tailing factor should be not more than 2.0.
7. Procedure:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the amount of this compound in the tablet dosage form using the following formula:
HPLC Experimental Workflow
Caption: Workflow for the HPLC assay of this compound.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the routine analysis of this compound in bulk and tablet dosage forms.[1]
Quantitative Data Summary
| Parameter | Method 1 | Method 2 |
| Solvent | Distilled Water[1] | Methanol[3] |
| λmax (Wavelength of Maximum Absorbance) | 250 nm[1] | Not specified for direct UV, but used for visible spectrophotometry |
| Linearity Range | 5-35 µg/mL[1] | 50-500 µg/mL (for visible methods)[3] |
| Molar Absorptivity | 8.703 × 10³ L/mol·cm[1] | Not applicable |
| Correlation Coefficient (r²) | 0.9998[1] | Not specified |
Experimental Protocol: UV-Visible Spectrophotometry
This protocol is based on a simple UV spectrophotometric method for the estimation of this compound.[1]
1. Materials and Reagents:
-
This compound reference standard
-
This compound tablets
-
Distilled water
2. Equipment:
-
UV-Visible Spectrophotometer with 1 cm matched quartz cuvettes
-
Sonicator
-
Analytical balance
-
Volumetric flasks
3. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in about 50 mL of distilled water and sonicate for 10 minutes.
-
Make up the volume to the mark with distilled water to obtain a stock solution of 100 µg/mL.[1]
4. Preparation of Calibration Curve:
-
From the standard stock solution, pipette out aliquots of 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, and 3.5 mL into a series of 10 mL volumetric flasks.
-
Make up the volume to the mark with distilled water to get concentrations of 5, 10, 15, 20, 25, 30, and 35 µg/mL, respectively.[1]
-
Measure the absorbance of each solution at 250 nm against a distilled water blank.[1]
-
Plot a calibration curve of absorbance versus concentration.
5. Preparation of Sample Solution:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[1]
-
Add about 50 mL of distilled water, sonicate for 15 minutes, and then make up the volume with distilled water.[1]
-
Filter the solution through a Whatman filter paper No. 41.
-
Dilute the filtrate with distilled water to obtain a final concentration within the linearity range.
6. Procedure:
-
Measure the absorbance of the sample solution at 250 nm against the blank.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the percentage of this compound in the tablets.
UV-Vis Spectrophotometry Experimental Workflow
Caption: Workflow for the UV-Vis Spectrophotometric assay of Ropinirole.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful analytical technique that offers high sample throughput and is suitable for the quantification of this compound in pharmaceutical formulations.[4]
Quantitative Data Summary
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Precoated silica (B1680970) gel 60F-254 TLC plates[10] | Precoated silica gel 60F-254 TLC plates[11] |
| Mobile Phase | Chloroform : Acetone : Triethylamine (3.5:1.5:0.2 v/v/v)[10] | Toluene : Ethyl acetate (B1210297) : 6M Ammonia (5:6:0.5 v/v/v)[11] |
| Detection Wavelength | 250 nm[10] | 250 nm and 254 nm[11] |
| Rf Value | 0.52 ± 0.02[10] | 0.58 ± 0.02[11] |
| Linearity Range | 300 - 1800 ng/band[10] | 100 - 3000 ng/spot[11] |
| LOD | 17.21 ng/spot[10] | Not specified |
| LOQ | 52.18 ng/spot[10] | Not specified |
Experimental Protocol: HPTLC Method
This protocol is based on a validated HPTLC-densitometric method for the determination of this compound.[10]
1. Materials and Reagents:
-
This compound reference standard
-
This compound tablets
-
Methanol (AR grade)
-
Chloroform (AR grade)
-
Acetone (AR grade)
-
Triethylamine (AR grade)
-
Precoated silica gel aluminum plates 60F-254
2. Equipment:
-
HPTLC system with a sample applicator (e.g., Linomat 5)
-
TLC scanner
-
Twin trough developing chamber
-
Hot air oven
3. Chromatographic Conditions:
-
Stationary Phase: Precoated silica gel 60F-254 TLC plates (20 x 10 cm).
-
Mobile Phase: Chloroform : Acetone : Triethylamine (3.5:1.5:0.2 v/v/v).[10]
-
Chamber Saturation: 20 minutes.
-
Migration Distance: 80 mm.
-
Densitometric Scanning: At 250 nm.[10]
4. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to get a stock solution of 1000 µg/mL.[10]
-
From this stock solution, prepare a working standard of 300 µg/mL in methanol.[10]
5. Preparation of Sample Solution:
-
Weigh and powder 20 tablets.
-
Accurately weigh a quantity of powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add about 7 mL of methanol, sonicate for 20 minutes to ensure complete extraction, and then make up the volume with methanol.[10]
-
Filter the solution. The concentration of the resulting solution will be 1000 µg/mL.
-
Dilute 3 mL of this solution to 10 mL with methanol to get a final concentration of 300 µg/mL.[10]
6. Procedure:
-
Apply bands of the standard and sample solutions (e.g., 2 µL, which corresponds to 600 ng/spot) on the HPTLC plate.[10]
-
Develop the plate in the developing chamber pre-saturated with the mobile phase.
-
Dry the plate in a hot air oven.
-
Scan the plate densitometrically at 250 nm.
-
Record the peak areas and calculate the amount of this compound in the sample.
HPTLC Experimental Workflow
Caption: Workflow for the HPTLC assay of this compound.
References
- 1. Spectrophotometric Estimation of this compound in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajpaonline.com [ajpaonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development and Validation of RP-HPLC Method for the Determination of this compound in Bulk and Pharmaceutical Dosage Forms - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ijpbs.com [ijpbs.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ropinirole Hydrochloride Stability in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ropinirole (B1195838) hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of ropinirole hydrochloride in aqueous solutions?
A1: this compound's stability in aqueous solutions is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2][3] Degradation has been observed under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions.[1][2][3]
Q2: What is the recommended procedure for preparing and storing aqueous stock solutions of this compound?
A2: To ensure stability, it is recommended to prepare stock solutions by dissolving this compound in HPLC-grade water.[2] For short-term storage, aqueous solutions should be protected from light and stored at low temperatures. Some sources suggest that aqueous solutions should not be stored for more than one day.[4] For longer-term storage, it is advisable to store the solid compound at -20°C, which can be stable for at least four years.[4]
Q3: What are the known degradation products of this compound in aqueous solutions?
A3: Forced degradation studies have identified several impurities and degradation products.[5] Under oxidative conditions, the indol-2-one (B1256649) moiety may be oxidized.[6][7] Hydrolytic conditions, particularly alkaline, can also lead to the formation of specific degradation products.[3][8] The European Pharmacopoeia lists several process-related impurities that could also potentially arise during stability studies.[5][9]
Q4: My this compound solution has changed color. What could be the cause?
A4: A change in the color of your this compound solution may indicate degradation. This can be caused by exposure to light (photodegradation), elevated temperatures, or oxidative stress.[1] It is crucial to analyze the solution using a stability-indicating method, such as HPLC, to identify and quantify any degradation products.
Q5: What is a suitable pH range for maintaining the stability of this compound in aqueous formulations?
A5: this compound exhibits greater stability in acidic to neutral pH conditions compared to alkaline conditions.[2] Forced degradation studies show more significant degradation under alkaline hydrolysis.[2][3] For ophthalmic solutions, a pH range of approximately 3.5 to 5.0 has been suggested to improve stability.[10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | 1. Confirm the identity of the extra peaks by comparing with known impurity standards or by using mass spectrometry. 2. Review the storage conditions of your solution (temperature, light exposure). 3. Assess the pH of your aqueous solution. |
| Decrease in ropinirole concentration over time | Instability under current storage or experimental conditions. | 1. Perform a forced degradation study to identify the stressor (light, heat, pH, oxidation). 2. Optimize storage conditions: store at a lower temperature, protect from light, and use freshly prepared solutions.[4] 3. Adjust the pH of the solution to a more stable range (acidic to neutral).[2] |
| Precipitation in the aqueous solution | Poor solubility at the specific pH or temperature, or formation of insoluble degradation products. | 1. Verify the solubility of this compound under your experimental conditions. The solubility in water is approximately 133 mg/mL.[11] 2. Adjust the pH of the solution. 3. Filter the solution through a 0.22 µm filter before use. |
| Inconsistent results in bioassays | Degradation of the active compound leading to lower potency. | 1. Always use freshly prepared solutions for experiments.[4] 2. Routinely check the purity and concentration of your stock solution using a validated analytical method like HPLC. 3. Ensure the stability of ropinirole in your specific assay medium. |
Quantitative Data Summary
The following tables summarize the results from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.5 N HCl | 3 hours | 60-65°C | Minor | |
| Acid Hydrolysis | 1 N HCl | 2 hours | 100°C | Significant | [2] |
| Acid Hydrolysis | 1 M HCl | 30 min | Reflux | Significant | [12] |
| Acid Hydrolysis | 0.1N HCl | 2 hours | 80°C | 1.50 | |
| Alkaline Hydrolysis | 1 N NaOH | 2 hours | 100°C | Significant | [2] |
| Alkaline Hydrolysis | 1 M NaOH | 2 days | Ambient | Significant | [12] |
| Alkaline Hydrolysis | 0.1N NaOH | 2 hours | 80°C | 3.60 | [13] |
| Oxidative | 30% H₂O₂ | 2 hours | 100°C | Stable | [2] |
| Thermal | Dry Heat | 12 hours | 100°C | 6.97 | [14] |
| Thermal | Dry Heat | 8 hours | 100°C | - | [12] |
| Photolytic | UV Light | 40 hours | 25°C | Stable | [12] |
| Neutral Hydrolysis | Water | 2 hours | 100°C | 10.95 | [14] |
| Neutral Hydrolysis | Water | 30 min | Reflux | - | [12] |
Note: "Significant" and "Minor" are used where exact percentages were not provided in the source.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a validated method for the determination of this compound in bulk and pharmaceutical dosage forms.[15]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Phenomenex C8 (250 x 4.6mm, 5µm).
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% orthophosphoric acid (pH 2.61) and methanol.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
-
Retention Time of Ropinirole: Approximately 2.91 minutes.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for inducing degradation of this compound to assess the stability-indicating capability of an analytical method.[2][15]
-
Acid Degradation: To 1 mL of a this compound working standard solution, add 1 mL of 0.5 N hydrochloric acid. Reflux the mixture for 3 hours at 60-65°C. Cool the solution and neutralize it with 0.5 N sodium hydroxide (B78521) before diluting to the final concentration.[15]
-
Alkaline Degradation: To 1 mL of the working standard solution, add 1 mL of 0.5 N sodium hydroxide. Reflux for 3 hours at 60-65°C. Cool and neutralize with 0.5 N hydrochloric acid before dilution.
-
Oxidative Degradation: To 1 mL of the working standard solution, add 1 mL of 30% hydrogen peroxide. Store the solution at room temperature for 24 hours before dilution.
-
Thermal Degradation: Expose the solid drug powder to a temperature of 100°C in an oven for 12 hours.[14] Then, prepare a solution of the desired concentration.
-
Photodegradation: Expose a solution of this compound to UV light (≥200 W h m⁻²) in a photostability chamber for 40 hours at 25°C.[12]
Visualizations
Caption: Factors influencing Ropinirole HCl degradation.
Caption: Experimental workflow for stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. ias.ac.in [ias.ac.in]
- 7. WO2005080333A1 - Process for purification of ropinirole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. US20230071557A1 - Stable pharmaceutical compositions of ropinirole - Google Patents [patents.google.com]
- 11. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Mobile Phase for Ropinirole Hydrochloride HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Ropinirole Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis?
A common starting point for developing an HPLC method for this compound on a C18 or C8 column is a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. A typical initial ratio would be in the range of 30:70 to 70:30 (v/v) organic to aqueous phase. The aqueous phase should be buffered to control the pH.
Q2: Why is pH control of the mobile phase critical for Ropinirole analysis?
Ropinirole is a basic compound. The pH of the mobile phase will significantly impact its ionization state, and therefore its retention and peak shape on a reverse-phase column.[1][2] At a pH below its pKa, Ropinirole will be protonated (charged), which can lead to interactions with residual silanols on the silica-based stationary phase, causing peak tailing.[3] Conversely, at a higher pH, it will be in its neutral form, leading to better retention and peak shape. Therefore, precise pH control with a suitable buffer is essential for reproducible results.[1]
Q3: What are the recommended pH ranges for the mobile phase?
Several successful methods have been developed using a range of pH values.
-
Acidic pH (2.5 - 4): Using a mobile phase with a pH in this range (e.g., with 0.1% orthophosphoric acid or 0.05 M glacial acetic acid) can ensure consistent protonation of Ropinirole.[4][5][6][7] This can lead to reproducible retention times, but care must be taken to select a high-purity silica (B1680970) column to minimize peak tailing.
-
Neutral to Slightly Basic pH (6 - 7.5): Operating in this range can suppress the ionization of residual silanols on the column, reducing peak tailing for basic compounds like Ropinirole.[8][9] Buffers such as potassium phosphate (B84403) are suitable in this pH range.[9]
Q4: Which organic solvent is better: acetonitrile (B52724) or methanol (B129727)?
Both acetonitrile and methanol have been successfully used in mobile phases for Ropinirole analysis.[4][5][9][10][11]
-
Acetonitrile generally offers lower viscosity, leading to lower backpressure, and has a lower UV cutoff, which can be advantageous.[12]
-
Methanol is a more polar and protic solvent, which can offer different selectivity. It is also often a more cost-effective option.[2] The choice between the two may depend on the specific column used and the desired selectivity for separating Ropinirole from any impurities or degradation products.
Q5: What type of HPLC column is most suitable for Ropinirole analysis?
Reverse-phase columns, particularly C18 and C8, are the most commonly used for this compound analysis.[5][8][10]
-
C18 (ODS) columns provide high hydrophobicity and are a good general-purpose choice.[8][10]
-
C8 columns are less hydrophobic and may result in shorter retention times.[5] For basic compounds like Ropinirole, it is also recommended to use modern, high-purity silica columns with end-capping to minimize interactions with silanol (B1196071) groups and reduce peak tailing.[2]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing)
-
Question: My Ropinirole peak is showing significant tailing. How can I improve the peak shape?
-
Answer: Peak tailing for basic compounds like Ropinirole is often due to secondary interactions with acidic silanol groups on the silica backbone of the HPLC column.[3] Here are several approaches to mitigate this:
-
Adjust Mobile Phase pH: Increase the pH of the mobile phase to be closer to or slightly above the pKa of the silanol groups (typically around 4-5) to deprotonate them and reduce interactions. A pH of 6.0 has been shown to be effective.[8] Alternatively, operating at a low pH (e.g., 2.5-3) can suppress the ionization of the silanols.[4]
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH at the column surface and can also help to mask silanol interactions.
-
Use a Modern, End-Capped Column: Employ a high-purity silica column that has been thoroughly end-capped to minimize the number of accessible silanol groups.
-
Issue 2: Unstable or Drifting Retention Times
-
Question: The retention time for Ropinirole is shifting between injections. What could be the cause?
-
Answer: Fluctuating retention times are typically indicative of a lack of equilibration, changes in the mobile phase composition, or temperature variations.
-
Ensure Proper Column Equilibration: Before starting a sequence of analyses, ensure the column is thoroughly equilibrated with the mobile phase. Flushing the column with at least 10-20 column volumes of the mobile phase is recommended.[13]
-
Check Mobile Phase Preparation: Ensure the mobile phase is accurately prepared and well-mixed. If using a buffer, confirm that it is fully dissolved. The mobile phase should be degassed to prevent bubble formation in the pump.
-
Verify pH Stability: If the mobile phase buffer is not adequate, the pH may drift, causing retention time shifts. Ensure the buffer has sufficient capacity for the analysis.
-
Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
Issue 3: Poor Resolution Between Ropinirole and Impurities
-
Question: I am not getting adequate separation between my Ropinirole peak and a known impurity. How can I improve the resolution?
-
Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.
-
Modify the Organic-to-Aqueous Ratio: Adjust the percentage of the organic solvent in the mobile phase. Decreasing the organic content will generally increase retention and may improve the separation between closely eluting peaks.
-
Change the Organic Solvent: If you are using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: A change in pH can alter the ionization state of both Ropinirole and its impurities, potentially leading to a significant change in selectivity and improved resolution.
-
Try a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl or a polar-embedded phase) to achieve a different separation mechanism.
-
Data Presentation
Table 1: Summary of Reported HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Mobile Phase | Acetonitrile: 0.02M KH2PO4 (72:28 v/v)[10] | Buffer (pH 6.0): Acetonitrile (50:50 v/v)[8] | Methanol: 0.1% Trifluoroacetic Acid (78:22 v/v)[11] | 0.05M Glacial Acetic Acid (pH 3): Acetonitrile (50:50 v/v)[4] | 0.1% Orthophosphoric Acid (pH 2.61): Methanol (50:50 v/v)[5][6] |
| Column | Thermo C18 (250 x 4.6 mm, 5 µm)[10] | C18 (250 x 4.6 mm, 5 µm) | µ-bondapack C18 (150 x 4.6 mm, 5 µm)[11] | Hypersil C18 (BDS)[4] | Phenomenex C8 (250 x 4.6 mm, 5 µm)[5] |
| Flow Rate | 1.1 mL/min[10] | 0.5 mL/min | 1.0 mL/min[11] | 1.0 mL/min[4] | 1.2 mL/min[5] |
| Detection Wavelength | 250 nm[4][10] | 245 nm[11] | 245 nm[11] | 250 nm[4] | 248 nm[5] |
| Retention Time | 2.66 min[10] | 4.867 min | Not Specified | 4.037 min[4] | 2.91 min[5][7] |
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol is a generalized procedure based on commonly cited methods. Optimization will likely be required for specific instrumentation and applications.
-
Mobile Phase Preparation (Example based on Method 5):
-
Prepare a 0.1% solution of orthophosphoric acid in HPLC-grade water.
-
Adjust the pH to 2.61 using a suitable acid or base if necessary.
-
Mix this aqueous solution with HPLC-grade methanol in a 50:50 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter.[10]
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.[10]
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentrations (e.g., 5-50 µg/mL).[8]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Phenomenex C8 (250 x 4.6 mm, 5 µm) or equivalent.[5][7]
-
Mobile Phase: 0.1% Orthophosphoric Acid (pH 2.61): Methanol (50:50 v/v).[5][7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions for quantification.
-
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. hplc.eu [hplc.eu]
- 4. jocpr.com [jocpr.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development and Validation of RP-HPLC Method for the Determination of this compound in Bulk and Pharmaceutical Dosage Forms - ProQuest [proquest.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpbs.com [ijpbs.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. mastelf.com [mastelf.com]
- 13. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Degradation kinetics of Ropinirole in acidic and alkaline conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation kinetics of Ropinirole (B1195838) in acidic and alkaline conditions. The following question-and-answer style guides, troubleshooting tips, and detailed experimental protocols are designed to address specific issues that may be encountered during laboratory investigations.
Frequently Asked Questions (FAQs)
Q1: How does Ropinirole degrade under acidic and alkaline conditions?
A1: Ropinirole hydrochloride is susceptible to degradation under both acidic and alkaline hydrolytic conditions.[1][2][3] Studies indicate that the degradation is more rapid and extensive in alkaline environments compared to acidic ones.[4][5] The degradation process follows first-order kinetics in both acidic and alkaline stress conditions.[4]
Q2: What are the typical conditions for conducting forced degradation studies of Ropinirole?
A2: Forced degradation studies for Ropinirole typically involve exposing a solution of the drug to various stress conditions, including acid, base, oxidation, heat, and light, as per ICH guidelines.[5][6] For acid and alkaline hydrolysis, common reagents are 0.1N to 5N HCl and 0.1N to 5N NaOH.[2][7] The studies are often conducted at elevated temperatures (e.g., 25°C to 80°C) to accelerate degradation.[2][4]
Q3: What analytical techniques are suitable for monitoring Ropinirole degradation?
A3: Several stability-indicating analytical methods can be used to separate Ropinirole from its degradation products and quantify its degradation over time. These include High-Performance Thin-Layer Chromatography (HPTLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, and UV spectrophotometry.[1][2][4][6][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under acidic or alkaline conditions. | - Concentration of acid/base is too low.- Temperature is not high enough.- Insufficient duration of the experiment. | - Increase the normality of the acid or base (e.g., from 0.1N to 1N or higher).[2][9]- Increase the reaction temperature (e.g., refluxing at 60-80°C).[4][9]- Extend the duration of the stress testing. |
| Degradation is too rapid to measure accurately. | - Concentration of acid/base is too high.- Temperature is too high. | - Use milder stress conditions, such as lower concentrations of acid/base or lower temperatures.[2]- Withdraw samples at more frequent, shorter time intervals. |
| Poor separation between Ropinirole and its degradation products in the chromatogram. | - Inappropriate mobile phase composition.- Incorrect column selection. | - Optimize the mobile phase. For RP-HPLC, this may involve adjusting the ratio of organic solvent to buffer or changing the pH.[1][8]- Ensure the use of a suitable column, such as a C8 or C18 column.[8][9] |
| Inconsistent or non-reproducible degradation kinetic data. | - Fluctuations in temperature.- Inaccurate preparation of standard and sample solutions.- Instability of the analytical system. | - Use a temperature-controlled water bath or oven for the degradation study.[4]- Ensure accurate weighing and dilution steps.- Perform system suitability tests before each analytical run to ensure the HPLC or HPTLC system is performing correctly.[6] |
Experimental Protocols
Protocol 1: HPTLC Method for Kinetic Study of Acid and Alkaline Degradation
This protocol is based on a study that investigated the degradation kinetics of Ropinirole using HPTLC.[4]
1. Preparation of Standard Solution:
-
Accurately weigh 100 mg of Ropinirole HCl and dissolve it in 100 mL of methanol (B129727) to obtain a stock solution of 1000 µg/mL.[4]
2. Acid/Alkaline Degradation Kinetic Study:
-
Transfer 10 mL of the stock solution into a 200 mL double-necked round-bottom flask.
-
For acidic degradation, add 75 mL of 2N HCl. For alkaline degradation, add 75 mL of 2N NaOH to a separate flask. This results in a final drug concentration of approximately 100 µg/mL (Note: The original paper states 10,000 ng/mL, which is 10 µg/mL. However, the dilution described results in a higher concentration. It's crucial to verify concentrations).[4]
-
Reflux the flasks at controlled temperatures of 40°C, 50°C, 60°C, and 80°C.[4]
-
At specific time intervals, withdraw aliquots from the flasks.
3. HPTLC Analysis:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: Toluene:Ethyl acetate:6M Ammonia solution (5:6:0.5, v/v/v).[4]
-
Application: Apply the withdrawn samples as spots onto the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the plates at 250 nm and 254 nm.[4]
-
Quantification: Determine the concentration of undegraded Ropinirole by measuring the peak area and comparing it to a calibration curve.
Protocol 2: RP-HPLC Method for Forced Degradation Study
This protocol outlines a general procedure for assessing Ropinirole stability under stress conditions using RP-HPLC.[7][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
2. Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.5 N HCl.[9]
-
Reflux the solution for 3 hours at 60-65°C.[9]
-
Cool the solution and neutralize it with 0.5 N NaOH.
-
Dilute the solution to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
3. Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.[7]
-
Heat the solution at 80°C for 2 hours.[7]
-
Cool the solution and neutralize it with 0.1 N HCl.
-
Dilute to the final desired concentration with the mobile phase.
4. RP-HPLC Analysis:
-
Column: A C8 or C18 column (e.g., Phenomenex C8, 250 x 4.6mm, 5µm).[9]
-
Mobile Phase: A mixture of an acidic buffer and an organic solvent (e.g., 0.1% orthophosphoric acid (pH 2.61) and methanol in a 50:50 v/v ratio).[9]
-
Flow Rate: 1.2 mL/min.[9]
-
Injection Volume: 20 µL.
-
Analysis: Inject the prepared samples and monitor the decrease in the peak area of Ropinirole and the appearance of degradation product peaks.
Data Presentation
Table 1: Summary of Ropinirole Degradation Kinetics
| Condition | Order of Reaction | Half-life (t1/2) | Shelf-life (t0.9) | Reference |
| Acidic (2N HCl) | First Order | 146.37 h | 39.11 h | [4] |
| Alkaline (2N NaOH) | First Order | 97.67 h | 14.87 h | [4] |
Table 2: Percentage of Ropinirole Degraded under Various Forced Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 1 N HCl | - | - | 10.44% | [5] |
| Alkaline Hydrolysis | 1 N NaOH | 2 h | Reflux | 35.62% | [5] |
| Acid Hydrolysis | 0.1 N HCl | 2 h | 80°C | 1.50% | |
| Alkaline Hydrolysis | 0.1 N NaOH | 2 h | 80°C | 3.60% | |
| Alkaline Hydrolysis | 0.5 N NaOH | 3 h | 60-65°C | 1.38% | [9] |
| Acid Hydrolysis | 3N HCl | 6 h | 50°C | ~50% | [2] |
| Alkaline Hydrolysis | 3N NaOH | 1 h | 50°C | ~50% | [2] |
Visualizations
Caption: Workflow for determining the degradation kinetics of Ropinirole.
Caption: Troubleshooting logic for Ropinirole degradation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprs.com [ijprs.com]
- 3. Study of Degradation Profile and Development of Stability Indicating Spectrophotometric Method for this compound under Acid/Base Hydrolytic and Oxidative Conditions - IJPRS [ijprs.com]
- 4. Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. rjptonline.org [rjptonline.org]
Technical Support Center: Identifying Ropinirole Hydrochloride Degradation Products by LC-MS
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the identification of Ropinirole (B1195838) Hydrochloride degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS analysis of Ropinirole and its degradation products.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I not seeing the Ropinirole peak or seeing a very weak signal? | 1. Improper Ionization: Ropinirole is a basic compound and ionizes best in positive ion mode. 2. Sample Preparation Issue: Inefficient extraction from the sample matrix. 3. LC Method: The mobile phase pH may not be optimal for good peak shape and retention. | 1. MS Settings: Ensure the mass spectrometer is operating in positive electrospray ionization (ESI+) mode. The MS/MS transition for Ropinirole is typically m/z 261.2 → 114.2.[1] 2. Extraction: For plasma samples, consider solid-phase extraction (SPE) with a mixed-mode cation exchange (MCX) sorbent or liquid-liquid extraction (LLE) with ethyl acetate (B1210297).[2] 3. Mobile Phase: Use a mobile phase with a volatile acidic modifier like formic acid or ammonium (B1175870) acetate to ensure good peak shape. A common mobile phase combination is methanol (B129727) and an ammonium acetate buffer.[3] |
| I am seeing unexpected peaks in my chromatogram. How can I determine if they are degradation products or contaminants? | 1. Contamination: Contamination can originate from solvents, glassware, or the LC-MS system itself.[4][5] 2. Matrix Effects: Endogenous components from the sample matrix (e.g., plasma) can cause interference.[2] 3. Carryover: Residual sample from a previous injection.[6] | 1. Blank Injections: Run a blank injection (mobile phase only) to check for system contamination.[5] Also, analyze a placebo sample (formulation excipients without the active pharmaceutical ingredient - API) to rule out interference from the formulation. 2. Sample Preparation: Employ a more rigorous sample clean-up procedure to minimize matrix effects.[2] 3. Wash Solvents: Use a strong wash solvent in the autosampler to minimize carryover between injections. |
| My chromatographic peak shapes are poor (e.g., tailing, splitting). What could be the cause? | 1. Column Overload: Injecting too concentrated a sample. 2. Column Contamination: Buildup of contaminants on the column frit or packing material.[7] 3. Inappropriate Injection Solvent: Using an injection solvent that is much stronger than the mobile phase.[7] 4. Secondary Interactions: The analyte may be interacting with active sites on the column packing material. | 1. Sample Dilution: Dilute the sample and reinject. 2. Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help protect the analytical column.[6] 3. Solvent Matching: Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 4. Mobile Phase Modifier: Adding a small amount of a competing base to the mobile phase can sometimes improve the peak shape for basic analytes like Ropinirole. |
| I am having difficulty achieving good separation between Ropinirole and its degradation products. | 1. Suboptimal Mobile Phase Gradient: The gradient profile may not be optimized for resolving closely eluting compounds. 2. Incorrect Column Chemistry: The chosen stationary phase may not be providing the necessary selectivity. | 1. Gradient Optimization: Adjust the gradient slope and duration. A shallower gradient can often improve the resolution of closely eluting peaks. 2. Column Screening: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for Ropinirole and its degradants.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Ropinirole Hydrochloride?
A1: this compound is susceptible to degradation under various stress conditions. Forced degradation studies have shown that it degrades under acidic, alkaline, oxidative, thermal, and photolytic conditions.[9][10] The drug is reported to be particularly unstable in alkaline conditions.[9][10]
Q2: What m/z values should I expect for Ropinirole and its potential degradation products?
A2: Ropinirole has a monoisotopic mass of 260.1889 g/mol . In positive ion mode ESI-MS, you will typically observe the protonated molecule [M+H]⁺ at an m/z of approximately 261.2. Degradation products may involve modifications such as oxidation (+16 Da), hydrolysis, or N-dealkylation. Therefore, you should look for masses corresponding to these changes relative to the parent drug.
Q3: How can I confirm the structure of an unknown degradation product?
A3: High-resolution mass spectrometry (HRMS) can provide the elemental composition of the degradation product.[11] Tandem mass spectrometry (MS/MS) experiments will generate fragmentation patterns that can be compared to the fragmentation of the parent Ropinirole molecule to elucidate the structure of the degradant.[11]
Q4: What are the regulatory guidelines for reporting degradation products?
A4: Regulatory agencies like the FDA and ICH have guidelines (e.g., ICH Q3A/B) that specify the requirements for reporting, identifying, and qualifying impurities and degradation products in new drug substances and products.[5] It is crucial to be aware of these guidelines during drug development.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of Ropinirole and to generate its degradation products.[12]
-
Acid Hydrolysis: Dissolve Ropinirole HCl in 0.5 N HCl and reflux for 3 hours at 60-65°C.[8] Neutralize the solution before injection.
-
Base Hydrolysis: Reflux Ropinirole HCl solution with 1 N NaOH for 2 hours.[9] Neutralize the solution before injection.
-
Oxidative Degradation: Treat Ropinirole HCl solution with 30% hydrogen peroxide (H₂O₂) at room temperature.[10]
-
Thermal Degradation: Expose solid Ropinirole HCl powder to dry heat at 100°C for 12 hours.[9]
-
Photolytic Degradation: Expose a solution of Ropinirole HCl to UV light in a photostability chamber.[10]
LC-MS Method for Ropinirole and Degradation Product Analysis
This is a general LC-MS method that can be used as a starting point and should be optimized for your specific instrumentation and application.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[3][8]
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium acetate in water.
-
Mobile Phase B: Methanol or Acetonitrile.[13]
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, hold for a few minutes, then ramp up to a high percentage of B to elute the compounds, followed by a re-equilibration step.
-
Column Temperature: 25-30°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Mode: Full scan mode to detect all potential degradation products. Subsequently, use product ion scan mode (MS/MS) on the detected masses to obtain fragmentation information for structural elucidation.
-
MS/MS Transition for Ropinirole: m/z 261.2 → 114.2.[1]
-
Data Presentation
Summary of Ropinirole Degradation under Stress Conditions
| Stress Condition | Observations | Number of Degradation Products Reported | Reference |
| Acidic (1 N HCl) | Significant degradation | 2 | [9] |
| Alkaline (1 N NaOH) | Most unstable condition, significant degradation | Not specified, but significant | [9][10] |
| Oxidative (30% H₂O₂) | Degradation observed | Not specified | [10] |
| Thermal (100°C) | Moderate degradation | 2 | [9] |
| Photolytic (UV) | Degradation observed | Not specified | [10] |
| Neutral Hydrolysis | Moderate degradation | 4 | [9] |
Note: The number of degradation products can vary depending on the exact experimental conditions.
Visualizations
Workflow for Identification of Ropinirole Degradation Products
Caption: Workflow for forced degradation and LC-MS analysis of Ropinirole.
References
- 1. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. zefsci.com [zefsci.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Minimizing Ropinirole Hydrochloride off-target binding in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ropinirole (B1195838) Hydrochloride in vitro. Our goal is to help you minimize off-target binding and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of Ropinirole Hydrochloride?
This compound is a non-ergoline dopamine (B1211576) agonist that primarily targets the D2-like family of dopamine receptors. It displays high affinity and full agonist activity at D2, D3, and D4 receptors.[1][2] Its binding affinity is highest for the D3 receptor subtype.[2]
Q2: I am observing unexpected effects in my cell-based assay. Could this be due to off-target binding of Ropinirole?
While Ropinirole is highly selective for D2-like dopamine receptors, off-target effects are possible, especially at higher concentrations. Ropinirole has been reported to have moderate affinity for opioid receptors and weak activity at serotonin (B10506) 5-HT2 and alpha-2 adrenergic receptors.[3] It has negligible affinity for D1, 5-HT1, benzodiazepine, GABA, muscarinic, alpha-1, and beta-adrenoceptors.[3] Therefore, if your experimental system expresses these off-target receptors, you may observe unexpected pharmacological responses.
Q3: How can I reduce non-specific binding of Ropinirole in my radioligand binding assay?
Non-specific binding can be a significant issue in radioligand binding assays. To minimize this, consider the following strategies:
-
Optimize Blocking Agents: The addition of a blocking agent to your assay buffer can significantly reduce non-specific binding. Bovine Serum Albumin (BSA) at a concentration of 0.1-1% is commonly used.
-
Adjust Buffer Composition: Increasing the ionic strength of your buffer with salts like NaCl can reduce electrostatic interactions that contribute to non-specific binding.
-
Include a Surfactant: A low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.01-0.1%), can help to disrupt hydrophobic interactions that may lead to non-specific binding.
-
Proper Plate/Filter Selection: Ensure the microplates and filters you are using are designed for low non-specific binding. Pre-treating filters with a solution like polyethyleneimine (PEI) can also be beneficial.
Q4: My functional assay results with Ropinirole are not consistent. What could be the cause?
Inconsistent results in functional assays can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.
-
Receptor Desensitization and Internalization: Prolonged exposure to agonists like Ropinirole can lead to receptor desensitization and internalization, reducing the observed functional response. Consider shorter incubation times or using an antagonist to halt the reaction at a specific time point.
-
Assay-Specific Conditions: Factors such as incubation time, temperature, and buffer components can all influence the outcome of functional assays. Ensure these are consistent across all experiments.
Troubleshooting Guides
Issue 1: High Background Signal in a Radioligand Binding Assay
| Potential Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer. |
| Inadequate Washing | Increase the number and/or volume of washes to more effectively remove unbound radioligand. |
| Radioligand Sticking to Plates/Filters | Add a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer. Consider pre-treating filters with 0.3% PEI. |
| High Radioligand Concentration | Titrate the radioligand to the lowest concentration that provides a robust signal-to-noise ratio. |
Issue 2: Low or No Signal in a Cell-Based Functional Assay
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression | Verify receptor expression levels in your cell line using a technique like qPCR or western blotting. |
| Cell Viability Issues | Perform a cell viability assay to ensure the cells are healthy before and after the experiment. |
| Incorrect Assay Conditions | Optimize incubation time, temperature, and cell density for your specific assay. |
| Ropinirole Degradation | Prepare fresh solutions of this compound for each experiment. Protect from light. |
Data Presentation
Binding Profile of this compound
The following table summarizes the binding affinities (Ki) and functional potencies (pEC50) of Ropinirole for its primary targets and a selection of off-target receptors.
| Receptor | Species | Assay Type | Value | Unit | Reference |
| Dopamine D2 | Human | Radioligand Binding (Ki) | 29 | nM | [3] |
| Dopamine D2 | Human | Functional (pEC50) | 7.4 | - | [1] |
| Dopamine D3 | Human | Functional (pEC50) | 8.4 | - | [1] |
| Dopamine D4 | Human | Functional (pEC50) | 6.8 | - | [1] |
| Serotonin 5-HT1A | Rat | Radioligand Binding | Inactive | - | [3] |
| Serotonin 5-HT2 | Rat | Radioligand Binding | Weakly Active | - | [3] |
| Alpha-2 Adrenergic | Rat | Radioligand Binding | Weakly Active | - | [3] |
| Opioid | - | In vitro affinity | Moderate | - |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound for a target receptor.
1. Membrane Preparation: a. Culture cells expressing the target receptor to confluency. b. Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors). c. Centrifuge the homogenate at low speed to remove nuclei and large debris. d. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. e. Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration.
2. Assay Setup: a. In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand for your target receptor, and varying concentrations of this compound. b. To determine non-specific binding, include wells with the radioligand and a high concentration of a known, non-labeled ligand for the target receptor. c. To determine total binding, include wells with only the radioligand and assay buffer.
3. Incubation: a. Add the prepared cell membranes to each well to initiate the binding reaction. b. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
4. Filtration and Washing: a. Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
5. Detection and Analysis: a. Dry the filter mat and measure the radioactivity of each filter disc using a scintillation counter. b. Subtract the non-specific binding from all other measurements. c. Plot the specific binding as a function of the Ropinirole concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Functional Assay (cAMP Measurement)
This protocol outlines a general method for assessing the functional agonist activity of Ropinirole at Gαi-coupled dopamine receptors.
1. Cell Culture and Plating: a. Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the dopamine receptor of interest. b. Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Assay Procedure: a. On the day of the assay, remove the culture medium and replace it with a serum-free medium or assay buffer. b. Treat the cells with varying concentrations of this compound. Include a positive control (e.g., dopamine) and a negative control (vehicle). c. Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. d. Add forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels.
3. Incubation: a. Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
4. Lysis and Detection: a. Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit. b. Measure the intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA, or LANCE).
5. Data Analysis: a. Plot the measured cAMP levels against the concentration of Ropinirole. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy.
Visualizations
Caption: Ropinirole's primary signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on ropinirole in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Ropinirole Hydrochloride variability in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ropinirole (B1195838) Hydrochloride in animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High variability in plasma concentrations of Ropinirole following oral administration.
-
Question: We are observing significant inter-animal variability in the plasma concentrations of Ropinirole after oral gavage in our rat study. What are the potential causes and how can we mitigate this?
-
Answer: High variability in plasma concentrations following oral administration of Ropinirole is a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
-
Potential Causes & Solutions:
Potential Cause Recommended Action Improper Oral Gavage Technique Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model. Improper placement of the gavage needle can lead to incomplete dosing or administration into the trachea. For detailed guidance, refer to the experimental protocols section.[1][2][3][4][5] Dosing Solution Issues Ropinirole Hydrochloride is soluble in water.[6] However, ensure the dosing solution is homogeneous and the drug has not precipitated. Prepare fresh solutions and verify the concentration and stability.[7][8][9] Food Effect The absorption of Ropinirole can be affected by the presence of food in the gastrointestinal tract. A high-fat diet can delay absorption and decrease the maximum plasma concentration (Cmax).[10] To minimize variability, standardize the fasting period for all animals before dosing. A typical fasting period for rodents is overnight.[11] Gastrointestinal Motility Ropinirole itself can affect gastrointestinal motility, which could in turn alter its own absorption.[12] Be aware of this potential confounder, especially at higher doses. Genetic Variability in Metabolism While the primary metabolizing enzyme in humans is CYP1A2, other isoforms are involved in animals, and their expression can vary between individuals and strains.[13][14][15] Consider using a well-characterized, inbred strain of animals to reduce genetic variability.
Caption: Troubleshooting high plasma concentration variability.
-
Issue 2: Inconsistent or unexpected pharmacodynamic effects.
-
Question: We are observing a lack of consistent behavioral or physiological response to Ropinirole in our mouse model of Parkinson's disease. What could be the underlying reasons?
-
Answer: Inconsistent pharmacodynamic (PD) effects can be linked to pharmacokinetic variability, as well as other experimental factors.
-
Potential Causes & Solutions:
Potential Cause Recommended Action Pharmacokinetic Variability The PD effect is dependent on the concentration of the drug at the site of action. High PK variability will lead to high PD variability. Address the potential causes outlined in Issue 1. Species Differences in Metabolism The metabolic pathway of Ropinirole differs between species. In rats, the major pathway is hydroxylation, while in mice and monkeys, it is N-depropylation.[16] The resulting metabolites may have different activities. Ensure the chosen animal model is appropriate for the scientific question. Short Half-Life in Rodents Ropinirole has a very short half-life in rodents (e.g., approximately 0.5 hours in rats).[16][17] The timing of PD assessments relative to drug administration is critical. Conduct assessments at the expected time of peak plasma concentration (Tmax), which is typically 1-2 hours post-dose.[10] Consider a continuous infusion model for longer-term studies. Receptor Occupancy The observed effect is related to the binding of Ropinirole to dopamine (B1211576) D2/D3 receptors. Ensure the dose administered is sufficient to achieve adequate receptor occupancy. A dose-response study may be necessary to establish the optimal dose range in your model.
Caption: Troubleshooting inconsistent pharmacodynamic effects.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of Ropinirole?
-
Q2: What is the primary route of metabolism for Ropinirole in common laboratory animals?
-
A2: The metabolism of Ropinirole varies by species. In rats, the main metabolic pathway is hydroxylation of the aromatic ring. In mice and cynomolgus monkeys, the primary route is N-depropylation.[16]
-
-
Q3: What are the typical pharmacokinetic parameters of Ropinirole in different animal species?
-
A3: Pharmacokinetic parameters can vary. The following table provides a summary of available data.
Species Tmax (hours) t1/2 (hours) Bioavailability (%) Primary Metabolism Rat ~1-2 ~0.5 ~50 Hydroxylation[16] Mouse Not specified Not specified ~50 N-depropylation[16] Cynomolgus Monkey ~1-2 ~1.3 (initial phase) ~50 N-depropylation[16] Dog Not specified Not specified ~50 Multiple CYPs involved[13][14]
-
-
Q4: Is Ropinirole stable in aqueous solutions for dosing?
-
Q5: What is the plasma protein binding of Ropinirole in different species?
Experimental Protocols
1. Oral Gavage in Rats
-
Objective: To administer a precise volume of this compound solution directly into the stomach of a rat.
-
Materials:
-
This compound solution at the desired concentration.
-
Appropriately sized gavage needle (flexible or stainless steel with a ball tip).
-
Syringe.
-
Animal scale.
-
-
Procedure:
-
Weigh the rat to determine the correct dosing volume.
-
Fill the syringe with the calculated volume of the dosing solution.
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
Once the needle is in the correct position (a slight resistance may be felt as it passes into the stomach), slowly administer the solution.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.[1][2][3][4][5]
-
2. Serial Blood Sampling in Mice for Pharmacokinetic Studies
-
Objective: To collect multiple blood samples from a single mouse at various time points to determine the pharmacokinetic profile of Ropinirole.
-
Materials:
-
Lancets or fine-gauge needles.
-
Capillary tubes (heparinized).
-
Microcentrifuge tubes containing an anticoagulant (e.g., EDTA).
-
Anesthetic (e.g., isoflurane) for terminal bleed.
-
-
Procedure:
-
For early time points (e.g., 5, 15, 30 minutes), blood can be collected from the saphenous or submandibular vein.
-
Warm the collection site to promote blood flow.
-
Puncture the vein with a lancet or needle and collect the blood using a heparinized capillary tube.
-
Transfer the blood into a microcentrifuge tube containing anticoagulant.
-
For later time points or terminal collection, anesthesia may be required. Blood can be collected via retro-orbital sinus puncture or cardiac puncture.
-
Process the blood samples by centrifugation to separate plasma.
-
Store plasma samples at -80°C until analysis.[22][23][24][25][26]
-
Mandatory Visualizations
Caption: Ropinirole's primary signaling pathway.
Caption: Experimental workflow for a Ropinirole PK study.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. instechlabs.com [instechlabs.com]
- 3. research-support.uq.edu.au [research-support.uq.edu.au]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The effect of fasting on the rate of intestinal drug absorption in rats: preliminary studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parkinson’s Disease Medication Alters Small Intestinal Motility and Microbiota Composition in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Frequency of CYP1A2 polymorphism in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polymorphism of cytochrome P450 A2 (CYP1A2) in pure and mixed breed dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Disposition of ropinirole in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Cross-Species Differential Plasma Protein Binding of MBX-102/JNJ39659100: A Novel PPAR-γ Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. einsteinmed.edu [einsteinmed.edu]
- 24. unmc.edu [unmc.edu]
- 25. bcm.edu [bcm.edu]
- 26. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Ropinirole Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of Ropinirole (B1195838) Hydrochloride in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with the oral bioavailability of Ropinirole Hydrochloride?
This compound, when administered orally, is rapidly and almost completely absorbed. However, it undergoes extensive first-pass hepatic metabolism, which significantly reduces its oral bioavailability to approximately 50-55%.[1][2][3][4] Its relatively short plasma half-life of 5-6 hours necessitates frequent dosing, which can lead to fluctuations in plasma concentrations and potential side effects.[1][2]
Q2: What are the main strategies to improve the bioavailability of this compound?
The primary strategies focus on bypassing the first-pass metabolism and enhancing absorption through alternative routes of administration and advanced drug delivery systems. These include:
-
Nanoparticle-based formulations: Encapsulating Ropinirole HCl in nanoparticles such as PLGA nanoparticles, chitosan (B1678972) nanoparticles, or solid lipid nanoparticles can protect the drug from premature metabolism and enhance its uptake.[1][5]
-
Mucoadhesive formulations: Buccal tablets, films, and nasal sprays are designed to prolong the contact time of the formulation with the mucosal surface, allowing for direct absorption into the systemic circulation.[3][4][6]
-
Alternative delivery routes: Intranasal, buccal, and transdermal routes are being explored to deliver the drug directly into the bloodstream, thereby avoiding the gastrointestinal tract and the liver.[2][7][8]
Q3: Can nanoparticle formulations help in targeting the brain?
Yes, nanoparticle-based systems, particularly those with specific surface modifications, show promise in crossing the blood-brain barrier (BBB).[5] For instance, PLGA nanoparticles have been shown to effectively carry Ropinirole HCl to the brain.[5] Intranasal delivery of nanoparticles can also facilitate direct nose-to-brain transport.[2]
Q4: What are the advantages of mucoadhesive buccal films for Ropinirole delivery?
Mucoadhesive buccal films offer several advantages, including:
-
Avoidance of the first-pass effect, leading to increased bioavailability.[4]
-
An immediate onset of action due to rapid absorption through the buccal mucosa.[4]
-
Improved patient compliance as they are easy to apply and can be designed for sustained release.[4]
Troubleshooting Guides
Nanoparticle Formulation Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | - Poor partitioning of the drug into the polymer/lipid phase.- High aqueous solubility of Ropinirole HCl. | - Optimize the drug-to-polymer/lipid ratio.- Adjust the pH of the aqueous phase to reduce drug solubility.- Use a different solvent system to improve drug partitioning. |
| Large Particle Size or Polydispersity | - Inefficient homogenization or sonication.- Inappropriate stabilizer concentration.- Aggregation of nanoparticles. | - Increase homogenization speed or sonication time/power.- Optimize the concentration of the stabilizing agent (e.g., PVA, Pluronic F-68).- Ensure proper dispersion during formulation and consider lyophilization with a cryoprotectant for storage. |
| Poor In Vitro Drug Release | - Very high polymer/lipid concentration leading to a dense matrix.- Strong interaction between the drug and the matrix. | - Decrease the polymer/lipid concentration.- Incorporate a release modifier or a more hydrophilic polymer in the formulation.- Evaluate the drug-polymer interaction using techniques like DSC or FTIR. |
Mucoadhesive Formulation Challenges
| Issue | Potential Cause | Troubleshooting Steps |
| Weak Mucoadhesion | - Insufficient concentration of the mucoadhesive polymer.- Inappropriate polymer selection. | - Increase the concentration of the mucoadhesive polymer (e.g., Carbopol, HPMC, Chitosan).- Test different grades or combinations of mucoadhesive polymers. |
| Film Brittleness or Stickiness | - Inappropriate plasticizer concentration.- Incorrect polymer combination. | - Optimize the type and concentration of the plasticizer (e.g., propylene (B89431) glycol, triacetin).- Adjust the ratio of film-forming polymers (e.g., PVP, HPMC). |
| Inconsistent Drug Content | - Non-uniform drug distribution in the casting solution/blend. | - Ensure complete dissolution and uniform mixing of the drug in the polymer solution before casting or compression.- For direct compression, ensure uniform particle size of the drug and excipients. |
Data on Formulation Strategies
Table 1: this compound Nanoparticle Formulations
| Formulation Type | Polymer/Lipid | Key Findings | Reference |
| PLGA Nanoparticles | PLGA 502 | Encapsulation Efficiency: 74.8 ± 8.2%Particle Size: < 155 nmSustained release over 5 days. | [1] |
| Chitosan Nanoparticles | Chitosan, TPP | Biphasic release with an initial burst followed by sustained release. | [5] |
| Solid Lipid Nanoparticles (SLNs) | Stearic Acid, Pluronic F-68 | Entrapment Efficiency: 55.23 ± 0.45% to 64.73 ± 0.34%Drug Loading: 9.20 ± 0.34% to 10.68 ± 0.29% | [7] |
Table 2: this compound Mucoadhesive Formulations
| Formulation Type | Key Polymers | Key Findings | Reference |
| Buccal Tablets | Guar Gum, Carbopol 934P, HPMC K15M | Mucoadhesive strength: 345.74 - 352.84 mgDrug release: >98% within 6 hours. | [3] |
| Buccal Film | Eudragit® L100, PVP K-90 | Showed no lag time in drug absorption through buccal mucosa. | [4] |
| Nasal Mucoadhesive Nanoparticles | Chitosan, Guar Gum | Encapsulation Efficiency: 65% - 84%Drug Release: 65% - 81% after 5 hours. | [9] |
Experimental Protocols
Preparation of Ropinirole HCl-loaded PLGA Nanoparticles (Nanoprecipitation)
-
Organic Phase Preparation: Dissolve 50 mg of PLGA 502 and a specified amount of Ropinirole HCl (e.g., 8 mg) in 4 mL of acetone (B3395972).
-
Dispersion: Add the organic phase dropwise into 12 mL of a 0.5% w/v aqueous solution of polyvinyl alcohol (PVA) under continuous magnetic stirring.
-
Nanoparticle Formation: Continue stirring for 15 minutes to allow for the formation of nanoparticles.
-
Solvent Evaporation: Remove acetone using a rotavapor at 25°C and 70 mbar for 2 hours.
-
Collection: Centrifuge the nanoparticle suspension to collect the pellet, which is then washed and can be lyophilized for storage.
Preparation of Mucoadhesive Buccal Films (Solvent Casting Method)
-
Polymer Solution A: Dissolve film-forming polymers (e.g., HPMC, PVP) and a plasticizer (e.g., propylene glycol) in a suitable solvent (e.g., water, ethanol).
-
Drug Solution B: Dissolve Ropinirole HCl and any stabilizers (e.g., ascorbic acid) in a separate portion of the solvent.
-
Mixing: Slowly add Solution B to Solution A under continuous stirring until a homogenous and viscous solution is obtained.
-
Deaeration: Sonicate the solution to remove any entrapped air bubbles.
-
Casting: Pour the solution into a petri dish or a suitable casting surface.
-
Drying: Dry the film at a controlled temperature (e.g., 40°C) until the solvent has completely evaporated.
-
Cutting: Cut the dried film into the desired size and shape.
Logical Relationship of Bioavailability Enhancement Strategies
References
- 1. Nanotechnology-based drug delivery of ropinirole for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jetir.org [jetir.org]
- 4. Amorphous Ropinirole-Loaded Mucoadhesive Buccal Film: A Potential Patient-Friendly Tool to Improve Drug Pharmacokinetic Profile and Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. tandfonline.com [tandfonline.com]
- 8. Approches of enhance transdermal delivery of ropinirole hcl [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
Ropinirole Hydrochloride interference with common laboratory reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and troubleshooting advice for researchers encountering potential assay interference when working with Ropinirole (B1195838) Hydrochloride. While direct interference with common laboratory reagents is not widely documented, this resource offers a framework for identifying and mitigating potential issues based on general principles of small molecule interference.
Frequently Asked Questions (FAQs)
Q1: What is Ropinirole Hydrochloride and what are its key chemical properties?
This compound is a non-ergoline dopamine (B1211576) agonist used to treat Parkinson's disease and Restless Legs Syndrome.[1] It is a white to yellow solid that is highly soluble in water (133 mg/mL).[1] Its chemical structure is 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one monohydrochloride.[1] Spectroscopic analysis shows a maximum UV absorbance at approximately 250 nm.[2][3] Ropinirole is known to be metabolized primarily by the cytochrome P450 enzyme CYP1A2.[4]
Q2: What are the potential mechanisms by which a small molecule like Ropinirole could interfere with laboratory assays?
Small molecules can interfere with assays through several mechanisms, potentially leading to false-positive or false-negative results.[5] It is crucial to identify these artifacts early.[5] General mechanisms include:
-
Optical Interference : Compounds that are colored or possess intrinsic fluorescence can interfere with absorbance or fluorescence-based assays, respectively.[5] Ropinirole has a UV absorbance maximum at 250 nm, which could interfere with assays that use this wavelength for detection.[2][3]
-
Chemical Reactivity : The compound may react directly with assay components. Ropinirole has demonstrated antioxidant and free-radical scavenging properties in vitro, suggesting it could interfere with assays that rely on redox chemistry (e.g., those using resazurin (B115843) or tetrazolium dyes).[6][7][8]
-
Colloidal Aggregation : At higher concentrations, some small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[7][9] This is a common mechanism of assay interference.[10]
-
Chelation : Compounds with chelating properties can sequester metal ions that may be essential for enzyme function within an assay.[9]
Q3: I suspect Ropinirole is interfering with my assay. What are the first steps to troubleshoot this?
If you suspect assay interference, a systematic approach is necessary to confirm and characterize the issue. The initial goal is to determine if the compound itself is generating a signal or inhibiting/enhancing the reaction non-specifically.
A recommended workflow is to perform a series of control or "counter-assay" experiments.[11] The first and most straightforward is an Analyte-Free Blank Analysis .
Troubleshooting Guides & Experimental Protocols
Guide 1: Investigating Direct Signal Interference
This protocol is designed to determine if Ropinirole itself contributes to the signal in your assay (e.g., through autofluorescence or inherent color).
Experimental Protocol: Analyte-Free Blank Analysis
-
Preparation : Prepare a dilution series of this compound in the same assay buffer used for your main experiment. The concentration range should match the concentrations used in your primary assay.
-
Assay Setup : Add the Ropinirole dilutions to wells containing all assay components except the analyte or enzyme of interest. For example, in an enzyme inhibition assay, include the buffer, substrate, and detection reagents, but not the enzyme.
-
Controls : Include positive control wells (all components, no inhibitor) and blank wells (assay buffer only) to establish the normal signal range.
-
Incubation & Measurement : Incubate the plate under the same conditions as your primary experiment. Read the plate using the same instrument and settings (e.g., absorbance wavelength, fluorescence filters).
-
Analysis : Compare the signal from the Ropinirole-containing wells to the blank wells. A concentration-dependent increase in signal suggests direct interference.[12]
Data Interpretation:
| Observation | Potential Cause | Next Step |
| Signal increases with Ropinirole concentration. | Direct Interference: The compound may be autofluorescent or absorb light at the detection wavelength. | Proceed to Guide 2 and consider an orthogonal assay with a different detection method. |
| No significant signal above blank. | No Direct Interference: The compound itself is not generating a signal. | Proceed to Guide 2 to test for indirect interference (e.g., inhibition of a reporter enzyme). |
Guide 2: Assessing Indirect Interference and Matrix Effects
This guide helps determine if Ropinirole affects the accurate measurement of a known amount of analyte, a phenomenon often referred to as matrix effect.
Experimental Protocol: Spike and Recovery
-
Sample Preparation : Prepare two sets of samples.
-
Set A (Spiked Samples) : Take your sample matrix (e.g., cell lysate, plasma) and add a known, low concentration of your analyte ("spike"). Then, add Ropinirole at a concentration that caused suspected interference in your primary assay.
-
Set B (Control Spike) : To an identical aliquot of the sample matrix, add the same known concentration of your analyte, but add only the vehicle (e.g., DMSO, water) used to dissolve Ropinirole.
-
-
Assay Performance : Run your standard assay protocol on both sets of samples.
-
Calculation : Calculate the recovery using the following formula: Recovery (%) = (Concentration in Spiked Sample / Expected Concentration in Control Spike) x 100
-
Analysis : Compare the recovery percentage. An acceptable recovery is typically within 80-120%.
Data Presentation: Spike and Recovery Analysis
The results from this experiment can be summarized in a table for clear comparison.
| Sample ID | Analyte Spike Conc. (nM) | Ropinirole Conc. (µM) | Measured Analyte Conc. (nM) | % Recovery |
| Control 1 | 10 | 0 | 9.8 | 98% |
| Test 1 | 10 | 10 | 6.5 | 65% |
| Control 2 | 50 | 0 | 51.2 | 102% |
| Test 2 | 50 | 10 | 38.4 | 75% |
A recovery significantly outside the 80-120% range suggests that Ropinirole is suppressing or enhancing the signal, indicating interference.
Guide 3: Identifying Non-Specific Inhibition via Aggregation
Colloidal aggregation is a common cause of non-specific inhibition in biochemical assays.[10] Aggregates can be disrupted by non-ionic detergents.
Experimental Protocol: Detergent Disruption Assay
-
Preparation : Prepare two identical sets of your primary assay.
-
Set A : Standard assay buffer.
-
Set B : Assay buffer containing a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100.
-
-
Dose-Response : Generate a full dose-response curve for Ropinirole in both sets of assay conditions.
-
Analysis : Compare the IC50 values obtained in the presence and absence of the detergent. A significant rightward shift (increase) in the IC50 value in the presence of the detergent is strong evidence that the observed inhibition is due to aggregation.[5]
Visualized Workflows and Pathways
Troubleshooting Workflow for Suspected Interference
This diagram outlines a logical decision-making process for a researcher who suspects a small molecule, such as Ropinirole, is causing interference in their assay.
Caption: Troubleshooting decision tree for assay interference.
Mechanism of Action: Ropinirole Signaling
While not a pathway of interference, this diagram illustrates the primary, known mechanism of action of Ropinirole as a dopamine agonist for context. Ropinirole binds to and activates D2 and D3 dopamine receptors.[1]
Caption: Simplified signaling pathway for Ropinirole.
References
- 1. This compound - this compound tablet, film coated Alembic Pharmaceuticals Limited [dailymed.nlm.nih.gov]
- 2. ijddr.in [ijddr.in]
- 3. researchgate.net [researchgate.net]
- 4. Ropinirole - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Dopamine D2 receptor-mediated antioxidant and neuroprotective effects of ropinirole, a dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Overcoming solubility challenges of Ropinirole Hydrochloride in buffers
Technical Support Center: Ropinirole Hydrochloride Solubility
Welcome to the technical support center for this compound (HCl). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of Ropinirole HCl in experimental buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: Ropinirole HCl is a hydrophilic drug with high water solubility.[1][2] Its reported aqueous solubility is approximately 120-133 mg/mL.[2][3] It is also soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[4][5] In Phosphate-Buffered Saline (PBS) at pH 7.2, its solubility is approximately 10 mg/mL.[4]
Q2: Is the solubility of Ropinirole HCl dependent on pH?
A2: While some literature describes its solubility as pH-independent for certain applications, other studies indicate a strong pH dependency.[2][6] For instance, electrochemical studies have shown that the behavior of Ropinirole is significantly influenced by the pH of the medium over a range of 1.0 to 12.0.[6] Furthermore, solubility studies in simulated physiological fluids found that Ropinirole HCl has the highest solubility in intestinal fluid (higher pH) compared to gastric fluid (lower pH).[7] Therefore, it is critical to verify its solubility in your specific buffer system and pH.
Q3: What is the recommended solvent for creating a stock solution?
A3: A stock solution can be prepared by dissolving Ropinirole HCl in an organic solvent like DMSO, where its solubility is approximately 1 mg/mL to 30 mg/mL.[4][8] These stock solutions can then be diluted into aqueous buffers for biological experiments.[4] Alternatively, organic solvent-free aqueous solutions can be prepared by dissolving the solid compound directly in the desired aqueous buffer.[4]
Q4: How stable are aqueous solutions of Ropinirole HCl?
A4: Aqueous solutions of Ropinirole HCl are not recommended for storage for more than one day, suggesting potential stability issues.[4] It is best practice to prepare fresh solutions immediately before use for consistent experimental results.
Troubleshooting Guides
Problem 1: I'm observing precipitation when diluting my DMSO stock of Ropinirole HCl into an aqueous buffer.
-
Possible Cause 1: Exceeding Solubility Limit. The concentration of Ropinirole HCl in your final aqueous solution may be higher than its solubility limit in that specific buffer and pH. The solubility in PBS (pH 7.2) is around 10 mg/mL, which is significantly lower than in pure water.[4]
-
Solution 1: Verify the saturation solubility in your specific buffer system (see Experimental Protocol section). Lower the final concentration of your working solution to be well below the determined solubility limit.
-
Possible Cause 2: Insignificant DMSO Amount. The final concentration of DMSO in your aqueous solution might be too high, or conversely, too low to maintain solubility, especially if the drug is poorly soluble in the aqueous phase. While DMSO helps in the initial dissolving, the final properties are dictated by the aqueous buffer.
-
Solution 2: Ensure the residual amount of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[4] Typically, the final DMSO concentration should be kept below 0.5% in most cell-based assays.
-
Possible Cause 3: Buffer pH. The pH of your buffer may be causing the drug to convert to its less soluble free base form.
-
Solution 3: Measure the final pH of the solution after adding the drug. Adjust the buffer pH if necessary and assess if solubility improves. The voltammetric response of Ropinirole is known to be strongly pH-dependent.[6]
Problem 2: My Ropinirole HCl solution is not reaching the expected concentration, even though it's below the theoretical aqueous solubility limit.
-
Possible Cause 1: Insufficient Equilibration Time. The drug may not have had enough time to dissolve completely, especially if you are preparing the solution directly from solid.
-
Solution 1: The shake-flask method, a gold standard for solubility determination, often requires agitation for 24 to 48 hours to ensure equilibrium is reached.[3][9] Increase the stirring or shaking time.
-
Possible Cause 2: Buffer Composition (Salting Out). Components of your buffer system (e.g., high salt concentrations) could be decreasing the solubility of Ropinirole HCl, an effect known as "salting out."
-
Solution 2: If possible, try preparing the solution in a simpler buffer or in deionized water first to see if the issue persists. If solubility is higher, your buffer composition is likely the influencing factor.
-
Possible Cause 3: Temperature. Solubility is temperature-dependent. Experiments are often conducted at a controlled temperature (e.g., 25°C or 37°C).[3][10]
-
Solution 3: Ensure your dissolution process is performed at a consistent and controlled temperature.
Quantitative Data Summary
The solubility of Ropinirole HCl has been determined in various media. The table below summarizes these findings for easy comparison.
| Medium | pH | Temperature (°C) | Reported Solubility | Citation(s) |
| Deionized Water | ~6.4 | Not Specified | 133 mg/mL | [2][3] |
| Deionized Water | Not Specified | Not Specified | 120 mg/mL | |
| PBS | 7.2 | Not Specified | ~10 mg/mL | [4] |
| 0.1 N HCl | 1.2 | 37 | Investigated | [3] |
| Acetate Buffer | 4.5 | 37 | Investigated | [3] |
| Phosphate Buffer | 6.8 | 37 | Investigated | [3][11] |
| Citrate Buffer | 4.0 | 37 | Investigated | [3] |
| Phosphate Buffer | 5.6 | 34 | Investigated | [12] |
| DMSO | Not Applicable | Not Specified | ~1 mg/mL - 30 mg/mL | [4][8] |
| Methanol | Not Applicable | Not Specified | Soluble | [5] |
Diagrams
Caption: Troubleshooting workflow for Ropinirole HCl solubility.
Caption: Workflow for the shake-flask solubility determination method.
Experimental Protocols
Protocol: Saturation Shake-Flask Method for Solubility Determination
This protocol describes a reliable method for determining the thermodynamic (equilibrium) solubility of Ropinirole HCl in a specific aqueous buffer.[9][13]
Materials:
-
This compound (solid powder)
-
Desired aqueous buffer (e.g., Phosphate, Acetate, Citrate), filtered
-
Glass vials or flasks with tight-fitting caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge or syringe filters (e.g., 0.45 µm nylon)
-
Calibrated pH meter
-
Analytical balance
-
Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Methodology:
-
Preparation:
-
Add an excess amount of solid Ropinirole HCl to several glass vials. An amount that is 5-fold the estimated quantity needed for saturation is a good starting point.[14] It is crucial to have undissolved solid remaining at the end of the experiment to ensure saturation was achieved.[9]
-
Record the exact weight of the drug added if needed, although it is not strictly necessary for this method.[9]
-
-
Equilibration:
-
Add a known volume of the pre-warmed (to the desired temperature, e.g., 37°C) aqueous buffer to each vial.[3]
-
Verify and record the initial pH of the resulting suspension.[9]
-
Seal the vials tightly and place them in a shaker/thermomixer set to the desired temperature (e.g., 37°C ± 0.5°C) and agitation speed (e.g., 850 rpm).[3][15]
-
Allow the samples to equilibrate for 24-48 hours.[10] Some protocols suggest taking time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued, confirming equilibrium.[14]
-
-
Sample Separation:
-
After equilibration, remove the vials and allow any undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the saturated solution from the excess solid. This can be done by:
-
-
Analysis:
-
Measure and record the final pH of the saturated solution.[9]
-
Accurately dilute the clear filtrate or supernatant with the mobile phase (for HPLC) or buffer to a concentration that falls within the linear range of your analytical method's calibration curve.
-
Quantify the concentration of Ropinirole HCl using a validated analytical method, such as HPLC-UV at 250-254 nm or UV-Vis spectrophotometry at its λmax of 250 nm.[3]
-
-
Calculation:
-
Calculate the concentration of Ropinirole HCl in the original undiluted sample, accounting for any dilution factors. The result is the saturation solubility of the compound under the tested conditions.
-
The experiment should be performed in triplicate to ensure reproducibility.[7]
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. oaji.net [oaji.net]
- 3. Controlled Release of this compound from a Multiple Barrier Layer Tablet Dosage Form: Effect of Polymer Type on Pharmacokinetics and IVIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. allmpus.com [allmpus.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
- 12. Fabricating Polymer/Surfactant/Cyclodextrin Hybrid Particles for Possible Nose-to-Brain Delivery of this compound: In Vitro and Ex Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Technical Support Center: Ropinirole Hydrochloride Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidation of Ropinirole (B1195838) Hydrochloride in solution.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Solution develops a yellow or brownish tint over a short period. | Oxidation of Ropinirole Hydrochloride. This can be accelerated by exposure to oxygen, light, inappropriate pH, or the presence of metal ions. | 1. Control pH: Adjust the pH of the solution to a range of 3.0-6.0. 2. Minimize Oxygen Exposure: Prepare solutions using deoxygenated solvents and purge the headspace of the container with an inert gas like nitrogen or argon. 3. Protect from Light: Store the solution in amber or opaque containers to prevent photodegradation. 4. Use High-Purity Solvents: Employ solvents with low levels of trace metal impurities. 5. Incorporate Antioxidants: Consider adding an antioxidant such as ascorbic acid or sodium metabisulfite (B1197395). 6. Add a Chelating Agent: The inclusion of a chelating agent like EDTA can sequester metal ions that catalyze oxidation. |
| Loss of potency or appearance of unknown peaks in HPLC analysis. | Chemical degradation of this compound. Oxidation is a primary degradation pathway, leading to byproducts like Ropinirole N-oxide.[1] | 1. Confirm Degradation Pathway: Use a stability-indicating analytical method, such as a gradient HPLC method, to separate and identify degradation products.[2][3] 2. Implement Stabilization Strategies: Refer to the solutions for "Solution develops a yellow or brownish tint." 3. Conduct Forced Degradation Studies: Systematically evaluate the impact of pH, oxidants (e.g., H₂O₂), and light to understand the primary drivers of degradation in your specific formulation. |
| Inconsistent results between batches of prepared solutions. | Variability in experimental conditions. This could include differences in solvent purity (especially trace metal content), dissolved oxygen levels, pH, or exposure to light. | 1. Standardize Procedures: Ensure consistent and documented procedures for solution preparation, including the source and grade of all reagents. 2. Control for Metal Ions: Use high-purity water and consider pre-treating with a chelating resin if metal contamination is suspected. A patent for a stable Ropinirole eye drop solution suggests keeping iron content below 140 ppb. 3. Maintain Inert Atmosphere: Consistently use deoxygenated solvents and purge with an inert gas. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in solution is oxidation. The tertiary amine and the indolinone ring system are susceptible to oxidation, which can be catalyzed by factors such as dissolved oxygen, trace metal ions, and exposure to light.[1] Known degradation products include Ropinirole N-oxide.
Q2: What is the optimal pH range for a stable this compound solution?
A2: To minimize oxidation, an acidic pH range is recommended. Studies on the electrochemical oxidation of Ropinirole show it is more stable in acidic conditions.[4] For amine-containing compounds in general, degradation is significantly reduced at a lower pH. A stable aqueous formulation of Ropinirole has been described with a pH in the range of 3.0 to 6.0.
Q3: How can I minimize the impact of dissolved oxygen?
A3: To minimize the impact of dissolved oxygen, it is recommended to use solvents that have been deoxygenated, for example, by sparging with an inert gas such as nitrogen or argon for a sufficient period before use. Additionally, the headspace of the container holding the final solution should be purged with the inert gas before sealing.
Q4: Are there any specific antioxidants that are recommended?
A4: While specific quantitative data on the efficacy of different antioxidants for Ropinirole solutions is not extensively published, common antioxidants used for amine-containing pharmaceuticals can be effective. These include:
-
Ascorbic acid: A water-soluble antioxidant that can scavenge free radicals.
-
Sodium metabisulfite: An antioxidant that is particularly effective in acidic solutions.
The choice and concentration of the antioxidant should be optimized for your specific formulation and intended application.
Q5: Should I use a chelating agent?
A5: Yes, using a chelating agent is highly recommended. Trace metal ions, particularly iron, can catalyze the oxidation of Ropinirole. A chelating agent like disodium (B8443419) edetate (EDTA) will sequester these metal ions, thereby inhibiting their catalytic activity and improving the stability of the solution.
Q6: How should I protect my this compound solution from light?
A6: this compound can be susceptible to photodegradation. It is crucial to store solutions in light-protected containers, such as amber glass vials or by wrapping the container in aluminum foil. The preparation and handling of the solution should also be conducted under conditions that minimize light exposure.
Data Presentation
Table 1: Summary of Factors Influencing this compound Solution Stability
| Factor | Impact on Stability | Recommended Control Measures |
| pH | High pH (>7) significantly increases the rate of oxidation. Acidic pH (3-6) enhances stability. | Maintain the solution pH in the range of 3.0 - 6.0 using appropriate buffers. |
| Oxygen | Dissolved oxygen is a key reactant in the oxidation process. | Use deoxygenated solvents and purge the container headspace with an inert gas (e.g., Nitrogen, Argon). |
| Metal Ions (e.g., Fe³⁺) | Catalyze oxidative degradation. Iron content above 140 ppb has been shown to increase degradation. | Use high-purity solvents and glassware. Incorporate a chelating agent like EDTA (e.g., 0.01% - 0.1% w/v). |
| Light | Can induce photodegradation. | Store solutions in amber or opaque containers. Avoid exposure to direct sunlight or strong artificial light. |
| Temperature | Higher temperatures generally accelerate the rate of chemical degradation. | Store solutions at recommended temperatures (e.g., refrigerated at 2-8°C), unless otherwise specified for solubility reasons. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Solvent Deoxygenation: Take a suitable volume of high-purity water (e.g., Milli-Q or WFI) in a glass container. Sparge with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Buffer and Excipient Addition: To the deoxygenated water, add the buffering agents to achieve the target pH (e.g., a citrate (B86180) or acetate (B1210297) buffer for a pH of 4.5). Add a chelating agent such as disodium edetate (e.g., to a final concentration of 0.1% w/v). If using an antioxidant, add it at this stage (e.g., ascorbic acid to 0.1% w/v or sodium metabisulfite to 0.1% w/v).
-
Dissolution of Ropinirole HCl: Weigh the required amount of this compound and dissolve it in the prepared buffer-excipient solution with gentle stirring.
-
Final Volume and pH Adjustment: Adjust the final volume with deoxygenated water. Verify and, if necessary, adjust the final pH.
-
Storage: Filter the solution through a suitable sterile filter (if required) into an amber glass vial. Purge the headspace of the vial with nitrogen or argon before sealing. Store at the recommended temperature, protected from light.
Protocol 2: Stability Indicating HPLC Method for this compound
This is a general guideline. The specific column, mobile phase, and gradient may need to be optimized for your specific application and equipment.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.05 M Ammonium acetate buffer (pH 7).
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient starting with a higher proportion of Mobile Phase A and increasing the proportion of Mobile Phase B over time to elute degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare samples of the stability-tested solutions, diluted to fall within the calibration curve range.
-
Run the samples on the HPLC system and integrate the peak areas for Ropinirole and any degradation products.
-
Calculate the percentage of remaining this compound and the percentage of each degradation product.
-
Visualizations
Caption: Oxidative degradation pathway of Ropinirole and corresponding prevention strategies.
Caption: Experimental workflow for a this compound solution stability study.
Caption: Troubleshooting decision tree for this compound solution instability.
References
- 1. Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Ropinirole Hydrochloride Dosage for Rodent Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of Ropinirole (B1195838) Hydrochloride in rodent experiments. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose of Ropinirole Hydrochloride for rodent models of Parkinson's Disease?
The optimal dose of this compound can vary significantly based on the specific rodent model, the administration route, and the behavioral endpoint being measured. For initial studies in 6-hydroxydopamine (6-OHDA)-lesioned rats, a common model for Parkinson's Disease, doses inducing contralateral rotations typically range from 0.05 to 3.2 mg/kg administered subcutaneously (s.c.).[1] One study identified an ED50 for turning behavior in 6-OHDA-lesioned rats as 20.17 mg/kg when administered orally.[2][3] For mice, a wider range of 0.01-100 mg/kg intraperitoneally (i.p.) has been shown to cause contralateral asymmetry in lesioned animals.[1] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
2. How should I prepare and administer this compound solutions?
This compound is a white to yellow solid that is soluble in water at a concentration of 133 mg/mL. For preparing aqueous solutions for injection, sterile 0.9% NaCl (saline) is a commonly used vehicle.[4] The solution should be prepared fresh for each experiment to ensure stability. Administration can be performed via various routes, including intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.) gavage. The choice of administration route will influence the drug's pharmacokinetics and should be selected based on the experimental design and desired therapeutic effect.
3. What are the known side effects of this compound in rodents?
Researchers should be aware of potential side effects, which can influence experimental outcomes. In rodents, Ropinirole can have a biphasic effect on locomotor activity, with low doses causing hypoactivity and higher doses leading to hyperactivity.[1] In rats, hypoactivity has been observed at 0.3 mg/kg, while hyperactivity is seen in the 1-30 mg/kg dose range.[1] A significant long-term side effect observed in a two-year carcinogenicity study in albino Sprague-Dawley rats was retinal atrophy at doses of 1.5 mg/kg/day and higher.[1] This finding's relevance to shorter-term studies is unclear, but it is an important consideration, especially in chronic dosing paradigms.
4. Can this compound be used for rodent models other than Parkinson's Disease?
Yes, Ropinirole has been utilized in various other rodent models. For anxiety models, an anxiolytic-like effect was observed in rats at a dose of 0.1 mg/kg (i.p.) in the elevated plus-maze test and in mice at the same dose in the black and white box test.[2] In studies investigating impulse control disorders, chronic administration of 5 mg/kg/day of Ropinirole for 28 days in rats was shown to increase preference for uncertain outcomes.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent behavioral responses | Improper drug preparation, incorrect dosage, animal stress, or variability in the animal model. | Ensure accurate weighing and complete dissolution of this compound. Perform a dose-response study to identify the optimal dose. Handle animals gently to minimize stress. Verify the consistency of the experimental model (e.g., extent of 6-OHDA lesion). |
| Precipitation of the drug in solution | Low solubility in the chosen vehicle or improper storage. | This compound is highly soluble in water. If using other vehicles, check for solubility information. Prepare solutions fresh before each use and avoid long-term storage of aqueous solutions. |
| Unexpected locomotor activity | Biphasic effect of Ropinirole. | Be aware that low doses can suppress activity, while higher doses can increase it.[1] Carefully select the dose based on the desired outcome and consider locomotor activity as a potential confounding factor in other behavioral tests. |
| Adverse health effects in animals | High dosage or long-term administration. | Monitor animals closely for any signs of distress or adverse effects. In long-term studies, be mindful of potential toxicities like retinal atrophy observed in albino rats.[1] Consider using the lowest effective dose to minimize side effects. |
| Difficulty with chronic administration | Need for frequent injections causing stress and potential for tissue damage. | For long-term studies requiring continuous drug delivery, consider using osmotic minipumps for subcutaneous infusion.[5][7] This method can provide stable plasma drug levels and reduce animal handling. |
Data Presentation: this compound Dosages in Rodent Models
| Experimental Model | Species | Dosage Range | Administration Route | Observed Effect | Reference |
| Parkinson's Disease (6-OHDA Lesion) | Rat | 0.05 - 3.2 mg/kg | s.c. | Contralateral circling | [1] |
| Parkinson's Disease (6-OHDA Lesion) | Rat | ED50: 20.17 mg/kg | p.o. | Contralateral turning behavior | [2][3] |
| Parkinson's Disease (Reserpine-induced catalepsy) | Rat | ED50: 18.55 mg/kg | p.o. | Reversal of catalepsy | [3] |
| Parkinson's Disease (6-OHDA Lesion) | Mouse | 0.01 - 100 mg/kg | i.p. | Contralateral asymmetry | [1] |
| Anxiety (Elevated Plus-Maze) | Rat | 0.1 mg/kg | i.p. | Anxiolytic-like effect | [2] |
| Anxiety (Black and White Box) | Mouse | 0.1 mg/kg | i.p. | Anxiolytic-like effect | [2] |
| Impulse Control (Rodent Betting Task) | Rat | 5 mg/kg/day (chronic) | s.c. (osmotic pump) | Increased preference for uncertainty | [5][6] |
| Locomotor Activity | Rat | 0.3 mg/kg | i.p. | Hypoactivity | [1] |
| Locomotor Activity | Rat | 1 - 30 mg/kg | i.p. | Hyperactivity | [1] |
Experimental Protocols
Protocol: 6-Hydroxydopamine (6-OHDA) Unilateral Lesion Rat Model of Parkinson's Disease
This protocol describes the induction of a unilateral lesion of the nigrostriatal dopamine (B1211576) pathway in rats, a widely used model for studying Parkinson's Disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
-
Suturing materials
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% (w/v) ascorbic acid to prevent oxidation. A common concentration is 2-4 mg/mL.[8][9] Keep the solution on ice and protected from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the surgical area on the head.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda. Drill a small hole over the target injection site. Common coordinates for targeting the medial forebrain bundle (MFB) are AP: -2.2 mm, ML: +1.5 mm relative to bregma.[8]
-
6-OHDA Injection: Lower the Hamilton syringe needle to the desired depth (e.g., -8.0 mm from the dura for the MFB).[8] Infuse the 6-OHDA solution (e.g., 4-5 µL) at a slow rate (e.g., 1 µL/min).[8][9] Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and allow the rat to recover in a clean, warm cage. Provide easy access to food and water. Monitor the animal's weight and general health for several days post-surgery.
-
Behavioral Assessment: After a recovery period of 1-2 weeks, confirm the lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine (B128758) (e.g., 0.2 mg/kg, i.p.) or amphetamine (e.g., 5 mg/kg, i.p.).[8] A significant number of contralateral (with apomorphine) or ipsilateral (with amphetamine) rotations indicates a successful lesion.
Mandatory Visualizations
Caption: Experimental workflow for this compound administration in rodents.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Anxiolytic profile of ropinirole in the rat, mouse and common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Chronic D2/3 agonist ropinirole treatment increases preference for uncertainty in rats regardless of baseline choice patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Continuous delivery of ropinirole reverses motor deficits without dyskinesia induction in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. conductscience.com [conductscience.com]
Technical Support Center: Enhancing HPTLC Precision for Ropinirole HCl Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing High-Performance Thin-Layer Chromatography (HPTLC) for the precise analysis of Ropinirole (B1195838) Hydrochloride (HCl). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and enhance the accuracy and reliability of your results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPTLC analysis of Ropinirole HCl, offering potential causes and solutions in a question-and-answer format.
| Issue (Question) | Potential Causes | Recommended Solutions |
| Why are my Ropinirole HCl spots diffuse or streaking? | 1. Inappropriate mobile phase polarity. 2. Sample overload. 3. Interference from excipients in the formulation. 4. Uneven application of the sample. 5. Secondary chromatography effects. | 1. Optimize the mobile phase composition. A common mobile phase is a mixture of chloroform, acetone, and triethylamine (B128534) (e.g., 3.5:1.5:0.2, v/v/v).[1] Adjust the ratio of the solvents to achieve a compact spot. 2. Reduce the amount of sample applied to the plate. The typical concentration range for linearity is 100–3000 ng/spot.[2] 3. Ensure complete extraction of the drug from the formulation matrix. Sonication can aid in complete extraction.[1] 4. Use an automated TLC applicator for precise and uniform band application. 5. The addition of a small amount of a basic modifier like triethylamine or ammonia (B1221849) to the mobile phase can minimize tailing by neutralizing active sites on the silica (B1680970) gel.[1][2] |
| My Rf values for Ropinirole HCl are inconsistent. What could be the reason? | 1. Variation in mobile phase composition. 2. Inconsistent saturation of the developing chamber. 3. Temperature fluctuations during development. 4. Changes in the activity of the stationary phase. | 1. Prepare the mobile phase fresh for each experiment and ensure accurate measurement of each component. 2. Allow the developing chamber to be fully saturated with the mobile phase vapors for a consistent time (e.g., 30 minutes) before placing the plate inside. 3. Conduct the chromatographic development in a temperature-controlled environment. 4. Activate the HPTLC plates by heating them in an oven (e.g., at 110°C for 5-10 minutes) before sample application to ensure a consistent activity level.[1] |
| I am observing extra spots in my chromatogram, especially in stability studies. What are these? | 1. Degradation of Ropinirole HCl under stress conditions. 2. Presence of impurities in the sample. 3. Contamination from solvents or glassware. | 1. Ropinirole HCl is known to degrade under acidic, alkaline, oxidative, and thermal stress.[1][2] These extra spots are likely degradation products. The stability-indicating nature of the HPTLC method allows for the separation of these products from the parent drug.[2] 2. Compare the chromatogram with a certified reference standard of Ropinirole HCl to identify impurity peaks. 3. Use high-purity solvents and thoroughly clean all glassware to avoid extraneous peaks. |
| The peak areas for the same concentration are not reproducible. How can I improve precision? | 1. Inaccurate sample application volume. 2. Non-uniform plate coating. 3. Inconsistent scanning parameters. | 1. Utilize a calibrated microsyringe or an automated applicator for precise sample spotting. 2. Use high-quality, pre-coated HPTLC plates from a reputable supplier. 3. Ensure that the densitometric scanning parameters (e.g., wavelength, slit dimensions, scanning speed) are kept constant for all measurements. The detection wavelength is typically 250 nm.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable mobile phase for the HPTLC analysis of Ropinirole HCl?
A1: A commonly used and effective mobile phase for the separation of Ropinirole HCl on silica gel 60F-254 plates is a mixture of chloroform, acetone, and triethylamine in a ratio of 3.5:1.5:0.2 (v/v/v).[1] Another reported mobile phase is toluene:ethyl acetate:6M ammonia solution (5:6:0.5, v/v/v).[2] The selection may depend on the specific requirements of the separation and the presence of potential interferences.
Q2: What is the typical Rf value for Ropinirole HCl?
A2: The Rf value for Ropinirole HCl is dependent on the chromatographic conditions. With a mobile phase of chloroform:acetone:triethylamine (3.5:1.5:0.2, v/v/v), an Rf value of approximately 0.52 has been reported.[1] Using toluene:ethyl acetate:6M ammonia solution (5:6:0.5, v/v/v), an Rf of 0.58 ± 0.02 has been observed.[2]
Q3: How can I perform a forced degradation study of Ropinirole HCl using HPTLC?
A3: To assess the stability-indicating properties of the HPTLC method, Ropinirole HCl can be subjected to various stress conditions as per ICH guidelines. This typically includes:
-
Acid Hydrolysis: Treatment with an acid like 1N HCl.[2]
-
Alkaline Hydrolysis: Treatment with a base like 1N NaOH.[2]
-
Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 30%).[2]
-
Thermal Degradation: Exposing the solid drug to dry heat (e.g., 100°C).[2]
-
Photodegradation: Exposing the drug solution or solid to UV light.[2]
After exposure, the stressed samples are analyzed by HPTLC to observe the formation of degradation products and their separation from the intact drug.
Q4: What are the key validation parameters for an HPTLC method for Ropinirole HCl?
A4: According to ICH guidelines, the key validation parameters include:
-
Linearity: The method should be linear over a specified concentration range. For Ropinirole HCl, linearity has been reported in ranges such as 300-1800 ng/band and 100-3000 ng/spot.[1][2]
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (%RSD) being a key indicator.
-
Accuracy: Determined by recovery studies, typically by spiking a known amount of standard drug into the sample matrix.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For Ropinirole HCl, LOD and LOQ have been reported to be around 12.95 ng/spot and 39.25 ng/spot, respectively.[2]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
Protocol 1: HPTLC Method for Quantification of Ropinirole HCl in Bulk Drug
This protocol is based on a validated stability-indicating TLC-densitometric method.[1]
1. Materials and Reagents:
-
Ropinirole HCl reference standard
-
Silica gel 60F-254 pre-coated aluminum HPTLC plates (10 x 10 cm)
-
Chloroform (AR grade)
-
Acetone (AR grade)
-
Triethylamine (AR grade)
-
Methanol (B129727) (AR grade)
2. Chromatographic Conditions:
-
Stationary Phase: Silica gel 60F-254 HPTLC plates
-
Mobile Phase: Chloroform: Acetone: Triethylamine (3.5:1.5:0.2, v/v/v)
-
Chamber Saturation Time: 30 minutes
-
Development Distance: 80 mm
-
Detection Wavelength: 250 nm
3. Standard Solution Preparation:
-
Prepare a stock solution of Ropinirole HCl in methanol at a concentration of 100 µg/mL.
-
From the stock solution, prepare working standards of desired concentrations.
4. Sample Application:
-
Apply the standard solutions as 6 mm bands onto the HPTLC plate using a suitable automated applicator.
-
The application volume will depend on the desired concentration for the calibration curve (e.g., 3 to 18 µL of a 100 µg/mL solution to get 300 to 1800 ng/band).
5. Chromatogram Development:
-
Place the HPTLC plate in the twin-trough developing chamber pre-saturated with the mobile phase.
-
Allow the solvent front to ascend to the marked distance (80 mm).
-
Remove the plate and dry it in an oven.
6. Densitometric Analysis:
-
Scan the dried plate using a TLC scanner in absorbance mode at 250 nm.
-
Record the peak areas and construct a calibration curve by plotting peak area versus concentration.
Protocol 2: Forced Degradation Study of Ropinirole HCl
This protocol outlines the procedure for subjecting Ropinirole HCl to forced degradation to assess the stability-indicating nature of the HPTLC method.[2]
1. Acid Degradation:
-
Dissolve a known amount of Ropinirole HCl in 1N HCl.
-
Reflux the solution for a specified time (e.g., 2 hours).
-
Neutralize the solution with 1N NaOH and dilute with methanol to a suitable concentration.
2. Alkaline Degradation:
-
Dissolve a known amount of Ropinirole HCl in 1N NaOH.
-
Reflux the solution for a specified time (e.g., 2 hours).
-
Neutralize the solution with 1N HCl and dilute with methanol to a suitable concentration.
3. Oxidative Degradation:
-
Dissolve a known amount of Ropinirole HCl in 30% hydrogen peroxide.
-
Keep the solution at room temperature for a specified time (e.g., 8 hours).
-
Dilute with methanol to a suitable concentration.
4. Thermal Degradation:
-
Keep the solid Ropinirole HCl powder in an oven at 100°C for a specified duration (e.g., 12 hours).
-
Dissolve the heat-treated sample in methanol to obtain a suitable concentration.
5. Analysis of Stressed Samples:
-
Apply the prepared stressed samples alongside an untreated Ropinirole HCl standard on an HPTLC plate.
-
Develop and scan the plate as described in Protocol 1.
-
Compare the chromatograms to identify and resolve the degradation products from the parent drug peak.
Data Presentation
Table 1: Summary of HPTLC Method Parameters for Ropinirole HCl Analysis
| Parameter | Method 1 | Method 2 |
| Mobile Phase | Chloroform: Acetone: Triethylamine (3.5:1.5:0.2, v/v/v)[1] | Toluene: Ethyl Acetate: 6M Ammonia Solution (5:6:0.5, v/v/v)[2] |
| Stationary Phase | Silica gel 60F-254[1] | Silica gel 60F-254[2] |
| Detection Wavelength | 250 nm[1] | 250 nm and 254 nm[2] |
| Rf Value | ~ 0.52[1] | 0.58 ± 0.02[2] |
| Linearity Range | 300 - 1800 ng/band[1] | 100 - 3000 ng/spot[2] |
| Correlation Coefficient (r²) | 0.9983[1] | 0.9989[2] |
| LOD | Not Reported | 12.95 ng/spot[2] |
| LOQ | Not Reported | 39.25 ng/spot[2] |
Table 2: Results of Forced Degradation Studies of Ropinirole HCl
| Stress Condition | Reagents/Conditions | Observation | Reference |
| Acid Hydrolysis | 1N HCl, reflux | Degradation observed | [2] |
| Alkaline Hydrolysis | 1N NaOH, reflux | Significant degradation observed | [2] |
| Oxidative Degradation | 30% H₂O₂, room temperature | Degradation observed | [1][2] |
| Thermal Degradation | Dry heat, 100°C | Degradation observed | [2] |
| Photodegradation | UV light | Degradation observed | [2] |
Visualizations
Caption: A typical workflow for the HPTLC analysis of Ropinirole HCl.
Caption: Workflow for forced degradation studies of Ropinirole HCl.
References
Validation & Comparative
A Comparative In Vivo Analysis of Ropinirole and Bromocriptine for Parkinson's Disease
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, side effect profiles, and receptor affinities of Ropinirole (B1195838) and Bromocriptine (B1667881) in in vivo models of Parkinson's Disease.
This guide provides a detailed comparative analysis of two key dopamine (B1211576) agonists, Ropinirole and Bromocriptine, used in the management of Parkinson's disease. By examining their performance in established in vivo animal models and clinical trials, this document aims to furnish researchers, scientists, and drug development professionals with the critical data necessary to inform preclinical and clinical research decisions. The following sections present quantitative data in structured tables, detailed experimental protocols for key in vivo studies, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Ropinirole, a non-ergoline dopamine agonist, and Bromocriptine, an ergoline (B1233604) derivative, are both mainstays in the therapeutic arsenal (B13267) for Parkinson's disease. They primarily act by stimulating dopamine D2-like receptors, thereby compensating for the depleted dopamine levels in the brains of Parkinson's patients. While both drugs share a common therapeutic goal, their distinct chemical structures and pharmacological profiles lead to differences in efficacy, side effect profiles, and receptor interactions. This guide provides an objective, data-driven comparison of these two compounds based on in vivo evidence.
Receptor Binding Affinity
The interaction of Ropinirole and Bromocriptine with dopamine receptor subtypes is a key determinant of their therapeutic effects and side effect profiles. The following table summarizes their binding affinities (Ki values in nM) for human dopamine D1, D2, and D3 receptors in the striatum.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |
| Ropinirole | >10,000 | 98,700 | Not explicitly stated, but has higher affinity for D3 than D2 |
| Bromocriptine | >10,000 | Not explicitly stated | Not explicitly stated |
Note: A lower Ki value indicates a higher binding affinity.
In Vivo Efficacy in Animal Models of Parkinson's Disease
The therapeutic potential of Ropinirole and Bromocriptine has been extensively evaluated in various animal models that mimic the motor symptoms of Parkinson's disease. This section details the comparative efficacy of these drugs in two widely used models: the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated primate.
6-OHDA-Lesioned Rat Model: Rotational Behavior
Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle of rats leads to a significant depletion of dopamine in the ipsilateral striatum. This lesion model is characterized by a quantifiable rotational behavior (circling) in response to dopamine agonist administration.
Experimental Protocol: 6-OHDA-Induced Rotational Behavior
-
Animal Model: Male Sprague-Dawley rats are anesthetized and unilaterally injected with 6-hydroxydopamine (8 µg in 4 µL of saline containing 0.02% ascorbic acid) into the right medial forebrain bundle.
-
Drug Administration: Two weeks post-lesion, animals are challenged with either Ropinirole or Bromocriptine administered subcutaneously.
-
Behavioral Assessment: The number of contralateral rotations is recorded for 60 minutes post-drug administration using an automated rotometer system.
-
Data Analysis: The total number of rotations is quantified, and the dose required to produce 50% of the maximal rotational response (ED50) is calculated.
Comparative Efficacy Data
| Compound | ED50 for Contralateral Rotations (mg/kg, s.c.) |
| Ropinirole | 20.17 |
| Bromocriptine | 11.99 |
In the 6-OHDA rat model, Bromocriptine was found to be more potent than Ropinirole in inducing contralateral rotations, as indicated by its lower ED50 value.[1]
MPTP-Treated Primate Model: Motor Disability and Dyskinesia
The MPTP primate model is considered the gold standard for preclinical evaluation of anti-parkinsonian drugs as it closely mimics the clinical features of Parkinson's disease in humans, including the potential for drug-induced dyskinesias.
Experimental Protocol: MPTP-Induced Parkinsonism in Marmosets
-
Animal Model: Common marmosets are treated with MPTP (2 mg/kg, s.c., for 5 consecutive days) to induce a stable parkinsonian state.
-
Drug Administration: Following a 3-month post-MPTP stabilization period, animals are treated orally with Ropinirole, Bromocriptine, or placebo daily for 30 days. Doses are titrated to produce a similar improvement in motor disability.
-
Behavioral Assessment:
-
Motor Disability: Assessed using a standardized rating scale that evaluates posture, bradykinesia, and locomotor activity.
-
Dyskinesia: The presence and severity of abnormal involuntary movements are scored.
-
-
Data Analysis: Motor disability scores and dyskinesia scores are compared between treatment groups.
Comparative Efficacy and Dyskinesia Data
| Treatment Group | Improvement in Motor Disability | Dyskinesia Severity |
| Ropinirole | Similar to Bromocriptine | Mild, significantly less than L-dopa |
| Bromocriptine | Similar to Ropinirole | Mild, significantly less than L-dopa |
| L-dopa | Effective | Moderate to severe |
In MPTP-treated marmosets, both Ropinirole and Bromocriptine demonstrated a similar ability to improve motor performance.[2] Crucially, both dopamine agonists had a significantly lower tendency to induce dyskinesia compared to L-dopa when administered de novo.[2] However, in animals previously primed with L-dopa, Ropinirole was shown to elicit severe dyskinesias.[2] One study noted that Ropinirole had a more rapid onset of anti-parkinsonian activity and a greater potency in improving motor deficits compared to Bromocriptine in this model.[3]
Clinical Efficacy in Parkinson's Disease Patients
The ultimate measure of a drug's utility lies in its performance in clinical trials. The following table summarizes the comparative efficacy of Ropinirole and Bromocriptine in improving motor function in patients with Parkinson's disease, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) motor score.
| Study Population | Treatment Duration | Ropinirole Mean Improvement in UPDRS Motor Score | Bromocriptine Mean Improvement in UPDRS Motor Score | Key Finding |
| Early Parkinson's Disease (without selegiline) | 6 months | Significantly higher than Bromocriptine | - | Ropinirole was superior to Bromocriptine.[4] |
| Early Parkinson's Disease | 3 years | 31% | 22% | A trend towards greater improvement with Ropinirole (p=0.086).[5] |
| Advanced Parkinson's Disease (with motor fluctuations) | 16 weeks | - | - | No significant difference in UPDRS motor score improvement.[6] |
In patients with early Parkinson's disease not receiving selegiline, Ropinirole demonstrated superior efficacy in improving motor scores compared to Bromocriptine.[4] Long-term data over three years also suggested a trend towards a greater mean improvement in motor score with Ropinirole.[5] However, in patients with more advanced disease experiencing motor fluctuations, the two drugs showed comparable efficacy in motor score improvement.[6]
Comparative Side Effect Profile
The clinical utility of dopamine agonists is often limited by their side effects. This section compares the incidence of common adverse events associated with Ropinirole and Bromocriptine in clinical trials.
| Adverse Event | Ropinirole Incidence (%) | Bromocriptine Incidence (%) | Key Observation |
| Nausea | 20-35 | 20-25 | A principal symptom for both; some studies suggest less nausea with Ropinirole.[7] |
| Dyskinesia | Similar to Bromocriptine | Similar to Ropinirole | Both have a lower propensity to induce dyskinesia than L-dopa in early treatment.[2] |
| Serious Adverse Events | 3.0 | 6.6 | Low incidence for both drugs. |
Overall, the incidence of emergent adverse events was similar for both treatment groups in several studies, with nausea being a common complaint.[4] Notably, a systematic review found that Ropinirole was associated with significantly less nausea compared to Bromocriptine in patients with levodopa-induced complications.[7] The emergence of dyskinesias was low for both drugs in early Parkinson's disease.[5]
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the dopamine D2 receptor upon activation by agonists.
Experimental Workflow for MPTP Primate Model Study
Caption: Experimental workflow for the comparative study in MPTP-treated marmosets.
Logical Flow of the Comparative Analysis
Caption: Logical relationship of the components of this comparative analysis.
Conclusion
This comparative analysis of Ropinirole and Bromocriptine, based on in vivo experimental data, reveals distinct profiles for these two dopamine agonists. Ropinirole appears to offer superior motor improvement in early Parkinson's disease, while both agents demonstrate comparable efficacy in later stages with motor fluctuations. A key advantage of Ropinirole may be a reduced incidence of nausea. In preclinical models, both drugs show a lower propensity to induce dyskinesia compared to L-dopa, a finding of significant clinical importance. The choice between these agents in a clinical or research setting should be guided by the specific context, including the stage of the disease and the desired balance between efficacy and tolerability. This guide provides a foundational dataset to aid in these critical decisions.
References
- 1. Effects of ropinirole on various parkinsonian models in mice, rats, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De novo administration of ropinirole and bromocriptine induces less dyskinesia than L-dopa in the MPTP-treated marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ropinirole on motor behavior in MPTP-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ropinirole versus bromocriptine in the treatment of early Parkinson's disease: a 6-month interim report of a 3-year study. 053 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 3-year randomized trial of ropinirole and bromocriptine in early Parkinson's disease. The 053 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ropinirole as an adjunct to levodopa in the treatment of Parkinson's disease: a 16-week bromocriptine controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ropinirole versus bromocriptine for levodopa‐induced complications in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ropinirole Hydrochloride and Levodopa in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Ropinirole (B1195838) Hydrochloride and Levodopa (B1675098), two cornerstone medications in the management of Parkinson's disease, based on data from animal studies. By presenting quantitative data, detailed experimental protocols, and visualizing key pathways, this document aims to be a valuable resource for the scientific community.
Executive Summary
Levodopa, the metabolic precursor to dopamine (B1211576), has long been the gold standard for symptomatic relief in Parkinson's disease. However, its long-term use is often associated with the development of motor complications, including dyskinesias. Ropinirole Hydrochloride, a non-ergoline dopamine agonist, offers an alternative therapeutic strategy by directly stimulating dopamine receptors. Preclinical studies in animal models of Parkinson's disease have been instrumental in elucidating the distinct pharmacological profiles of these two drugs, particularly concerning their efficacy in reversing motor deficits and their propensity to induce side effects. This guide synthesizes key findings from these studies to provide a comprehensive comparison.
Data Presentation
Table 1: Comparative Efficacy on Motor Symptoms in the 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
| Parameter | Levodopa | Ropinirole | Key Findings | Reference |
| Rotational Behavior (contralateral turns/min) | Induces a robust rotational response, indicative of dopamine receptor stimulation. | Induces a significant rotational response, though the peak effect may be less pronounced than high-dose Levodopa. | Pre-treatment with ropinirole can sensitize the rotational response to subsequent levodopa administration. | Bishop et al., 2011 |
| Abnormal Involuntary Movements (AIMs Score) | Chronic administration leads to the development of significant AIMs, a preclinical correlate of dyskinesia. | When administered alone, does not typically induce overt dyskinesias. | Pre-treatment with ropinirole does not appear to increase the risk of developing Levodopa-induced AIMs. | Bishop et al., 2011 |
Table 2: Neurochemical and Cellular Effects in Animal Models of Parkinson's Disease
| Parameter | Levodopa | Ropinirole | Key Findings | Reference |
| Striatal Preproenkephalin-B (PPE-B) mRNA levels | Significantly elevates PPE-B mRNA levels in the 6-OHDA-lesioned striatum. | Does not significantly alter PPE-B mRNA levels. | The differential effect on opioid peptide expression may underlie the lower dyskinesia-inducing potential of ropinirole. | Henry et al., 2009 |
| Dopamine D1 Receptor Internalization | Induces internalization of D1 dopamine receptors in the striatum of hemiparkinsonian rats. | Does not induce internalization of D1 dopamine receptors. | This suggests that ropinirole is less likely to cause desensitization of D1 receptors compared to levodopa. | Cagnoli et al., 2002 |
| Neuroprotective Potential | Evidence from some animal and in vitro studies is conflicting, with some suggesting potential for oxidative stress. | Preclinical studies suggest a potential neuroprotective effect, possibly by reducing dopamine turnover and oxidative stress. | Clinical PET studies have shown a slower decline in dopamine terminal function with ropinirole compared to levodopa, supporting the preclinical hypothesis.[1] | Whone et al., 2003[1] |
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for key experiments cited in this guide.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway, mimicking the dopamine depletion seen in Parkinson's disease.
Methodology:
-
Animals: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull to allow access to the medial forebrain bundle (MFB) or the substantia nigra.
-
6-OHDA Injection: A solution of 6-OHDA hydrochloride (typically 8-12 µg dissolved in 0.9% saline with 0.02% ascorbic acid to prevent oxidation) is slowly infused into the target area using a microsyringe.
-
Post-operative Care: Animals are monitored during recovery and given appropriate post-operative care, including analgesics and soft food.
-
Lesion Verification: The extent of the dopamine lesion is typically verified 2-3 weeks post-surgery using amphetamine- or apomorphine-induced rotational behavior testing and confirmed post-mortem by tyrosine hydroxylase (TH) immunohistochemistry.
Assessment of Rotational Behavior
Objective: To quantify the motor asymmetry resulting from the unilateral dopamine lesion and the response to dopaminergic drugs.
Methodology:
-
Apparatus: Automated rotometer bowls are used to record full body turns.
-
Procedure:
-
Animals are habituated to the testing environment.
-
A baseline recording of spontaneous rotations may be taken.
-
The test drug (e.g., Levodopa/benserazide, Ropinirole) is administered.
-
The number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations are recorded for a specified period (e.g., 90-120 minutes).
-
-
Data Analysis: Data are typically expressed as net contralateral turns per minute.
Assessment of Abnormal Involuntary Movements (AIMs)
Objective: To quantify the severity of dyskinesia-like movements induced by chronic Levodopa treatment.
Methodology:
-
Drug Treatment: 6-OHDA lesioned rats receive daily injections of Levodopa (typically 6-10 mg/kg, co-administered with a peripheral decarboxylase inhibitor like benserazide) for an extended period (e.g., 15-21 days) to induce AIMs.
-
Scoring:
-
On test days, animals are placed in individual transparent cages for observation.
-
Following Levodopa administration, AIMs are scored at regular intervals (e.g., every 20 minutes) for a period of 2-3 hours.
-
A standardized rating scale is used to score the severity of different types of AIMs, including axial, limb, and orolingual movements. The severity is typically rated on a scale of 0 to 4.
-
-
Data Analysis: The total AIMs score is calculated for each animal at each time point.
Tyrosine Hydroxylase (TH) Immunohistochemistry
Objective: To visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
Methodology:
-
Tissue Preparation:
-
Animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
The brains are removed, post-fixed, and cryoprotected in a sucrose (B13894) solution.
-
Coronal sections of the substantia nigra and striatum are cut on a cryostat or vibratome.
-
-
Staining:
-
Sections are incubated with a primary antibody against tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
-
This is followed by incubation with a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex.
-
The staining is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.
-
-
Quantification: The number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum are quantified using stereological methods or densitometry.
Mandatory Visualization
Caption: Mechanism of Action of Levodopa and Ropinirole.
Caption: Experimental Workflow for Comparing Levodopa and Ropinirole.
Conclusion
Preclinical animal studies provide a critical platform for dissecting the distinct mechanisms and long-term consequences of dopaminergic therapies. The evidence from these studies indicates that while Levodopa offers potent symptomatic relief, its use is associated with a higher risk of developing dyskinesias, a phenomenon linked to alterations in neuropeptide expression and dopamine receptor signaling. Ropinirole, on the other hand, demonstrates efficacy in improving motor function with a lower propensity for inducing dyskinesias in animal models. Furthermore, preclinical and clinical imaging data suggest a potential for Ropinirole to slow the progressive loss of dopamine terminal function, a finding that warrants further investigation. This comparative guide, by presenting the foundational preclinical data, aims to inform future research and the development of more effective and safer therapeutic strategies for Parkinson's disease.
References
A Comparative Guide to Analytical Methods for Ropinirole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Ropinirole (B1195838), a dopamine (B1211576) agonist used in the treatment of Parkinson's disease and restless legs syndrome. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document summarizes the performance of several common techniques, supported by experimental data from published literature, to aid researchers in choosing the most suitable method for their specific needs.
Comparative Analysis of Analytical Methods
The quantification of Ropinirole in bulk drug substances, pharmaceutical dosage forms, and biological matrices is routinely performed using a variety of analytical techniques. The most prevalent of these include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, linearity, and cost.
High-Performance Liquid Chromatography (HPLC) stands out as a widely used and robust method for Ropinirole analysis.[1] It offers high sensitivity and specificity, making it suitable for both quality control and pharmacokinetic studies.[2] UV-Vis Spectrophotometry, while being a simpler and more cost-effective technique, is generally less specific than chromatographic methods but can be effectively used for the analysis of bulk drug and simple dosage forms.[3][4] High-Performance Thin-Layer Chromatography (HPTLC) provides a viable alternative to HPLC, with the advantage of high sample throughput and lower solvent consumption.[5] For applications requiring the highest sensitivity and selectivity, such as the analysis of Ropinirole in biological fluids at very low concentrations, Liquid Chromatography coupled with Mass Spectrometry (LC-MS or LC-MS/MS) is the method of choice.[6][7]
The following tables summarize the key performance parameters of these analytical methods as reported in various validation studies.
Table 1: Performance Comparison of HPLC Methods for Ropinirole Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Acetonitrile: 0.02 M KH2PO4 (72:28 v/v)[8] | Methanol (B129727): 0.1% Trifluoroacetic acid (78:22 v/v)[9] | Buffer (pH 6.0): Acetonitrile (50:50 v/v)[10] |
| Column | Thermo C18 (250 mm x 4.6 mm, 5 µm)[8] | µ-bondapack C18 (150 x 4.6 mm, 5µ)[9] | C18 (250 x 4.6 mm i.d, 5µm)[10] |
| Detection Wavelength | 250 nm[8] | 250 nm[9] | 245 nm[10] |
| Linearity Range | 5-50 µg/mL[8] | 0.5-50 ng/mL[9] | 5-50 µg/mL[10] |
| Limit of Detection (LOD) | 1.65 µg/mL[8] | 0.2 ng/mL[9] | Not Reported |
| Limit of Quantification (LOQ) | 5.00 µg/mL[8] | 0.5 ng/mL[9] | Not Reported |
| Accuracy (% Recovery) | Not Reported | 97.05 ± 0.68%[9] | 99.3-100.4%[10] |
| Precision (% RSD) | Not Reported | Intra-day: 1.11-3.58%, Inter-day: 2.42-3.89%[9] | Intra-day: 0.27%, Inter-day: 0.26%[10] |
Table 2: Performance Comparison of Spectrophotometric Methods for Ropinirole Quantification
| Parameter | UV-Vis Method 1 | UV-Vis Method 2 | Colorimetric Method |
| Solvent/Reagent | Distilled Water[4] | First order derivative spectrophotometry[3] | 1,10-phenanthroline and ferric chloride[11] |
| Detection Wavelength (λmax) | 249 nm[4] | 238 nm (zero crossing at 249.0 nm)[3] | 510 nm[11] |
| Linearity Range | 5-25 µg/mL[4] | 5-30 µg/mL[3] | 50-300 µg/mL[11] |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Not Reported |
| Accuracy (% Recovery) | 99.88-100.12%[4] | Not Reported | Not Reported |
| Precision (% RSD) | Intra-day: 0.833%, Inter-day: 0.830%[4] | Not Reported | Not Reported |
Table 3: Performance of HPTLC and LC-MS/MS Methods for Ropinirole Quantification
| Parameter | HPTLC Method [1] | LC-MS/MS Method [6][7] |
| Mobile Phase/Eluent | Toluene: Ethyl acetate: 6M Ammonia (B1221849) solution (5:6:0.5, v/v/v) | 0.2% ammonia solution:acetonitrile (20:80, v/v) |
| Stationary Phase/Column | Pre-coated silica (B1680970) gel aluminum Plates 60F-254 | Hypurity C18 column |
| Detection | Densitometric analysis at 250 nm | MS/MS ion transitions: 261.2 -> 114.2 |
| Linearity Range | 100–3000 ng/spot | 20-1,200 pg/mL |
| Limit of Detection (LOD) | 12.95 ng/spot | Not explicitly stated, but LLOQ is very low |
| Limit of Quantification (LOQ) | 39.25 ng/spot | 3.45 pg/mL |
| Accuracy (% Recovery) | Not Reported | Extraction recovery: 90.45% |
| Precision (% RSD) | Not Reported | Intra-day and Inter-day assay RSD < 15% |
Experimental Protocols
This section provides a detailed methodology for some of the key experiments cited in the comparison tables.
High-Performance Liquid Chromatography (HPLC) with UV Detection[9]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: µ-bondapack C18 column (150×4.6 mm, 5µ).
-
Mobile Phase: A mixture of methanol and 0.1% trifluoroacetic acid in a ratio of 78:22 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 250 nm.
-
Sample Preparation: For plasma samples, protein precipitation is carried out using a water-methanol mixture (50:50 v/v). The supernatant is then evaporated, and the residue is reconstituted in the mobile phase before injection.
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of Ropinirole standards. The concentration of Ropinirole in the samples is then determined from this curve.
UV-Visible Spectrophotometry[4]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: Distilled water.
-
Procedure:
-
A stock solution of Ropinirole is prepared in distilled water.
-
Serial dilutions are made from the stock solution to prepare working standards of different concentrations.
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which is 249 nm for Ropinirole in distilled water.
-
-
Quantification: A calibration curve is generated by plotting absorbance versus concentration. The concentration of Ropinirole in the sample solution is then calculated using the regression equation of the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)[1]
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and a TLC scanner.
-
Stationary Phase: Pre-coated silica gel aluminum plates 60F-254.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and 6M ammonia solution in a ratio of 5:6:0.5 (v/v/v).
-
Sample Application: Standard and sample solutions are applied to the HPTLC plate as bands.
-
Development: The plate is developed in the developing chamber using the mobile phase.
-
Detection: After development, the plate is dried and scanned in a TLC scanner at 250 nm.
-
Quantification: The peak area of the spots is recorded, and a calibration curve is prepared by plotting peak area against the amount of Ropinirole applied.
Visualizing the Cross-Validation Workflow
The process of cross-validating analytical methods involves a systematic comparison of their performance characteristics. The following diagram illustrates a general workflow for this process.
Caption: Workflow for Analytical Method Cross-Validation.
Conclusion
The choice of an analytical method for Ropinirole quantification should be guided by the specific requirements of the application. For routine quality control of bulk drug and pharmaceutical formulations, HPLC and UV-Vis spectrophotometry offer a good balance of performance and cost-effectiveness.[12] HPTLC is a suitable alternative for high-throughput screening. For bioanalytical applications requiring high sensitivity to measure low concentrations of Ropinirole in biological matrices, LC-MS/MS is the superior technique.[7] This guide provides the necessary data to assist researchers in making an informed decision based on the desired level of sensitivity, specificity, and the nature of the sample to be analyzed.
References
- 1. Box-Behnken supported validation of stability-indicating high performance thin-layer chromatography (HPTLC) method: An application in degradation kinetic profiling of ropinirole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. iajps.com [iajps.com]
A Comparative Analysis of Immediate-Release versus Prolonged-Release Ropinirole Formulations for Research Applications
For researchers and drug development professionals, understanding the nuanced differences between immediate-release (IR) and prolonged-release (PR) formulations of Ropinirole (B1195838) is critical for designing robust experimental protocols and interpreting study outcomes. This guide provides a comprehensive comparison of these two formulations, supported by experimental data from clinical trials.
Pharmacokinetic Profile: A Tale of Two Releases
The fundamental difference between the IR and PR formulations of Ropinirole lies in their pharmacokinetic profiles, which dictate the onset, peak, and duration of drug exposure. The IR formulation is designed for rapid absorption, leading to quicker attainment of peak plasma concentrations, while the PR formulation provides a slower, more sustained release of the active pharmaceutical ingredient.
As would be expected, from a once-daily 8 mg dose of ropinirole prolonged release, the median time to achieve maximum plasma concentration is longer than that of the immediate release formulation dosed as 2.5 mg three times daily (~6 hours vs ~2 hours).[1] The bioavailability of ropinirole prolonged release compared to the immediate release formulation is nearly 100%. After approximately 4 days of use, steady state concentrations are generally achieved.
| Pharmacokinetic Parameter | Immediate-Release (IR) Ropinirole | Prolonged-Release (PR) Ropinirole |
| Time to Peak Concentration (Tmax) | ~1-2 hours | ~6-10 hours |
| Maximum Concentration (Cmax) | Higher and more pronounced peaks | Lower and more sustained peaks |
| Area Under the Curve (AUC) | Bioequivalent to PR formulation | Bioequivalent to IR formulation |
| Dosing Frequency | Typically 3 times daily | Once daily |
Efficacy in Parkinson's Disease: Balancing Symptom Control
Clinical trials have demonstrated that both IR and PR formulations of Ropinirole are effective in managing the symptoms of Parkinson's disease. However, the different release profiles can influence the consistency of symptom control. The PR formulation aims to provide more stable plasma concentrations over a 24-hour period, which may lead to more consistent dopaminergic stimulation and potentially reduce motor fluctuations.
In a randomized, double-blind, non-inferiority, crossover study, ropinirole prolonged release was shown to have comparable efficacy and tolerability to immediate release ropinirole in early PD patients, with significantly greater compliance.[1] In a study of patients with advanced Parkinson's disease, adjunctive PR Ropinirole provided a significantly greater improvement in symptom control in terms of the odds of achieving a ≥20% maintained reduction in time spent "off" compared with the IR formulation.[2]
| Efficacy Outcome | Immediate-Release (IR) Ropinirole | Prolonged-Release (PR) Ropinirole |
| Change in UPDRS Motor Score | Significant improvement from baseline | Comparable improvement to IR formulation |
| Reduction in "Off" Time | Effective in reducing "off" time | Showed a significant reduction in daily "off" time |
| Patient Compliance | Lower due to multiple daily doses | Significantly greater due to once-daily dosing |
Adverse Event Profile: A Comparative Overview
The adverse event profiles of both formulations are similar, as they are both based on the same active molecule. The most commonly reported side effects are dopaminergic in nature. However, the different release kinetics may influence the incidence and severity of certain adverse events.
In a study comparing the two formulations in early Parkinson's disease, the adverse events that occurred in greater than 5% of subjects in either treatment group included nausea (19% for PR vs. 20% for IR), somnolence (11% for PR vs. 15% for IR), dizziness (6% for both), headache (6% for PR vs. 5% for IR), constipation (5% for both), dyspepsia (3% for PR vs. 7% for IR), and fatigue (3% for PR vs. 5% for IR).[3] In a study on advanced Parkinson's disease, adverse events were reported by 72% of patients in the PR group and 61% in the IR group.[2]
| Adverse Event | Immediate-Release (IR) Ropinirole (Incidence) | Prolonged-Release (PR) Ropinirole (Incidence) |
| Nausea | 20% | 19% |
| Somnolence | 15% | 11% |
| Dyskinesia | More common as adjunct to L-dopa | May be comparable or slightly higher than IR |
| Dizziness | 6% | 6% |
| Hallucinations | Reported, especially in advanced PD | Reported, especially in advanced PD |
Experimental Protocols: A Methodological Snapshot
The following provides a generalized overview of the methodologies employed in clinical trials comparing IR and PR Ropinirole.
Study Design: Most comparative studies are randomized, double-blind, parallel-group, or crossover trials.
Patient Population: Participants are typically diagnosed with early-stage or advanced Parkinson's disease, with specific inclusion and exclusion criteria based on disease severity (e.g., Hoehn and Yahr stage), prior medication use, and comorbidities.
Intervention and Titration:
-
IR Ropinirole: Initiated at a low dose (e.g., 0.25 mg three times daily) and gradually titrated upwards based on efficacy and tolerability to a maximum daily dose (e.g., 24 mg/day).
-
PR Ropinirole: Initiated at a higher starting dose (e.g., 2 mg once daily) and titrated at larger increments (e.g., 2 mg weekly) to a maximum daily dose (e.g., 24 mg/day).
Efficacy Assessments:
-
Unified Parkinson's Disease Rating Scale (UPDRS): The motor score (Part III) is a primary endpoint, assessing tremor, rigidity, bradykinesia, and postural instability. Assessments are often conducted in both "on" (medication is effective) and "off" (medication is not fully effective) states.
-
Patient Diaries: Used to record the amount of "on" and "off" time each day.
Pharmacokinetic Analysis:
-
Blood samples are collected at predefined time points after drug administration.
-
Plasma concentrations of Ropinirole are determined using validated analytical methods such as high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the concentration-time data.
Visualizing Key Concepts
To further elucidate the comparisons, the following diagrams, generated using Graphviz (DOT language), illustrate the pharmacokinetic profiles, a typical clinical trial workflow, and the signaling pathway of Ropinirole.
Caption: Pharmacokinetic profiles of IR vs. PR Ropinirole.
Caption: A typical clinical trial workflow comparing IR and PR Ropinirole.
Caption: Simplified signaling pathway of Ropinirole as a dopamine D2 receptor agonist.
References
A Comparative Analysis of Non-Ergot Dopamine Agonists in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of three commonly prescribed non-ergot dopamine (B1211576) agonists—Ropinirole, Pramipexole, and Rotigotine (B252)—in preclinical models of Parkinson's Disease (PD). The objective is to offer a comprehensive overview of their performance based on available experimental data, detailing their mechanisms of action and the methodologies used to evaluate their efficacy. While direct head-to-head preclinical comparisons are limited, this guide synthesizes available data to facilitate an informed understanding of their respective profiles.
Introduction to Non-Ergot Dopamine Agonists in Parkinson's Disease
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a decline in motor control. Non-ergot dopamine agonists are a cornerstone of symptomatic treatment, acting directly on dopamine receptors to mimic the effects of endogenous dopamine. Unlike their ergot-derived predecessors, these agents are not associated with the risk of fibrotic tissue changes. Ropinirole, Pramipexole, and Rotigotine are widely used non-ergot dopamine agonists, each with a distinct pharmacological profile.
Mechanism of Action and Receptor Binding Profiles
Ropinirole, Pramipexole, and Rotigotine primarily exert their effects by stimulating D2-like dopamine receptors (D2, D3, and D4).[1] However, their affinity for different receptor subtypes varies, which may contribute to differences in their clinical efficacy and side-effect profiles.[2]
Table 1: Receptor Binding Affinities (Ki, nM) of Non-Ergot Dopamine Agonists
| Receptor | Ropinirole | Pramipexole | Rotigotine |
| D1 | >10,000 | >10,000 | 79 |
| D2 | 29 | 2.2 | 13 |
| D3 | 3.5 | 0.27 | 0.71 |
| D4 | 2,100 | 5.1 | 27 |
| α2-adrenergic | 2,700 | >10,000 | 8.6 |
| 5-HT1A | >10,000 | 4,000 | 30 |
Data compiled from various sources. Lower Ki values indicate higher binding affinity.
Pramipexole and Ropinirole are selective for the D2 family of dopamine receptors, with a particular preference for the D3 subtype.[1] Rotigotine, in addition to its high affinity for D2 and D3 receptors, also demonstrates significant affinity for D1, D4, and D5 receptors, as well as some serotonergic and adrenergic receptors.[2]
Preclinical Efficacy in Parkinson's Disease Models
The most commonly used animal models to study PD and evaluate the efficacy of potential therapeutics are the 6-hydroxydopamine (6-OHDA) rodent model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) primate and mouse models.[3][4]
The 6-OHDA Rat Model
The unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum of rats leads to a progressive loss of dopaminergic neurons on one side of the brain, mimicking the motor symptoms of PD.[3] The efficacy of dopamine agonists in this model is often assessed by measuring the number of contralateral rotations induced by the drug.
While direct comparative studies of all three agonists in the 6-OHDA model are scarce, individual studies have demonstrated the efficacy of each. For instance, both Ropinirole and Pramipexole have been shown to induce dose-dependent contralateral rotations in 6-OHDA-lesioned rats, indicating their ability to stimulate postsynaptic dopamine receptors and alleviate motor deficits.
The MPTP Primate and Mouse Models
The MPTP model involves the systemic administration of the neurotoxin MPTP, which selectively destroys dopaminergic neurons in the substantia nigra.[3][4] This model, particularly in non-human primates, closely recapitulates the motor symptoms of human PD.
Summary of Preclinical Efficacy Data
The following table summarizes the general findings on the efficacy of the three non-ergot dopamine agonists in preclinical models. It is important to note that the lack of standardized experimental protocols and direct comparative studies makes a definitive ranking of their efficacy challenging.
Table 2: Overview of Preclinical Efficacy in PD Models
| Dopamine Agonist | Animal Model | Key Efficacy Measures | General Findings |
| Ropinirole | 6-OHDA Rat, MPTP Primate | - Induction of contralateral rotations- Improvement in motor disability scores | Effective in reversing motor deficits. |
| Pramipexole | 6-OHDA Rat, MPTP Primate | - Induction of contralateral rotations- Improvement in motor disability scores | Demonstrates significant anti-parkinsonian effects. |
| Rotigotine | 6-OHDA Rat, MPTP Mouse | - Reduction of motor deficits- Neuroprotective effects in some studies | Effective in alleviating motor symptoms and may offer neuroprotective benefits. |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesion Rat Model
-
Animal Subjects: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Pre-treatment: To protect noradrenergic neurons from the neurotoxin, animals are pre-treated with desipramine (B1205290) (25 mg/kg, i.p.) 30 minutes before 6-OHDA administration.
-
Stereotaxic Surgery: Animals are anesthetized, and a small burr hole is drilled in the skull. 6-OHDA (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid) is unilaterally injected into the medial forebrain bundle or the striatum using a Hamilton syringe.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care.
-
Behavioral Assessment: Two to three weeks after surgery, the lesion is validated by assessing apomorphine- or amphetamine-induced rotations. For drug efficacy testing, animals are administered the dopamine agonist, and contralateral rotations are recorded over a set period (e.g., 90-120 minutes).
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Primate Model
-
Animal Subjects: Non-human primates, such as macaques or marmosets, are used.
-
MPTP Administration: MPTP is administered systemically (intramuscularly or intravenously) over several days to induce a stable parkinsonian state.
-
Behavioral Assessment: Motor disability is assessed using a standardized rating scale that scores various aspects of motor function, including tremor, bradykinesia, and posture.
-
Drug Administration and Efficacy Evaluation: Once a stable parkinsonian syndrome is established, dopamine agonists are administered, and changes in the motor disability score are recorded to evaluate efficacy.
Signaling Pathways and Experimental Workflows
The therapeutic effects of non-ergot dopamine agonists are mediated through the activation of D2-like receptors, which are G-protein coupled receptors. Activation of these receptors in the basal ganglia helps to restore the balance between the direct and indirect pathways of motor control, which is disrupted in Parkinson's disease.
Dopamine Agonist Signaling Pathway
The following diagram illustrates a typical experimental workflow for comparing the efficacy of non-ergot dopamine agonists in a preclinical PD model.
Experimental Workflow for Efficacy Comparison
Conclusion
Ropinirole, Pramipexole, and Rotigotine are effective non-ergot dopamine agonists that alleviate motor symptoms in preclinical models of Parkinson's disease. Their primary mechanism of action involves the stimulation of D2-like dopamine receptors, although differences in their receptor binding profiles may contribute to variations in their overall effects.
A significant gap in the current preclinical literature is the lack of direct, head-to-head comparative studies of these three agents in standardized animal models of PD. Such studies would be invaluable for elucidating subtle but potentially important differences in their efficacy, neuroprotective potential, and side-effect profiles. Future research should focus on conducting well-controlled, comparative preclinical trials to provide a more definitive basis for their differentiation and to guide the development of next-generation dopamine agonists for the treatment of Parkinson's disease. Clinical network meta-analyses suggest comparable efficacy among these agents in human patients, but dedicated preclinical comparative studies are needed to explore the neurobiological underpinnings of their effects.[5][6][7][8]
References
- 1. Ropinirole and Pramipexole Promote Structural Plasticity in Human iPSC-Derived Dopaminergic Neurons via BDNF and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complex molecular pharmacology of the dopamine D2 receptor: Implications for pramipexole, ropinirole, and rotigotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Comparative Efficacy of Non-ergot Dopamine Agonist and Potential Risk Factors for Motor Complications and Side Effects From NEDA Use in Early Parkinson's Disease: Evidence From Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRITICAL APPRAISAL AND SUMMARY OF RESULTS OF THE MULTIPLE TREATMENT COMPARISON META-ANALYSIS - Rotigotine (Neupro) (Transdermal Patch) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Ropinirole's Safety and Tolerability Profile in Comparison to Other Dopamine Agonists: A Guide for Researchers
A detailed examination of the safety and tolerability of Ropinirole versus Pramipexole, Rotigotine, and Apomorphine, supported by data from pivotal clinical trials.
Dopamine (B1211576) agonists are integral to the therapeutic landscape for Parkinson's disease and other dopamine-responsive disorders. While their efficacy is well-documented, their clinical application is often nuanced by their respective safety and tolerability profiles. This guide offers an objective comparison of Ropinirole against other prominent dopamine agonists—Pramipexole, Rotigotine, and Apomorphine—drawing upon data from key clinical studies to inform researchers, scientists, and drug development professionals.
The Underlying Mechanism: Dopamine Receptor Signaling
Dopamine agonists exert their therapeutic effects by directly stimulating dopamine receptors in the brain, primarily the D2 and D3 subtypes. This interaction initiates a cascade of intracellular events that ultimately modulate neuronal excitability and gene expression, compensating for the dopamine deficiency characteristic of Parkinson's disease.
Dopamine D2/D3 receptor signaling pathway.
Comparative Analysis of Adverse Events
The following tables present a quantitative summary of the most frequently reported adverse events in placebo-controlled clinical trials for each dopamine agonist, categorized by the stage of Parkinson's disease.
Table 1: Incidence of Common Adverse Events in Early Parkinson's Disease (Monotherapy)
| Adverse Event | Ropinirole (%) | Pramipexole (%) | Rotigotine (%) | Placebo (%) |
| Nausea | 60 | 33 | 41 | 22 |
| Dizziness | 40 | 25 | 19 | 13 |
| Somnolence | 40 | 29 | 33 | 15 |
| Hallucinations | 12 | 9 | Not Reported | 3 |
| Constipation | 14 | 14 | Not Reported | 6 |
| Insomnia | 17 | 27 | Not Reported | 12 |
| Orthostatic Hypotension | Not Reported | 5 | Not Reported | 1 |
Data compiled from respective drug prescribing information.
Table 2: Incidence of Common Adverse Events in Advanced Parkinson's Disease (Adjunctive to Levodopa)
| Adverse Event | Ropinirole (%) | Pramipexole (%) | Rotigotine (%) | Placebo (%) |
| Dyskinesia | 34 | 47 | 17 | 18 |
| Nausea | 30 | 28 | 22 | 16 |
| Somnolence | 27 | 29 | Not Reported | 11 |
| Dizziness | 26 | 26 | Not Reported | 14 |
| Hallucinations | 17 | 17 | 10 | 4 |
| Orthostatic Hypotension | Not Reported | 17 | Not Reported | 9 |
| Application Site Reactions | N/A | N/A | 15 | 4 |
Data compiled from respective drug prescribing information.
Table 3: Incidence of Common Adverse Events with Subcutaneous Apomorphine for "Off" Episodes
| Adverse Event | Apomorphine (%) | Placebo (%) |
| Yawning | 40 | 0 |
| Dyskinesias | 24 | 0 |
| Drowsiness/Somnolence | 20 | 0 |
| Nausea and/or Vomiting | 19 | 10 |
| Dizziness/Postural Hypotension | 12 | 0 |
| Rhinorrhea | 10 | 0 |
| Hallucination/Confusion | 10 | 0 |
| Injection Site Bruising | 7 | 2 |
Data compiled from the APOKYN® prescribing information.[1]
Detailed Experimental Protocols from Pivotal Trials
The safety and tolerability data presented are primarily derived from randomized, double-blind, placebo-controlled clinical trials. The methodologies of these key studies are summarized below.
Ropinirole (Requip®)
-
Study Design: The pivotal trials for Ropinirole were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[2]
-
Patient Population: Separate trials were conducted in patients with early Parkinson's disease not receiving levodopa (B1675098) and in patients with advanced Parkinson's disease experiencing motor fluctuations while on levodopa.[3][4]
-
Dosing and Titration: For the immediate-release formulation, treatment was initiated at a low dose (e.g., 0.25 mg three times daily) and gradually titrated upwards based on efficacy and tolerability to a maximum of 24 mg/day.[2] The extended-release formulation was initiated at 2 mg once daily and titrated weekly in 2 mg increments.[5]
-
Safety Assessment: Adverse events were recorded at each study visit through spontaneous patient reports and direct questioning by investigators. Assessments included monitoring of vital signs, with a focus on orthostatic hypotension, and routine laboratory tests.
Pramipexole (Mirapex®)
-
Study Design: The clinical development program for Pramipexole included randomized, double-blind, placebo-controlled, parallel-group trials.[6]
-
Patient Population: Studies enrolled patients with early Parkinson's disease (Hoehn and Yahr stages I-III) without concomitant levodopa, and patients with advanced disease on stable doses of levodopa who were experiencing motor fluctuations.[7]
-
Dosing and Titration: The immediate-release tablets were initiated at 0.125 mg three times daily and titrated every 5 to 7 days to a maximum dose of 4.5 mg/day.[6] The extended-release formulation was started at 0.375 mg once daily and titrated at similar intervals.[8]
-
Safety Assessment: The safety evaluation involved the systematic collection of all adverse events, with particular attention to somnolence, hallucinations, and impulse control disorders through specific questioning. Orthostatic blood pressure measurements were performed at baseline and throughout the titration period.[6]
Rotigotine (Neupro®)
-
Study Design: The efficacy and safety of the Rotigotine transdermal system were established in several randomized, double-blind, placebo-controlled trials.[9][10]
-
Patient Population: The trials included patients with early-stage idiopathic Parkinson's disease and patients with advanced disease experiencing at least 2.5 hours of "off" time per day.[11]
-
Dosing and Titration: The patch was initiated at a dose of 2 mg/24 hours and titrated weekly in 2 mg/24 hour increments up to a maximum of 6 mg/24 hours in early PD and 8 mg/24 hours in advanced PD.[12]
-
Safety Assessment: Adverse events were recorded at each visit. A key aspect of the safety assessment for Rotigotine was the evaluation of application site reactions, which were graded by investigators for severity. Standard safety monitoring of vital signs and laboratory parameters was also conducted.[11]
Apomorphine (Apokyn®)
-
Study Design: The pivotal trial for subcutaneous Apomorphine was a randomized, double-blind, placebo-controlled, parallel-group study.[1]
-
Patient Population: The study enrolled patients with advanced Parkinson's disease who experienced "off" episodes despite being on an optimized oral anti-Parkinson's medication regimen.[13]
-
Dosing and Titration: A key feature of the Apomorphine trials was an in-clinic dose titration phase to identify the individual patient's effective and tolerable dose (ranging from 2 mg to 10 mg) to reverse an "off" state. This dose was then used for as-needed subcutaneous injections during the study.[14]
-
Safety Assessment: Due to the high incidence of nausea and vomiting, a mandatory pre-treatment with an antiemetic (trimethobenzamide) was part of the protocol, starting three days before the first dose of Apomorphine.[15][16] Safety assessments included monitoring for orthostatic hypotension, especially during dose titration, and regular inspection of injection sites for local reactions.[13]
Key Distinctions in Safety and Tolerability Profiles
-
Gastrointestinal Effects: Nausea is a very common adverse event across all dopamine agonists, particularly during the initial titration phase. Apomorphine exhibits the most potent emetic effects, necessitating prophylactic antiemetic treatment.[15][16]
-
Central Nervous System Effects: Somnolence, including sudden sleep attacks, is a significant concern with Ropinirole and Pramipexole.[3][6] Hallucinations are also a known class effect, with a similar incidence for Ropinirole and Pramipexole, and are more frequent in the elderly and those with advanced disease.[7]
-
Cardiovascular Effects: Orthostatic hypotension is a common risk, especially during dose escalation, across all dopamine agonists.[6]
-
Impulse Control Disorders: A notable risk associated with dopamine agonists, particularly Ropinirole and Pramipexole, is the development of impulse control disorders such as pathological gambling and hypersexuality.[6]
-
Application-Specific Effects: Rotigotine is associated with a high incidence of application site reactions, which can lead to treatment discontinuation.[11] Subcutaneous Apomorphine frequently causes injection site reactions, including nodules and bruising.
-
Dyskinesia: In patients with advanced Parkinson's disease already on levodopa, the addition of any dopamine agonist can precipitate or worsen dyskinesia.[4]
References
- 1. apokyn.com [apokyn.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. Ropinirole (ropinirole) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pramipexole: Package Insert / Prescribing Information / MOA [drugs.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. eldercarepharmacyconsultants.com [eldercarepharmacyconsultants.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. For Healthcare Professionals | NEUPRO® (rotigotine transdermal system) [neupro.com]
- 12. ucb-usa.com [ucb-usa.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. molinahealthcare.com [molinahealthcare.com]
- 15. Medical Information - APOKYN® (apomorphine HCI) [apokynhcp.com]
- 16. pharmerica.com [pharmerica.com]
A Comparative Guide to the Statistical Validation of Analytical Methods for Ropinirole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantitative determination of Ropinirole Hydrochloride in bulk and pharmaceutical dosage forms. The comparison focuses on High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, with supporting experimental data and protocols to aid in the selection of the most suitable method for specific analytical needs.
Comparison of Validated Analytical Methods
The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, specificity, and the nature of the sample. This section compares the performance of three commonly employed techniques: HPLC, HPTLC, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of compounds. Several validated RP-HPLC methods have been reported for this compound, offering high precision and specificity.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC provides a simpler and more cost-effective alternative to HPLC for the quantification of this compound. It allows for the simultaneous analysis of multiple samples.
UV-Vis Spectrophotometry
UV-Vis Spectrophotometry is a straightforward and rapid method for the determination of this compound, particularly in bulk drug and simple dosage forms.
Quantitative Data Summary
The following tables summarize the key validation parameters for the compared analytical methods, providing a clear overview of their performance characteristics.
Table 1: Comparison of Validated HPLC Methods for this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Thermo C18 column (4.6 mm i.d × 250 mm)[1] | Hypersil C18 (BDS) column[2] | C18 (250 x 4.6mm) 5 – micron Hypersil BDS[3][4] |
| Mobile Phase | Acetonitrile (B52724): 0.02 M KH2PO4 solution (72:28 v/v)[1] | 0.05mol glacial acetic acid (pH 3): acetonitrile (50:50v/v)[2] | 0.05m glacial acetic acid and acetonitrile (50:50)[3][4] |
| Flow Rate | 1.1 mL/min[1] | 1ml/min[2] | 1.0 mL/min[3][4] |
| Detection Wavelength | 250.0 nm[1] | 250nm[2] | 250nm[3][4] |
| Retention Time | 2.66 min[1] | 4.037min[2] | 3.566 minutes[3][4] |
| Linearity Range | - | 4-12μg/ml[2] | - |
| Correlation Coefficient (r²) | - | 0.997[2] | - |
| Accuracy (% Recovery) | 99.39% to 100%[1] | 99.0-99.89%[2] | - |
| Precision (%RSD) | - | Intraday: 0.39, Interday: 0.479[2] | - |
Table 2: Comparison of Validated HPTLC Methods for this compound
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Silica (B1680970) gel precoated aluminum plate 60F-254[5] | - |
| Mobile Phase | Chloroform: acetone: triethylamine (B128534) (3.5:1.5:0.2 v/v)[5] | Acetone–cyclohexane–6 M ammonia (B1221849) solution (8:5.5:0.5, v/v/v)[6] |
| Detection Wavelength | 250 nm[5] | 250 nm[6] |
| Rf Value | 0.52 ± 0.02[5] | 0.51±0.002[6] |
| Linearity Range | 300 - 1800 ng per band[5] | 100–3,000 ng spot⁻¹[6] |
| Correlation Coefficient (r²) | 0.9983 ± 0.0008[5] | 0.9976±0.0011[6] |
| Limit of Detection (LOD) | - | 12.89 ng spot⁻¹[6] |
| Limit of Quantification (LOQ) | - | 42.53 ng spot⁻¹[6] |
Table 3: Comparison of Validated UV-Vis Spectrophotometric Methods for this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Acetonitrile, Water & Methanol[7] | Distilled water[8] | - |
| λmax | 249 nm[7] | 250 nm[8] | - |
| Linearity Range | 5-25 μg/ml[7] | 5-35 μg/ml[8] | - |
| Correlation Coefficient (r²) | 0.999[7] | 0.9998[8] | - |
| Molar Absorptivity | - | 8.703×10³ l/mol.cm[8] | - |
| Accuracy (% Recovery) | 99.6%[7] | 99%-101%[8] | - |
| Precision (%RSD) | Inter-day: 0.83033, Intra-day: 0.833667[7] | 0.00608 (for three replicate samples)[8] | - |
| LOD | - | - | - |
| LOQ | - | - | - |
Experimental Protocols & Workflows
Detailed methodologies for the cited experiments are provided below, followed by visual representations of the workflows.
HPLC Method Protocol
A representative HPLC method for the analysis of this compound involves the following steps:
-
Sample Preparation: A standard stock solution of this compound is prepared. For tablet analysis, a number of tablets are weighed, powdered, and a quantity equivalent to a specific amount of the drug is dissolved in the mobile phase.
-
Chromatographic Conditions: A C18 column is typically used as the stationary phase. The mobile phase is a mixture of a buffer (e.g., potassium dihydrogen phosphate (B84403) or glacial acetic acid) and an organic solvent (e.g., acetonitrile) in a defined ratio. The flow rate is maintained around 1.0 mL/min.
-
Detection: The eluent is monitored at a wavelength of 250 nm.
-
Quantification: The peak area of this compound is measured and compared with that of a standard solution to determine the concentration.
Caption: Workflow for HPLC analysis of this compound.
HPTLC Method Protocol
A typical HPTLC method for this compound analysis includes these stages:
-
Sample Application: Standard and sample solutions are applied to a pre-activated HPTLC plate (e.g., silica gel 60F-254) as bands.
-
Chromatogram Development: The plate is developed in a saturated chamber with an appropriate mobile phase, such as a mixture of chloroform, acetone, and triethylamine.
-
Densitometric Analysis: After development, the plate is dried and scanned densitometrically at 250 nm.
-
Quantification: The peak area of the this compound spot is used for quantification against a calibration curve.
Caption: Workflow for HPTLC analysis of this compound.
UV-Vis Spectrophotometry Method Protocol
The protocol for a UV-Vis spectrophotometric method for this compound is as follows:
-
Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., distilled water or a mixture of acetonitrile, water, and methanol). A series of dilutions are made to prepare standard solutions of different concentrations.
-
Spectral Measurement: The absorbance of the standard solutions is measured at the wavelength of maximum absorbance (λmax), which is typically around 249-250 nm.
-
Calibration Curve: A calibration curve is constructed by plotting absorbance versus concentration.
-
Sample Analysis: The absorbance of the sample solution is measured, and its concentration is determined from the calibration curve.
Caption: Workflow for UV-Vis Spectrophotometric analysis of this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. ijddr.in [ijddr.in]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Design Expert-Supported Development and Validation of High-Performance Thin-Layer Chromatographic Stability-Indicating (HPTLC) Method: an Application in Quantitative Analysis of Ropinirole in the Bulk Drug and in Marketed Dosage Forms - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric Estimation of this compound in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Ropinirole and Rotigotine
In the landscape of dopamine (B1211576) agonist research and development, particularly for neurological disorders such as Parkinson's disease and Restless Legs Syndrome, a detailed understanding of the pharmacological nuances of available compounds is paramount. This guide provides an objective in vitro comparison of two prominent non-ergoline dopamine agonists, Ropinirole (B1195838) and Rotigotine. The following sections present a comprehensive analysis of their receptor binding affinities, functional activities, and the signaling pathways they modulate, supported by experimental data and detailed methodologies.
Quantitative Comparison of Receptor Binding Affinities and Functional Potencies
The in vitro pharmacological profiles of Ropinirole and Rotigotine reveal distinct differences in their interactions with dopamine receptor subtypes and other neurotransmitter receptors. This data, summarized in the tables below, has been compiled from various radioligand binding and functional assays.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Ropinirole (Ki, nM) | Rotigotine (Ki, nM) | Reference |
| D1 | >10,000 | 83 | [1][2] |
| D2 | ~98,700 (human striatum) | 13.5 | [1][2] |
| pKi 7.4 (in CHO cells) | [3] | ||
| D3 | pKi 8.4 (in CHO cells) | 0.71 | [1][3] |
| D4.2 | - | 3.9 | [1] |
| D4.4 | pKi 6.8 (in CHO cells) | 15 | [1][3] |
| D4.7 | - | 5.9 | [1] |
| D5 | >10,000 | 5.4 | [1][4] |
Note: pKi values from reference[3] were not converted to nM to preserve the original data representation. Higher pKi values indicate higher affinity.
Table 2: Functional Activity at Dopamine Receptors
| Receptor Subtype | Ropinirole | Rotigotine | Reference |
| D1 | No agonist activity | Full agonist | [4][5] |
| D2 | Full agonist (pEC50: 7.4) | Full agonist | [1][3] |
| D3 | Full agonist (pEC50: 8.4) | Full agonist | [1][3] |
| D4.4 | Full agonist (pEC50: 6.8) | Agonist | [1][3] |
| D5 | No agonist activity | Full agonist | [4][5] |
Table 3: Binding Affinities at Non-Dopaminergic Receptors (Ki, nM)
| Receptor | Ropinirole | Rotigotine | Reference |
| 5-HT1A | - | 30 | [1][6] |
| α2B-adrenergic | - | 27 | [1][6] |
Pharmacological Profile Overview
Rotigotine demonstrates a broader receptor binding profile, exhibiting high affinity for all dopamine receptor subtypes (D1-D5).[1][5] In contrast, Ropinirole is more selective for the D2-like family of receptors (D2, D3, D4) and shows negligible affinity for D1 and D5 receptors.[2][3] Functionally, Rotigotine acts as a full agonist at D1, D2, and D3 receptors.[4][5] Ropinirole is also a full agonist at D2 and D3 receptors but lacks activity at D1 and D5 receptors.[3][4]
Beyond the dopaminergic system, Rotigotine displays significant affinity for the serotonin (B10506) 5-HT1A receptor, where it acts as a weak agonist, and for the α2B-adrenergic receptor, where it functions as an antagonist.[1][6]
Signaling Pathways and Experimental Workflow
The activation of dopamine receptors by agonists like Ropinirole and Rotigotine initiates intracellular signaling cascades that are crucial for their therapeutic effects. The following diagrams illustrate the generalized signaling pathways for D1-like and D2-like dopamine receptors and a typical experimental workflow for assessing drug-receptor interactions in vitro.
Caption: D1-like receptor signaling pathway activated by Rotigotine.
Caption: D2-like receptor signaling pathway activated by Ropinirole and Rotigotine.
References
- 1. The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ropinirole's Neuroprotective Potential: A Comparative Review of Independent Studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of independent studies investigating the neuroprotective effects of Ropinirole (B1195838). The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to offer an objective assessment of Ropinirole's performance as a potential neuroprotective agent.
Quantitative Data Summary
The neuroprotective efficacy of Ropinirole has been evaluated across various preclinical and clinical studies. The following tables summarize the key quantitative findings from these independent investigations, providing a comparative overview of its effects in different models of neurodegeneration.
Preclinical Studies: In Vivo Animal Models
| Study Focus | Animal Model | Ropinirole Dosage | Key Quantitative Outcomes | Reference |
| Parkinson's Disease | MPTP-induced mice | 0.5, 1, or 2 mg/kg | Maintained motor coordination and postural balance in pole and rotarod tests. Significantly reduced dopaminergic neuron damage in the substantia nigra pars compacta (SNpc) and striatum. Increased Bcl-2/Bax ratio and inhibited cytosolic cytochrome c release and caspase-3 activity. | [1] |
| Parkinson's Disease | 6-OHDA-lesioned rats | 0.5 mg/kg (in combination with L-DOPA) | Reduced dyskinetic movements. | [2] |
| Alzheimer's Disease | Aβ1–42-infused Wistar rats | 5 and 10 mg/kg/i.p. | 10 mg/kg dose significantly improved spatial learning and memory in the Barnes maze, reduced lipid peroxidation, and inhibited acetylcholinesterase activity. Restored mitochondrial membrane potential. Reduced neuronal loss in the hippocampus. | [3][4] |
| Stroke | Transient middle cerebral artery occlusion (tMCAO) in Wistar rats | 10 and 20 mg/kg b.w. | Showed significant improvement in grip strength, motor coordination, and gait analysis. Reduced infarct area. Attenuated mitochondrial reactive oxygen species (ROS) production and inhibited mitochondrial permeability transition pore (mPTP) opening. Inhibited the translocation of cytochrome c from mitochondria to the cytosol. | [5] |
Clinical Studies
| Study Focus | Patient Population | Treatment | Key Quantitative Outcomes | Reference |
| Early Parkinson's Disease | Patients with early-stage PD | Ropinirole vs. Placebo | 43.4% improvement in UPDRS motor score with Ropinirole vs. 21.0% with placebo (p = 0.018). | [6] |
| Early Parkinson's Disease | Patients with early PD (n=241) | Ropinirole (up to 8 mg tid) vs. Placebo | 24% improvement in UPDRS motor score with Ropinirole vs. -3% with placebo (p < 0.001). | [7] |
| Amyotrophic Lateral Sclerosis (ALS) | Patients with sporadic ALS (n=20) | Ropinirole vs. Placebo | Delayed disease progression by an average of 27.9 weeks. Treated patients were more physically active and showed slower rates of decline in mobility, muscle strength, and lung function. | [8] |
Key Experimental Protocols
This section details the methodologies for key experiments cited in the studies to provide a framework for reproducibility and further investigation.
MPTP-Induced Mouse Model of Parkinson's Disease
Objective: To assess the neuroprotective effect of Ropinirole against MPTP-induced dopaminergic neurodegeneration.
Methodology:
-
Animal Model: Male C57BL/6 mice are typically used.
-
MPTP Administration: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) hydrochloride (e.g., 30 mg/kg, i.p.) for five consecutive days to induce parkinsonian features.[9]
-
Ropinirole Treatment: Ropinirole is administered at various doses (e.g., 0.5, 1, or 2 mg/kg) prior to or concurrently with MPTP administration.[1]
-
Behavioral Assessment: Motor function is evaluated using tests such as the pole test (to measure bradykinesia) and the rotarod test (to assess motor coordination and balance).[1][9]
-
Histological Analysis: Brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
-
Biochemical Analysis: Protein levels of apoptosis-related markers such as Bcl-2, Bax, cytochrome c, and caspase-3 are measured in brain tissue lysates using Western blotting.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
Objective: To evaluate the protective effects of Ropinirole against neurotoxin-induced cell death in a human neuroblastoma cell line.
Methodology:
-
Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a suitable medium (e.g., a 1:1 mixture of MEM and Ham's F-12) supplemented with fetal bovine serum and antibiotics.[10] For some experiments, cells are differentiated into a more mature neuronal phenotype using retinoic acid.
-
Neurotoxin Treatment: Neurotoxicity is induced by exposing the cells to a neurotoxin such as rotenone (B1679576) or Aβ25-35.[11][12]
-
Ropinirole Treatment: Cells are pre-treated with various concentrations of Ropinirole (e.g., 10, 30, 50 µM) for a specified period before the addition of the neurotoxin.[12]
-
Cell Viability Assays: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.
-
Apoptosis Assays: Apoptosis can be quantified by measuring the activity of caspases (e.g., caspase-3, caspase-9) or by analyzing changes in the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2).[11]
Assessment of Mitochondrial Function
Objective: To determine the effect of Ropinirole on mitochondrial integrity and function in the context of neuronal injury.
Methodology:
-
Mitochondrial Isolation: Mitochondria can be isolated from animal brain tissue (e.g., rat liver or brain) through differential centrifugation.
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: The mitochondrial membrane potential can be assessed using fluorescent dyes like Rhodamine 123 or JC-1. A decrease in fluorescence intensity indicates mitochondrial depolarization.[3][13]
-
Mitochondrial Respiration: Oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, can be measured using high-resolution respirometry (e.g., Seahorse XF Analyzer).[13]
-
Mitochondrial Permeability Transition Pore (mPTP) Opening: The opening of the mPTP can be measured by monitoring mitochondrial swelling or the release of calcein (B42510) from pre-loaded mitochondria.
-
Reactive Oxygen Species (ROS) Measurement: Mitochondrial ROS production can be quantified using fluorescent probes such as MitoSOX Red.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Ropinirole are mediated through multiple signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms and typical experimental workflows.
References
- 1. Ropinirole protects against 1-methyl-4-phenyl-1, 2, 3, 6-tetrahydropyridine (MPTP)-induced neurotoxicity in mice via anti-apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective effect of ropinirole against Aβ1–42 ‐induced neurochemical perturbations and cognitive impairments in a rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of ropinirole against Aβ1-42 -induced neurochemical perturbations and cognitive impairments in a rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ropinirole induces neuroprotection following reperfusion-promoted mitochondrial dysfunction after focal cerebral ischemia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A placebo-controlled evaluation of ropinirole, a novel D2 agonist, as sole dopaminergic therapy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ropinirole for the treatment of early Parkinson's disease. The Ropinirole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. D2/D3 receptor agonist ropinirole protects dopaminergic cell line against rotenone-induced apoptosis through inhibition of caspase- and JNK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Side effects based network construction and drug repositioning of ropinirole as a potential molecule for Alzheimer's disease: an in-silico, in-vitro, and in-vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence-Based Mitochondrial Function Assays: Techniques, ATP & ROS Detection, and Applications in Drug Discovery [elabscience.com]
A Comparative Guide to Ropinirole Hydrochloride Efficacy in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of Ropinirole (B1195838) Hydrochloride across different rodent strains in established preclinical models of Parkinson's disease. The data presented herein is intended to assist researchers in selecting the most appropriate animal models and strains for their specific research objectives and to facilitate the replication and extension of previous findings.
Summary of Ropinirole's Therapeutic Effects in Rodent Models
Ropinirole Hydrochloride, a non-ergoline dopamine (B1211576) agonist with high affinity for D2 and D3 dopamine receptors, has demonstrated efficacy in alleviating motor deficits in various animal models of Parkinson's disease.[1][2] The following tables summarize the key quantitative findings from studies utilizing 6-hydroxydopamine (6-OHDA)-lesioned rats and reserpine-treated mice, two of the most common models for assessing anti-parkinsonian drug efficacy.
Table 1: Efficacy of Ropinirole in the 6-OHDA-Lesioned Rat Model
The 6-OHDA model mimics the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease. Drug-induced rotation is a standard behavioral measure in this model, where a higher number of contralateral turns indicates a therapeutic effect.
| Animal Strain | Treatment | Dose (mg/kg) | Outcome Measure | Result | Reference |
| Rat (Strain not specified) | Ropinirole | 20.17 (ED50) | Contralateral Turns | Induces significant turning behavior | [3] |
| Sprague-Dawley Rat | Ropinirole | Not specified | PPE-B mRNA levels | Did not significantly elevate PPE-B mRNA levels | [4] |
ED50: The dose that produces 50% of the maximal effect. PPE-B: Preproenkephalin-B, an opioid peptide precursor implicated in L-DOPA-induced dyskinesia.
Table 2: Efficacy of Ropinirole in the Reserpine-Induced Catalepsy Mouse Model
Reserpine (B192253) depletes monoamines, including dopamine, leading to a cataleptic state characterized by immobility and an inability to correct an imposed posture. The reversal of catalepsy is a key indicator of a drug's anti-parkinsonian potential.
| Animal Strain | Treatment | Dose (mg/kg) | Outcome Measure | Result | Reference |
| Mouse (Strain not specified) | Ropinirole | 18.55 (ED50) | Reversal of Catalepsy | Dose-dependently suppressed catalepsy | [3] |
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experimental models are provided below.
6-OHDA-Lesioned Rat Model of Parkinson's Disease
This protocol describes the unilateral lesion of the nigrostriatal dopamine pathway in rats using 6-hydroxydopamine.
Objective: To create a rodent model of Parkinson's disease characterized by a unilateral loss of dopaminergic neurons.
Materials:
-
Male Rats (e.g., Sprague-Dawley, Wistar)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Saline (sterile, 0.9%)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame.
-
6-OHDA Solution Preparation: Dissolve 6-OHDA in cold saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration is typically 2-4 µg/µL.
-
Stereotaxic Surgery:
-
Expose the skull and identify the bregma.
-
Drill a small hole at the desired coordinates for targeting the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc).
-
Slowly infuse 2-4 µL of the 6-OHDA solution into the target brain region using a Hamilton syringe.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Behavioral Assessment: Behavioral testing, such as apomorphine- or amphetamine-induced rotation, is typically performed 2-3 weeks post-surgery to confirm the lesion.
Reserpine-Induced Catalepsy in Mice
This protocol details the induction of catalepsy in mice using reserpine to screen for potential anti-parkinsonian drugs.
Objective: To induce a cataleptic state in mice as a model for the akinesia observed in Parkinson's disease.
Materials:
-
Male mice (e.g., C57BL/6, BALB/c)
-
Reserpine
-
Vehicle (e.g., saline, distilled water with a few drops of Tween 80)
-
Catalepsy bar (a horizontal bar raised approximately 3-5 cm from the surface)
-
Stopwatch
Procedure:
-
Drug Administration: Administer reserpine (typically 1-5 mg/kg, intraperitoneally or subcutaneously) to the mice.
-
Catalepsy Assessment: At a predetermined time after reserpine injection (e.g., 60-120 minutes), place the mouse's forepaws on the elevated bar.
-
Measurement: Record the time it takes for the mouse to remove both forepaws from the bar. A cut-off time (e.g., 180-300 seconds) is typically used.
-
Data Analysis: Compare the latency to descend from the bar between vehicle-treated and ropinirole-treated groups.
Visualizing Mechanisms and Workflows
Ropinirole's Mechanism of Action: D2 Receptor Signaling Pathway
Ropinirole primarily exerts its therapeutic effects by acting as an agonist at dopamine D2 and D3 receptors. Activation of these G protein-coupled receptors (GPCRs) initiates a signaling cascade that ultimately modulates neuronal excitability and gene expression.
Caption: Ropinirole's signaling cascade via the D2 receptor.
Experimental Workflow: 6-OHDA Lesion and Ropinirole Evaluation
The following diagram outlines the typical experimental workflow for inducing a 6-OHDA lesion in rats and subsequently evaluating the therapeutic efficacy of Ropinirole.
Caption: Workflow for 6-OHDA lesion and Ropinirole assessment.
Logical Relationship: Strain Differences in Ropinirole Response
While direct comparative studies are limited, the existing data suggests potential strain-dependent differences in the response to Ropinirole. This diagram illustrates the logical flow for investigating these differences.
References
Safety Operating Guide
Proper Disposal of Ropinirole Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of Ropinirole Hydrochloride is imperative for ensuring personnel safety and environmental protection. As a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, adherence to established protocols is critical for researchers, scientists, and drug development professionals.[1][2] This guide provides a procedural, step-by-step framework for the proper management and disposal of this compound waste in a laboratory setting.
Hazard Profile and Regulatory Information
This compound presents specific hazards that dictate its handling and disposal requirements. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations for complete and accurate classification.[3]
| Hazard Classification | Description | UN Number |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] | UN3077[3] |
| Aquatic Toxicity (Acute & Chronic) | Category 1: Very toxic to aquatic life with long-lasting effects.[1][2] | UN3077[3] |
| Transport Designation | Environmentally hazardous substance, solid, n.o.s. | UN3077[3] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate personal protective equipment is worn to prevent exposure.
-
Eye Protection: Wear safety goggles with side shields.[4]
-
Hand Protection: Use impervious protective gloves.[4]
-
Body Protection: Wear appropriate protective clothing to avoid skin contact.[4]
-
Respiratory Protection: In situations where dust formation is possible, use a suitable respirator.[3][4]
Step 2: Waste Segregation and Containment
Proper segregation is crucial to prevent accidental mixing with incompatible materials and to ensure correct disposal routing.
-
Identify Waste: Collect all materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.
-
Use Designated Containers: Place the waste into a suitable, clearly labeled, and closed container to await disposal.[3] Hazardous pharmaceutical waste is typically collected in black containers labeled "hazardous waste pharmaceuticals."[5]
-
Avoid Incompatibles: Do not mix this compound waste with strong oxidizing agents, strong acids, or strong alkalis.[3][4]
Step 3: Labeling and Storage
Proper labeling and storage are essential for safety and regulatory compliance.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents (i.e., "this compound Waste").
-
Storage: Store the sealed container in a designated, well-ventilated, and secure area away from incompatible materials.[4]
Step 4: Final Disposal
Disposal must be conducted in accordance with all applicable regulations.
-
Engage a Certified Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal company.[3]
-
Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal environmental regulations, such as those established by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[5][6]
-
Prohibited Disposal Methods: Do not dispose of this compound by flushing it down the drain or discarding it in the regular trash.[7] The EPA's 2019 rule prohibits the sewering of hazardous waste pharmaceuticals.[7]
Step 5: Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Contain Spill: Prevent the spill from spreading or entering drains.[3]
-
Clean-up: Carefully sweep up the solid material and place it into a suitable container for disposal as hazardous waste.[3] Decontaminate the spill area and cleaning equipment.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling Ropinirole Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of active pharmaceutical ingredients is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal guidance for Ropinirole Hydrochloride (R-HCl).
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is required:
-
Eye Protection: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Due to the powdered nature and potential for skin contact, impervious gloves are mandatory.[2] Nitrile gloves are a suitable choice as they offer good resistance to a range of chemicals and are a good alternative for those with latex allergies.[3] It is recommended to use double gloves for enhanced protection.
-
Body Protection: An impervious lab coat or gown should be worn to protect against skin exposure.[2] For tasks with a higher risk of dust generation, coveralls may be necessary.
-
Respiratory Protection: To prevent inhalation of the powdered compound, a NIOSH-approved respirator is required when handling this compound, especially when dust may be generated.[1][2] A NIOSH-approved particulate filtering facepiece respirator (e.g., N95) or a higher level of protection, such as a powered air-purifying respirator (PAPR), should be used.[4][5]
Quantitative Safety Data
While no specific occupational exposure limits (OELs) have been established for this compound, the following toxicological and ecotoxicological data underscore the need for careful handling.
| Data Point | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 396 mg/kg | Rat | |
| Aquatic Toxicity | Very toxic to aquatic life | N/A | [6][7] |
| GHS Hazard Statement | H302: Harmful if swallowed | N/A | [7] |
| GHS Hazard Statement | H400: Very toxic to aquatic life | N/A | [7] |
| Receptor Binding Affinity (Ki) | 29 nM for Dopamine D2 receptor | N/A | [8] |
Operational Plan for Handling and Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
3.1. Preparation and Handling
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any dust.[9]
-
Pre-Handling Check: Before starting work, ensure that all necessary PPE is available and in good condition. Verify that a spill kit is readily accessible.
-
Weighing and Aliquoting: When weighing the powder, use a containment balance or a balance within a fume hood to minimize dust dispersion.
-
Solution Preparation: If preparing solutions, add the powder to the solvent slowly to avoid splashing. This compound is soluble in water and DMSO.[8]
-
Post-Handling: After handling, thoroughly wipe down the work area with an appropriate cleaning agent. Wash hands and any exposed skin with soap and water, even after removing gloves.
3.2. Spill Management
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don Appropriate PPE: Before cleaning, don the full recommended PPE, including respiratory protection.
-
Contain the Spill: For powdered spills, gently cover the area with damp paper towels or absorbent pads to prevent the powder from becoming airborne. Do not sweep dry powder.
-
Clean the Area: Carefully wipe up the contained spill, working from the outside in. Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water.
-
Dispose of Waste: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.
3.3. Disposal Plan
This compound is classified as very toxic to aquatic life, and therefore, must not be disposed of down the drain.[6][7]
-
Waste Segregation: All solid waste contaminated with this compound (e.g., unused powder, contaminated labware, PPE) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Container Management: Keep waste containers closed except when adding waste. Ensure containers are in good condition and stored in a designated secondary containment area.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.
Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. mahealy.com [mahealy.com]
- 2. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. epa.gov [epa.gov]
- 5. cdc.gov [cdc.gov]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C16H25ClN2O | CID 68727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
